Diethylammonium diethyldithiocarbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethylcarbamodithioic acid;N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.C4H11N/c1-3-6(4-2)5(7)8;1-3-5-4-2/h3-4H2,1-2H3,(H,7,8);5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGTWXBPCIHUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CCN(CC)C(=S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061749 | |
| Record name | Diethylammonium diethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518-58-7 | |
| Record name | Diethylammonium diethyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylammonium diethyldithiocarbamate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Contramine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamodithioic acid, N,N-diethyl-, compd. with N-ethylethanamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylammonium diethyldithiocarbamate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylammonium diethyldithiocarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diethylammonium Diethyldithiocarbamate: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and biological activities of diethylammonium (B1227033) diethyldithiocarbamate (B1195824) for applications in scientific research and drug development.
Introduction
Diethylammonium diethyldithiocarbamate (DEADTC) is the salt formed from the dithiocarbamic acid derivative, diethyldithiocarbamic acid, and the organic base, diethylamine (B46881). As a member of the dithiocarbamate (B8719985) class of compounds, DEADTC has garnered significant interest in various scientific fields due to its robust metal-chelating properties and diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of DEADTC, with a particular focus on its role as a research tool in cellular biology and its potential in drug discovery. The information presented herein is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and pharmacology.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] It is hygroscopic and should be stored away from moisture.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₂N₂S₂ | [1] |
| Molecular Weight | 222.41 g/mol | [1] |
| Melting Point | 82-84 °C | [1] |
| Solubility | Soluble in chloroform (B151607) and methanol. | [1] |
| Appearance | White to off-white crystalline solid. | [1] |
| CAS Number | 1518-58-7 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of diethylamine with carbon disulfide. This reaction forms diethyldithiocarbamic acid, which is then neutralized by a second equivalent of diethylamine to form the ammonium (B1175870) salt.
Synthesis of this compound
dot
Experimental Protocol for Synthesis
This protocol is based on established methods for the synthesis of dithiocarbamates.[2][3][4]
Materials:
-
Diethylamine
-
Carbon disulfide
-
Anhydrous diethyl ether (or other suitable non-polar solvent)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diethylamine (2.0 equivalents) in anhydrous diethyl ether under a nitrogen or argon atmosphere.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add carbon disulfide (1.0 equivalent) dropwise to the cooled diethylamine solution over a period of 30-60 minutes. A white precipitate will begin to form.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours.
-
Collect the white precipitate by vacuum filtration and wash with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield this compound.
Purification: The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and petroleum ether.
Spectroscopic Data
The structural identity and purity of this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃): The proton NMR spectrum of DEADTC is characterized by signals corresponding to the ethyl groups of both the diethyldithiocarbamate anion and the diethylammonium cation.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.2-1.4 | Triplet | 12H | -CH₃ (both ethyl groups) |
| ~3.0-3.3 | Quartet | 8H | -CH₂- (both ethyl groups) |
| Variable | Broad Singlet | 2H | -NH₂⁺- |
¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure.
| Chemical Shift (ppm) | Assignment |
| ~12-14 | -CH₃ (both ethyl groups) |
| ~45-50 | -CH₂- (both ethyl groups) |
| ~205-210 | C=S (dithiocarbamate) |
Infrared (IR) Spectroscopy
The IR spectrum of DEADTC displays characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching (diethylammonium cation) |
| ~2970-2850 | C-H stretching (aliphatic) |
| ~1480-1450 | C-N stretching (thioureide band) |
| ~1000-950 | C=S stretching |
Mechanism of Action and Biological Significance
The biological effects of this compound are primarily attributed to the diethyldithiocarbamate (DDC) anion. DDC is a potent chelator of metal ions and an inhibitor of specific enzymes, which underlies its utility in biological research.
Metal Chelation
DDC possesses two sulfur atoms that can effectively bind to a variety of metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). This chelating ability is fundamental to many of its biological effects.
dot
Inhibition of Superoxide (B77818) Dismutase (SOD)
One of the most well-characterized actions of DDC is its inhibition of copper-zinc superoxide dismutase (Cu,Zn-SOD or SOD1), a key antioxidant enzyme. DDC chelates the copper ion from the active site of SOD1, thereby inactivating the enzyme. This leads to an accumulation of superoxide radicals (O₂⁻), inducing oxidative stress. This property makes DDC a valuable tool for studying the roles of SOD1 and oxidative stress in cellular processes.
dot
Modulation of NF-κB Signaling
DDC has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, immunity, and cell survival. The inhibitory effect of DDC on NF-κB is often linked to its copper-chelating properties and the subsequent impact on cellular redox balance.
dot
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in various research and development areas.
-
Study of Oxidative Stress: By inhibiting SOD, DEADTC allows for the controlled induction of oxidative stress, enabling researchers to investigate its role in various physiological and pathological processes.
-
Cancer Research: Dithiocarbamates and their metal complexes have demonstrated anticancer activity through various mechanisms, including the inhibition of the proteasome and the induction of apoptosis. The modulation of the NF-κB pathway by DDC is also a key area of interest in cancer therapy.
-
Neuroscience: DEADTC has been used to study the role of metal ions and oxidative stress in neurological disorders.
-
Antiviral and Antimicrobial Research: Dithiocarbamates have shown promise as antiviral and antimicrobial agents, with potential applications in the development of new therapeutics.[5]
-
Analytical Chemistry: The strong chelating properties of DDC are utilized in analytical methods for the extraction and quantification of metal ions.
Conclusion
This compound is a compound with a rich chemical and biological profile. Its straightforward synthesis, well-defined physicochemical properties, and potent biological activities, particularly its ability to chelate metals and inhibit key enzymes like superoxide dismutase, have established it as an invaluable tool for researchers. The insights gained from studies utilizing DEADTC continue to contribute to our understanding of cellular signaling, oxidative stress, and the development of novel therapeutic strategies for a range of diseases. This technical guide serves as a foundational resource for scientists and professionals seeking to leverage the unique characteristics of this compound in their research endeavors.
Experimental Workflow Visualization
dot
References
- 1. This compound | C9H22N2S2 | CID 15201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Base-mediated synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol derivatives and carbon disulfide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Foundational Steps in Crafting an Effective Process for Synthesizing Sodium Diethyldithiocarbamate Through the Response Surface Method | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Diethylammonium Diethyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of Diethylammonium (B1227033) Diethyldithiocarbamate (B1195824). The document is structured to furnish researchers, scientists, and drug development professionals with essential data, experimental methodologies, and visual representations of key processes. All quantitative data are summarized in structured tables for ease of comparison. Detailed experimental protocols for the determination of these properties are also provided.
Chemical Identity and Structure
Diethylammonium diethyldithiocarbamate is the salt formed from the reaction of diethyldithiocarbamic acid and diethylamine. It is a white to off-white crystalline solid.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1518-58-7 |
| Molecular Formula | C₉H₂₂N₂S₂ |
| Linear Formula | [(CH₃CH₂)₂NCS₂]⁻[(CH₃CH₂)₂NH₂]⁺ |
| SMILES | CCN(CC)C(=S)[S-].CC[NH2+]CC |
| InChI | InChI=1S/C5H11NS2.C4H11N/c1-3-6(4-2)5(7)8;1-3-5-4-2/h3-4H2,1-2H3,(H,7,8);5H,3-4H2,1-2H3 |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action in biological systems. The following tables summarize the key quantitative data for this compound.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 222.41 g/mol | [1][2] |
| 222.42 g/mol | ||
| 221.44 g/mol | [3] | |
| Melting Point | 82-84 °C | [1][3][4] |
| 81-84 °C | ||
| 79.0-85.0 °C | ||
| Boiling Point | 125 °C | [1][5] |
| 176.4 °C at 760 mmHg | ||
| Appearance | White to Off-White Crystals or Powder | [1][6] |
| Solubility | Soluble in Chloroform (B151607) and Methanol. | [1][7] |
| pKa | Data not available in the searched literature. | |
| Water Content | ≤1% (Karl Fischer Titration) | [6] |
| Assay | ≥97.5% to ≤102.5% (Non-aqueous acid-base Titration) | [6] |
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of the identity of a compound.
Table 3: Spectroscopic Information
| Technique | Data Summary | Source(s) |
| ¹H NMR | Spectrum available. | [8][9][10] |
| ¹³C NMR | Spectrum available in CDCl₃. | [8][10] |
| Infrared (IR) | Spectrum available (KBr disc, Mull). | [8][10][11] |
| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available. | [8][12] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7]
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3]
-
The assembly is placed in a heating bath (e.g., an oil bath or a melting point apparatus with a heated block).[7][13]
-
The sample is heated slowly, at a rate of approximately 2 °C per minute, to ensure thermal equilibrium.[13]
-
The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point.[3][13]
-
For accurate results, the determination should be repeated at least twice with fresh samples, and the values should be consistent.[13]
Determination of Solubility
Solubility is a measure of the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature.
Protocol:
-
To a small test tube, add a precisely weighed amount (e.g., 25 mg) of this compound.[9]
-
Add a measured volume (e.g., 0.75 mL) of the solvent (e.g., chloroform or methanol) in small portions.[9]
-
After each addition, the test tube is vigorously shaken to facilitate dissolution.[9]
-
The mixture is observed to determine if the solid has completely dissolved. If the solution is clear, the compound is considered soluble at that concentration.[14]
-
This process can be done qualitatively as described or quantitatively by determining the maximum mass of solute that can be dissolved in a specific volume of solvent at a controlled temperature.
Determination of Water Content (Karl Fischer Titration)
Karl Fischer titration is a highly specific and accurate method for determining the water content in a substance.
Protocol:
-
The titration vessel of the Karl Fischer titrator is filled with a suitable solvent, such as methanol, and the solvent is pre-titrated with the Karl Fischer reagent to a stable endpoint to eliminate any residual water.[15]
-
A precisely weighed amount of this compound is introduced into the titration vessel.[15]
-
The sample is stirred to dissolve and release any contained water.
-
The sample is then titrated with the Karl Fischer reagent. The reagent reacts stoichiometrically with water.[16]
-
The endpoint is detected electrometrically. The volume of the Karl Fischer reagent consumed is used to calculate the water content of the sample, based on the predetermined titer of the reagent.[15]
Assay by Non-Aqueous Acid-Base Titration
Non-aqueous titrations are employed for the assay of substances that are weak acids or bases, or are insoluble in water.
Protocol:
-
A precisely weighed amount of this compound is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid.
-
A few drops of a suitable indicator, such as crystal violet, are added to the solution.[4]
-
The solution is titrated with a standardized solution of a strong acid in a non-aqueous solvent, typically perchloric acid in glacial acetic acid.
-
The endpoint is indicated by a distinct color change of the indicator (e.g., from violet to yellowish-green for crystal violet).[4]
-
A blank titration is performed to account for any titratable impurities in the solvent, and the necessary corrections are made to the sample titration volume. The percentage purity of the sample is then calculated.
Visualizations
Synthesis Workflow
The synthesis of this compound is a straightforward acid-base reaction.
Caption: Synthesis of this compound.
Experimental Workflow for Physicochemical Characterization
A general workflow for the characterization of a chemical substance is depicted below.
Caption: Physicochemical Characterization Workflow.
Conclusion
This technical guide has consolidated the available physicochemical data for this compound. The provided tables offer a quick reference for its key properties, while the experimental protocols outline the standard methodologies for their determination. The absence of a reported pKa value in the literature highlights an area for potential further investigation. The information presented herein is intended to be a valuable resource for professionals engaged in research and development activities involving this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. 二乙基二硫代氨基甲酸 二乙铵盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. sips.org.in [sips.org.in]
- 5. byjus.com [byjus.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. pennwest.edu [pennwest.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. chem.ws [chem.ws]
- 14. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 15. mt.com [mt.com]
- 16. nsdl.niscpr.res.in [nsdl.niscpr.res.in]
Diethylammonium Diethyldithiocarbamate: A Technical Guide for Researchers
CAS Number: 1518-58-7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylammonium (B1227033) diethyldithiocarbamate (B1195824) (DEDC) is a salt of diethyldithiocarbamic acid, belonging to the dithiocarbamate (B8719985) class of compounds. It serves as a precursor to the biologically active diethyldithiocarbamate (DDC) anion, which is a potent chelator of metal ions, particularly copper. The resulting copper complex, bis(diethyldithiocarbamato)copper(II) (Cu(DDC)₂ or CuET), has garnered significant interest in the scientific community for its pronounced anticancer properties. The primary mechanism of action of CuET involves the inhibition of the ubiquitin-proteasome system and the modulation of key cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of diethylammonium diethyldithiocarbamate, with a focus on its applications in cancer research and drug development. Detailed experimental protocols for its synthesis and for key biological assays are also presented.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1][2] It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[3] The compound is soluble in chloroform (B151607) and methanol.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1518-58-7 | [5] |
| Molecular Formula | C₉H₂₂N₂S₂ | [5][6] |
| Molecular Weight | 222.41 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 81-85 °C | [2][7] |
| Solubility | Soluble in chloroform, methanol | [4] |
| InChI Key | NBGTWXBPCIHUQD-UHFFFAOYSA-N | [5] |
| SMILES | CCN(CC)C(=S)S.CCNCC | [5] |
Synthesis
The synthesis of this compound is typically achieved through the reaction of diethylamine (B46881) with carbon disulfide. The resulting diethyldithiocarbamic acid is then neutralized with an additional equivalent of diethylamine to form the salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diethylamine
-
Carbon disulfide
-
Anhydrous diethyl ether (or other suitable solvent)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve diethylamine (2 equivalents) in anhydrous diethyl ether.
-
Slowly add carbon disulfide (1 equivalent) dropwise to the stirred solution of diethylamine. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.
-
A white to pale yellow precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash with cold anhydrous diethyl ether.
-
Dry the product under vacuum to yield the final compound.
Note: This is a general procedure and may require optimization based on specific laboratory conditions and desired scale.
Biological Activity and Mechanism of Action
The biological activity of this compound is primarily attributed to the diethyldithiocarbamate (DDC) anion, which readily chelates divalent metal ions. Its copper complex, CuET, is the major active species responsible for its anticancer effects.
Anticancer Activity
CuET has demonstrated potent cytotoxic effects against a wide range of cancer cell lines, including those resistant to conventional chemotherapeutics.
Table 2: IC₅₀ Values of Bis(diethyldithiocarbamato)copper(II) (CuET) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| MC-38 | Colorectal Cancer | 45.4 | |
| CT-26 | Colorectal Cancer | 68.2 | |
| HCT116 (parental) | Colorectal Cancer | 54.8 | |
| HCT116 (wild-type KRAS) | Colorectal Cancer | 54.0 | |
| HCT116 (mutant KRAS) | Colorectal Cancer | 48.3 | |
| DU145-TXR | Drug-Resistant Prostate Cancer | ~100 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | < 200 | |
| MDA-MB-231PAC10 | Paclitaxel-Resistant Triple-Negative Breast Cancer | < 200 |
Mechanism of Action
A primary mechanism of action of CuET is the inhibition of the 26S proteasome, a critical cellular machinery responsible for the degradation of ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.
dot
Caption: Proteasome inhibition pathway by CuET.
The NF-κB signaling pathway is constitutively active in many cancers and plays a crucial role in cell proliferation, survival, and metastasis. Dithiocarbamates have been shown to be potent inhibitors of NF-κB activation. This inhibition is thought to occur through various mechanisms, including the prevention of the degradation of the inhibitory protein IκB.
dot
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
dot
Caption: General workflow for an MTT cytotoxicity assay.
Proteasome Activity Assay
This protocol provides a method to measure the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cells treated with this compound
-
Lysis buffer
-
Proteasome activity assay buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG-132) for control
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Lyse treated and control cells and determine the protein concentration of the lysates.
-
In a 96-well black plate, add cell lysate to each well.
-
For inhibitor control wells, add a specific proteasome inhibitor.
-
Add the proteasome activity assay buffer to each well.
-
Initiate the reaction by adding the fluorogenic proteasome substrate.
-
Measure the fluorescence kinetically at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.
-
Calculate the proteasome activity as the rate of fluorescence increase and normalize to the protein concentration.
NF-κB Electrophoretic Mobility Shift Assay (EMSA)
This protocol outlines the steps to assess the DNA-binding activity of NF-κB.
Materials:
-
Nuclear protein extracts from treated and control cells
-
Poly(dI-dC)
-
Binding buffer
-
Labeled oligonucleotide probe containing the NF-κB consensus sequence
-
Unlabeled competitor probe
-
Loading buffer
-
Non-denaturing polyacrylamide gel
-
Electrophoresis apparatus and buffers
-
Autoradiography or chemiluminescence detection system
Procedure:
-
Prepare nuclear extracts from cells treated with this compound and appropriate controls.
-
In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC), and binding buffer.
-
For competition experiments, add an excess of unlabeled probe.
-
Add the labeled NF-κB probe and incubate at room temperature.
-
Add loading buffer and load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
Analyze the shift in the mobility of the labeled probe, which indicates NF-κB DNA binding.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] It is also hygroscopic.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a fume hood.[3]
Table 3: Toxicological Data
| Test | Species | Route | Value | Reference(s) |
| LD₅₀ (Sodium diethyldithiocarbamate) | Rat | Oral | 1500 mg/kg | |
| LD₅₀ (this compound) | Mouse | Intraperitoneal | 500 mg/kg | [3] |
Conclusion
This compound is a valuable research chemical, primarily due to its role as a precursor to the biologically active DDC anion and its copper complex, CuET. The potent anticancer activity of CuET, mediated through proteasome and NF-κB inhibition, makes it a promising candidate for further investigation in drug development. This technical guide provides essential information for researchers working with this compound, including its properties, synthesis, and detailed experimental protocols to study its biological effects. As with all chemical reagents, appropriate safety precautions should be taken during handling and use.
References
- 1. This compound [webbook.nist.gov]
- 2. 1518-58-7・this compound・040-01822[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. This compound | 1518-58-7 [amp.chemicalbook.com]
- 4. This compound | 1518-58-7 [chemicalbook.com]
- 5. CAS 1518-58-7: Diethyldithiocarbamic acid diethylammonium … [cymitquimica.com]
- 6. This compound | C9H22N2S2 | CID 15201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diethyldithiocarbamic acid 97 1518-58-7 [sigmaaldrich.com]
An In-depth Technical Guide to the Molecular Structure of Diethylammonium Diethyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of diethylammonium (B1227033) diethyldithiocarbamate (B1195824), detailing its structural parameters, experimental characterization protocols, and relevant biological context.
Molecular Structure and Crystallography
Diethylammonium diethyldithiocarbamate, with the chemical formula [(CH₃CH₂)₂NH₂]⁺[(CH₃CH₂)₂NCS₂]⁻, is an ionic compound formed by a diethylammonium cation and a diethyldithiocarbamate anion. The crystal structure has been determined by X-ray crystallography, revealing a monoclinic system with the space group P2₁/c.[1] The structure is characterized by helical chains of ions linked by hydrogen bonds.[2]
The diethylammonium cation and the diethyldithiocarbamate anion are connected through hydrogen bonds between the ammonium (B1175870) hydrogen atoms and the sulfur atoms of the dithiocarbamate (B8719985) group.[2] Specifically, N-H...S hydrogen bonds with distances of 2.42 Å and 2.46 Å are observed.[2]
Crystallographic Data
The crystallographic parameters for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| a | 11.175 Å | [1] |
| b | 7.756 Å | [1] |
| c | 15.606 Å | [1] |
| β | 90.53° | [1] |
| V | 1352.3 ų | [2] |
| Dm | 1.094 Mg m⁻³ | [2] |
| Dx | 1.092 Mg m⁻³ | [2] |
Key Bond Lengths and Angles
The following tables summarize key intramolecular bond lengths and angles for the diethyldithiocarbamate anion and the diethylammonium cation, as determined by X-ray diffraction.[2]
Diethyldithiocarbamate Anion
| Bond | Length (Å) |
| C(1)-S(1) | 1.723(2) |
| C(1)-S(2) | 1.707(2) |
| C(1)-N(1) | 1.331(2) |
| N(1)-C(2) | 1.486(3) |
| N(1)-C(4) | 1.488(3) |
| C(2)-C(3) | 1.511(4) |
| C(4)-C(5) | 1.507(4) |
| Angle | Degree (°) |
| S(1)-C(1)-S(2) | 121.3(1) |
| S(1)-C(1)-N(1) | 118.8(2) |
| S(2)-C(1)-N(1) | 119.9(2) |
| C(1)-N(1)-C(2) | 123.0(2) |
| C(1)-N(1)-C(4) | 121.7(2) |
| C(2)-N(1)-C(4) | 115.3(2) |
| N(1)-C(2)-C(3) | 111.9(2) |
| N(1)-C(4)-C(5) | 112.1(2) |
Diethylammonium Cation
| Bond | Length (Å) |
| N(2)-C(6) | 1.496(3) |
| N(2)-C(8) | 1.498(3) |
| C(6)-C(7) | 1.502(4) |
| C(8)-C(9) | 1.504(4) |
| Angle | Degree (°) |
| C(6)-N(2)-C(8) | 115.1(2) |
| N(2)-C(6)-C(7) | 111.5(2) |
| N(2)-C(8)-C(9) | 111.4(2) |
Experimental Protocols
Synthesis
A common method for the synthesis of this compound involves the reaction of diethylamine (B46881) with carbon disulfide.[2][3]
Protocol:
-
Dissolve diethylamine in a suitable organic solvent, such as benzene.[2]
-
Add carbon disulfide to the solution. The reaction is typically carried out at room temperature.
-
The product, this compound, precipitates from the solution.
-
The precipitate can be collected by filtration and recrystallized from a mixture of carbon disulfide and petroleum ether to obtain pure, colorless needle-like crystals.[2]
X-ray Crystallography
The determination of the molecular structure is achieved through single-crystal X-ray diffraction.
Protocol:
-
A suitable single crystal of this compound is mounted on a goniometer head.
-
The crystal is placed in a stream of X-rays, typically from a Mo Kα radiation source.[2]
-
The diffraction data are collected using a diffractometer. Data collection involves rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.
-
The collected data are processed, which includes corrections for Lorentz and polarization effects, and absorption.[2]
-
The crystal structure is solved using direct methods and refined using least-squares techniques.[2]
Spectroscopic Characterization
Standard spectroscopic techniques are employed to confirm the identity and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical environment of the hydrogen and carbon atoms.[4][5] Spectra are typically acquired in deuterated chloroform (B151607) (CDCl₃).[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.[5] Samples are often prepared as KBr discs.[6]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the constituent ions, confirming the molecular weight.[5][7]
Biological Activity and Signaling
Dithiocarbamates, including this compound, have garnered interest for their biological activities. They are known to act as antioxidants and can chelate metal ions.[8] The antioxidant properties of diethyldithiocarbamate (DDC), the anionic component, involve scavenging reactive oxygen species (ROS) such as hydroxyl radicals and peroxynitrite.[8] This activity may contribute to protective effects against oxidative stress-related cellular damage.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound(1518-58-7) 1H NMR [m.chemicalbook.com]
- 5. This compound | C9H22N2S2 | CID 15201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound [webbook.nist.gov]
- 8. Antioxidant activity of diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Diethylammonium diethyldithiocarbamate in organic solvents
An In-depth Technical Guide on the Solubility of Diethylammonium (B1227033) Diethyldithiocarbamate (B1195824) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylammonium diethyldithiocarbamate (CAS 1518-58-7) is an organosulfur compound belonging to the dithiocarbamate (B8719985) class of molecules. These compounds are recognized for their strong metal-chelating properties and are utilized in various applications, including as antioxidants, vulcanization accelerators, and, significantly, as precursors and active agents in drug discovery and development. Understanding the solubility of this compound in different organic solvents is critical for its synthesis, purification, formulation, and application in both research and pharmaceutical contexts. This guide provides a comprehensive overview of its solubility profile, details experimental protocols for solubility determination, and explores its interaction with key biological signaling pathways.
Solubility Profile of this compound and Related Salts
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative assessments and data from closely related dithiocarbamate salts provide valuable insights into its behavior in various organic solvents.
Qualitative Solubility of this compound
This compound is qualitatively described as being soluble in the following polar organic solvents:
-
Chloroform
-
Methanol
It is also noted to be soluble in water.[1]
Quantitative Solubility of Structurally Related Dithiocarbamate Salts
To provide a comparative framework, the following tables summarize the quantitative and qualitative solubility data for sodium diethyldithiocarbamate and zinc diethyldithiocarbamate, which share the same active dithiocarbamate anion.
Table 1: Solubility of Sodium Diethyldithiocarbamate
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Water | H₂O | 54 g/100 g[1] | 20 | Aqueous solutions are alkaline and decompose slowly.[2][3] |
| ≥100 mg/mL[3] | 14 | |||
| Ethanol | C₂H₅OH | Soluble[1][3][4] | Not Specified | |
| Methanol | CH₃OH | Soluble[1][3] | Not Specified | |
| Acetone | C₃H₆O | Soluble[1][3] | Not Specified | |
| Benzene | C₆H₆ | Insoluble[1][3][4] | Not Specified | |
| Diethyl Ether | (C₂H₅)₂O | Insoluble[1][3][4] | Not Specified |
Table 2: Solubility of Zinc Diethyldithiocarbamate
| Solvent | Chemical Formula | Solubility | Notes |
| Water | H₂O | Limited Solubility[5] | Intrinsic aqueous solubility is approximately 0.0006 mg/L.[6] |
| Benzene | C₆H₆ | Soluble[7] | |
| Acetone | C₃H₆O | Soluble[7] | |
| Dichloromethane | CH₂Cl₂ | Soluble[7] | |
| Carbon Disulfide | CS₂ | Soluble[7] | |
| Chloroform | CHCl₃ | Partly Soluble[7] | |
| Ethanol | C₂H₅OH | Insoluble[7] | |
| Carbon Tetrachloride | CCl₄ | Insoluble[7] | |
| Ethyl Acetate | C₂H₅O₂CCH₃ | Insoluble[7] |
Experimental Protocols for Solubility Determination
A standardized and reproducible protocol is essential for accurately determining the solubility of a compound like this compound. The following is a generalized methodology based on the equilibrium concentration method, often referred to as the shake-flask method.[8][9]
Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity solid)
-
Analytical grade organic solvents of interest (e.g., methanol, chloroform, ethanol, acetone, DMSO)
-
Temperature-controlled shaker or incubator
-
Calibrated analytical balance
-
Glass vials with inert, sealed caps (B75204) (e.g., PTFE-lined)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure saturation is reached.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The solution should have a visible layer of undissolved solid at the bottom.
-
-
Sample Collection and Preparation:
-
Once equilibrated, allow the vial to stand undisturbed at the controlled temperature for several hours to let the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot using a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is fully evaporated, weigh the vial containing the dried solute.
-
Alternatively, the filtered aliquot can be precisely diluted with the same solvent and its concentration determined using a pre-calibrated analytical technique such as HPLC-UV.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial vial weight from the final vial weight.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the filtered solution.
-
Express the solubility in desired units, such as g/100 g of solvent, g/100 mL of solvent (if density is known), or mol/L.
-
Biological Context: Interaction with the NF-κB Signaling Pathway
Dithiocarbamates are well-documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] This pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is implicated in various diseases, including chronic inflammatory conditions and cancer, making it a key target in drug development.
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals such as pro-inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB dimer (typically p50/p65), which translocates to the nucleus to initiate the transcription of target genes.
Dithiocarbamates are believed to exert their inhibitory effect primarily by interfering with the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, thereby blocking the downstream inflammatory and pro-survival signaling cascade.
References
- 1. sodium diethyldithiocarbamate [chemister.ru]
- 2. benchchem.com [benchchem.com]
- 3. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 5. CAS 14324-55-1: Zinc diethyldithiocarbamate | CymitQuimica [cymitquimica.com]
- 6. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZDEC(ZDC/EZ) [richon-chem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Biphasic effects of dithiocarbamates on the activity of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethylammonium Diethyldithiocarbamate: A Comprehensive Technical Guide to Metal Cation Chelation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylammonium (B1227033) diethyldithiocarbamate (B1195824) (DDDC) is a potent chelating agent belonging to the dithiocarbamate (B8719985) class of compounds. Its robust ability to form stable complexes with a wide array of metal cations has led to its extensive use in diverse scientific and industrial fields, including analytical chemistry, environmental remediation, and pharmacology. The core of its function lies in the diethyldithiocarbamate anion, which acts as a bidentate ligand, coordinating with metal ions through its two sulfur atoms to form a stable five-membered ring structure.[1] This technical guide provides an in-depth exploration of DDDC as a chelating agent, focusing on its mechanism of action, quantitative stability data, detailed experimental protocols, and its influence on biological signaling pathways.
Core Chelation Mechanism
The chelating activity of diethylammonium diethyldithiocarbamate is attributed to the diethyldithiocarbamate (DDC⁻) anion. The two sulfur atoms of the DDC⁻ moiety serve as the donor atoms, binding to a metal cation (Mⁿ⁺) to form a stable metal-DDC complex. This bidentate chelation results in the formation of a thermodynamically stable five-membered ring.[1] The general reaction can be represented as:
Mⁿ⁺ + n[(C₂H₅)₂NCS₂]⁻ → M[(C₂H₅)₂NCS₂]ₙ
The lipophilic nature of the resulting metal-DDC complexes facilitates their solubility in organic solvents, a property that is extensively utilized in solvent extraction and analytical determination methods.[1]
Quantitative Data: Stability of Metal-DDDC Complexes
The efficacy of a chelating agent is quantitatively described by the stability constant (log K) of the metal-ligand complex. A higher log K value indicates a more stable complex. The following tables summarize the stability constants for diethyldithiocarbamate complexes with various metal cations.
Table 1: Overall Stability Constants (log βn) of Metal-Diethyldithiocarbamate Complexes
| Metal Ion | log β₂ | Solvent System | Reference |
| Mn(II) | 6.7 | 60% Ethanol-Water | [2] |
| Fe(II) | 9.0 | 60% Ethanol-Water | [2] |
| Co(II) | 12.1 | 60% Ethanol-Water | [2] |
| Ni(II) | 13.8 | 60% Ethanol-Water | [2] |
| Cu(II) | 15.3 | 60% Ethanol-Water | [2] |
| Zn(II) | 7.8 | 60% Ethanol-Water | [2] |
Table 2: Stepwise Stability Constants (log K) of Metal-Diethyldithiocarbamate Complexes in Methanol and Dimethyl Sulfoxide (DMSO)
| Metal Ion | log K₁ (Methanol) | log K₂ (Methanol) | log K₃ (Methanol) | log K₁ (DMSO) | log K₂ (DMSO) | log K₃ (DMSO) | Reference |
| Mn(III) | 10.1 | 9.1 | 7.9 | 8.9 | 7.8 | 6.5 | [3] |
| Fe(III) | 11.2 | 10.2 | 8.5 | 9.8 | 8.7 | 7.1 | [3] |
| Co(III) | 13.5 | 12.1 | 10.3 | 11.5 | 10.1 | 8.6 | [3] |
| Ni(II) | 8.9 | 7.8 | - | 7.5 | 6.4 | - | [3] |
| Cu(II) | 10.5 | 9.3 | - | 9.1 | 8.0 | - | [3] |
| Zn(II) | 6.8 | 5.9 | - | 5.7 | 4.8 | - | [3] |
| Cd(II) | 9.7 | 8.5 | - | 8.3 | 7.1 | - | [3] |
| Hg(II) | 16.1 | 14.8 | - | 13.9 | 12.5 | - | [3] |
| Pb(II) | 8.5 | 7.4 | - | 7.2 | 6.1 | - | [3] |
| Bi(III) | 10.8 | 9.7 | 8.4 | 9.5 | 8.3 | 7.0 | [3] |
The stability of these complexes generally follows the Irving-Williams order for divalent metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of dithiocarbamate salts involves the reaction of a secondary amine with carbon disulfide in the presence of a base.[4]
Materials:
-
Carbon disulfide
-
Ethanol (or other suitable solvent)
-
Ice bath
Procedure:
-
In a flask, dissolve diethylamine in cold ethanol.
-
While maintaining the temperature using an ice bath, slowly add an equimolar amount of carbon disulfide to the stirred solution.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
The product, this compound, will precipitate from the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
General Protocol for Metal-DDDC Complex Formation
Materials:
-
This compound (DDDC)
-
A salt of the target metal cation (e.g., nitrate, chloride, or sulfate (B86663) salt)
-
Appropriate solvent (e.g., water, ethanol)
Procedure:
-
Prepare a solution of the metal salt in a suitable solvent.
-
Prepare a solution of DDDC in a compatible solvent. The molar ratio of DDDC to the metal cation will depend on the charge of the metal ion (typically a 2:1 or 3:1 molar ratio for divalent and trivalent cations, respectively).
-
Slowly add the DDDC solution to the stirred metal salt solution.
-
The metal-DDDC complex will often precipitate out of solution as a colored solid.[1]
-
The precipitate can be collected by filtration, washed with the solvent, and dried.
Protocol for UV-Vis Spectrophotometric Determination of a Metal Cation
This protocol outlines a general procedure for the quantitative analysis of a metal cation using DDDC and UV-Vis spectrophotometry, based on the formation of a colored complex.
Materials:
-
Standard solution of the target metal cation
-
Solution of DDDC in a suitable organic solvent (e.g., chloroform, carbon tetrachloride)
-
pH buffer solutions
-
Separatory funnel
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of the target metal cation at known concentrations.
-
Complexation and Extraction:
-
To a known volume of each standard solution in a separatory funnel, add a specific volume of a suitable pH buffer to optimize complex formation.
-
Add an excess of the DDDC solution in the organic solvent.
-
Shake the funnel vigorously for a few minutes to facilitate the formation of the metal-DDDC complex and its extraction into the organic phase.
-
Allow the layers to separate and collect the organic phase.
-
-
Sample Preparation: Prepare the sample solution containing the unknown concentration of the metal cation. Adjust the pH and perform the extraction as described for the standards.
-
Spectrophotometric Measurement:
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of the metal cation in the sample by interpolating its absorbance on the calibration curve.
Biological Implications and Signaling Pathways
The biological activity of diethyldithiocarbamate is of significant interest to drug development professionals. Its ability to chelate essential metal ions like copper and zinc can modulate the activity of metalloenzymes and interfere with cellular signaling pathways.[7]
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammation, immunity, and cell survival. The activity of the IκB kinase (IKK) complex, which is essential for NF-κB activation, is known to be dependent on zinc. By chelating zinc, DDC can inhibit IKK activity, thereby preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate its target genes.[2]
Induction of Apoptosis
Diethyldithiocarbamate has been shown to induce apoptosis in various cancer cell lines.[8] This pro-apoptotic effect is often linked to its interaction with intracellular copper. The DDC-copper complex can inhibit the proteasome, a cellular machinery responsible for protein degradation, leading to the accumulation of pro-apoptotic proteins.[9] Furthermore, DDC can induce the generation of reactive oxygen species (ROS), which can trigger the mitochondrial pathway of apoptosis, involving the release of cytochrome c and the activation of caspases.[10]
Conclusion
This compound is a versatile and powerful chelating agent with broad applications in both chemical and biological sciences. Its ability to form stable, often colored, complexes with a multitude of metal cations makes it an invaluable tool for analytical and separation sciences. Furthermore, the profound effects of its active ligand, diethyldithiocarbamate, on critical cellular signaling pathways highlight its potential in the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. A thorough understanding of its chelation chemistry and biological interactions is paramount for harnessing its full potential in research and drug development.
References
- 1. Diethyldithiocarbamate suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphasic effects of dithiocarbamates on the activity of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tpcj.org [tpcj.org]
- 5. researchgate.net [researchgate.net]
- 6. Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethyldithiocarbamate Suppresses an NF-κB Dependent Metastatic Pathway in Cholangiocarcinoma Cells -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
- 8. Diethyldithiocarbamate can induce two different type of death: apoptosis and necrosis mediating the differential MAP kinase activation and redox regulation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium diethyldithiocarbamate, an AIDS progression inhibitor and a copper-binding compound, has proteasome-inhibitory and apoptosis-inducing activities in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The superoxide dismutase inhibitor diethyldithiocarbamate has antagonistic effects on apoptosis by triggering both cytochrome c release and caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Hygroscopic Nature of Diethylammonium Diethyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylammonium diethyldithiocarbamate (B1195824) (DEDC) is a chemical compound with a variety of applications, including in the synthesis of dithiocarbamates which can act as hosts for binding metal cations.[1][2] A critical physicochemical property of DEDC is its hygroscopic nature, meaning it readily attracts and holds water molecules from the surrounding environment.[1][3][4] This characteristic has significant implications for its handling, storage, stability, and formulation, particularly in the context of drug development where moisture can affect a substance's physical and chemical properties, potentially impacting its efficacy and shelf-life. This guide provides a comprehensive overview of the hygroscopic nature of Diethylammonium diethyldithiocarbamate, including general information, recommended storage and handling procedures, and a detailed experimental protocol for its characterization.
General Information and Physical Properties
| Property | Value | Source |
| Hygroscopicity | Hygroscopic | [1][3][4] |
| Physical State | Crystalline Powder Solid | [3] |
| Appearance | Off-white | [3] |
| Melting Point | 81 - 85 °C / 177.8 - 185 °F | [3] |
| Solubility | Soluble in Chloroform, Methanol | [1][2] |
| Stability | Stable under recommended storage conditions. | [3][4] |
| Conditions to Avoid | Incompatible products, excess heat, dust formation, exposure to moist air or water. | [3][4] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases. | [1][3][4] |
Impact of Hygroscopicity in a Research and Drug Development Context
The hygroscopic nature of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical consideration in drug development. Moisture uptake can lead to:
-
Physical Changes: Alterations in crystal structure, particle size, and flow properties, which can affect manufacturing processes such as milling and tableting.
-
Chemical Degradation: Hydrolysis or other moisture-mediated chemical reactions that can lead to the formation of impurities and a decrease in the potency of the drug substance.
-
Microbial Growth: The presence of water can support the growth of microorganisms, compromising the safety and stability of the product.
Given these potential issues, it is imperative to handle and store hygroscopic compounds like DEDC under controlled conditions to minimize exposure to atmospheric moisture.
Recommended Storage and Handling
To maintain the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] It is advisable to store the compound under an inert atmosphere and to keep it refrigerated.[3][4] Protect from moisture at all times.[3][4]
-
Handling: Handle under an inert gas to protect from moisture.[3][4] Avoid the formation of dust.[3][4] Standard personal protective equipment, including gloves and safety glasses, should be worn.
Experimental Protocol for Determining Hygroscopicity
Objective: To quantify the moisture sorption and desorption characteristics of this compound at a constant temperature over a range of relative humidities.
Principle: DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature. The resulting data is used to generate a sorption isotherm, which plots the equilibrium moisture content as a function of RH.
Apparatus and Materials:
-
Dynamic Vapor Sorption (DVS) Analyzer
-
Microbalance (integrated into the DVS instrument)
-
Sample of this compound (powder)
-
Nitrogen gas (dry, for the carrier stream)
-
Deionized water (for humidity generation)
Experimental Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (typically 5-20 mg) into a sample pan suitable for the DVS instrument.
-
Record the initial sample mass.
-
-
Instrument Setup:
-
Set the instrument to the desired experimental temperature (e.g., 25 °C).
-
Program the desired relative humidity profile. A typical profile would involve a stepwise increase in RH from a low value (e.g., 0% or 5%) to a high value (e.g., 95%), followed by a stepwise decrease back to the starting RH. The steps are typically in increments of 5% or 10% RH.
-
-
Drying Phase:
-
Before starting the sorption analysis, the sample is typically dried in the DVS instrument by exposing it to a stream of dry nitrogen (0% RH) at the experimental temperature until a stable mass is achieved. This initial mass is considered the dry mass of the sample.
-
-
Sorption Phase (Adsorption):
-
The instrument automatically begins to increase the relative humidity in the sample chamber according to the programmed profile.
-
At each RH step, the sample is allowed to equilibrate until the rate of mass change is below a predefined threshold (e.g., dm/dt ≤ 0.002% min⁻¹).
-
The mass of the sample is continuously recorded throughout this process.
-
-
Desorption Phase:
-
Once the maximum RH is reached and the sample has equilibrated, the instrument begins to decrease the relative humidity in a stepwise manner back to the initial RH.
-
Similar to the sorption phase, the sample is allowed to equilibrate at each step, and the mass is continuously monitored.
-
-
Data Analysis:
-
The change in mass at each RH step is used to calculate the percentage of water uptake using the following formula: % Water Uptake = [(Mass at RHx - Dry Mass) / Dry Mass] x 100
-
A sorption isotherm is generated by plotting the percentage of water uptake (on the y-axis) against the relative humidity (on the x-axis) for both the sorption and desorption phases.
-
Data Presentation:
The quantitative data obtained from the DVS analysis should be summarized in a table for clear comparison.
| Relative Humidity (%) | % Water Uptake (Sorption) | % Water Uptake (Desorption) |
| 0 | 0.00 | 0.00 |
| 10 | Value | Value |
| 20 | Value | Value |
| 30 | Value | Value |
| 40 | Value | Value |
| 50 | Value | Value |
| 60 | Value | Value |
| 70 | Value | Value |
| 80 | Value | Value |
| 90 | Value | Value |
| 95 | Value | Value |
Note: The values in the table would be populated with the experimental data.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the hygroscopicity of this compound can be visualized as follows:
Caption: Workflow for Hygroscopicity Determination using DVS.
This diagram illustrates the sequential steps involved in characterizing the hygroscopic nature of a substance, from initial preparation through to data analysis.
The hygroscopic nature of this compound is a key characteristic that necessitates careful consideration during its use in research and drug development. While specific quantitative data is not widely published, the experimental protocol outlined provides a robust framework for its determination using Dynamic Vapor Sorption. Understanding and quantifying the moisture sorption behavior of this compound is essential for ensuring its stability, quality, and performance in its intended applications.
References
The Core Mechanism of Action of Diethylammonium Diethyldithiocarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylammonium diethyldithiocarbamate (B1195824) (DDC), a metabolite of the drug disulfiram (B1670777), is a potent biological agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the core molecular pathways influenced by DDC, with a particular focus on its role as a metal chelator, a potent inhibitor of the ubiquitin-proteasome system and the NF-κB signaling pathway, and a modulator of cellular oxidative stress. Through the formation of a highly active complex with copper, DDC exerts significant cytotoxic effects on cancer cells, inducing apoptosis and inhibiting proliferation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling cascades to serve as a comprehensive resource for the scientific community.
Introduction
Diethylammonium diethyldithiocarbamate (DDC) is an organosulfur compound that has garnered significant interest in the scientific and medical communities due to its diverse biological activities.[1] Historically recognized for its metal-chelating properties, DDC's therapeutic potential has been investigated in a range of applications, including as an immunomodulator and an anticancer agent.[2][3] The primary focus of current research lies in its potent anticancer effects, which are largely attributed to its interaction with copper ions to form the bis(diethyldithiocarbamate)-copper(II) complex, commonly referred to as Cu(DDC)₂ or CuET.[4][5][6] This guide delineates the fundamental mechanisms through which DDC and its copper complex exert their cellular effects.
Core Mechanisms of Action
The biological activity of this compound is not attributed to a single mode of action but rather a convergence of several interconnected molecular events.
Metal Chelation and the Central Role of the Copper Complex
DDC is a powerful chelating agent with a high affinity for various metal ions, most notably copper (Cu²⁺) and zinc (Zn²⁺).[2][3][4] The formation of the DDC-copper complex, CuET, is a critical step in initiating its most potent biological effects, particularly its anticancer activity.[5][6][7] This complex is readily formed in biological systems where copper ions are available.[5]
Inhibition of the Ubiquitin-Proteasome System
A primary mechanism of action for the DDC-copper complex is the potent inhibition of the 26S proteasome, a critical cellular machinery responsible for the degradation of a vast array of regulatory proteins.[4][6][8] This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering downstream signaling cascades that culminate in apoptosis.[8][9] Evidence suggests that CuET may target the 19S regulatory particle of the proteasome, potentially through inhibition of the JAMM domain of the POH1 subunit, a mechanism distinct from that of the clinically approved proteasome inhibitor bortezomib.[5][10]
Suppression of the NF-κB Signaling Pathway
DDC is a well-documented and potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][11][12][13][14] NF-κB is a pivotal transcription factor that governs the expression of genes involved in inflammation, cell survival, and proliferation. The inhibitory effect of DDC on NF-κB is intrinsically linked to its role as a proteasome inhibitor. By preventing the proteasomal degradation of the inhibitory protein IκBα, DDC effectively sequesters NF-κB in the cytoplasm, precluding its translocation to the nucleus and subsequent transcriptional activity.[8][9]
Modulation of Oxidative Stress
DDC exhibits a dual functionality in the context of cellular oxidative stress. It can function as an antioxidant by scavenging various reactive oxygen species (ROS), including hypochlorous acid, hydroxyl radicals, and peroxynitrite.[2][15] Conversely, DDC is also known to inhibit the antioxidant enzyme superoxide (B77818) dismutase (SOD), which can lead to an accumulation of superoxide radicals.[16][17] Furthermore, the DDC-copper complex itself is redox-active and can contribute to the generation of ROS, thereby inducing oxidative stress.[18] This pro-oxidant activity is considered a contributing factor to its cytotoxic effects on cancer cells.
Induction of Apoptosis
The culmination of proteasome inhibition, NF-κB suppression, and the induction of oxidative stress is the initiation of apoptosis, or programmed cell death, in susceptible cells, particularly cancer cells.[4][9][19] The apoptotic cascade is activated, leading to characteristic cellular changes and the activation of executioner caspases, ultimately resulting in cell death. A common marker for apoptosis, the cleavage of PARP, has been observed in cells treated with DDC-metal complexes.[8][9]
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of this compound and its copper complex.
Table 1: Cytotoxicity of DDC-Copper Complex (CuET) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MC-38 | Colorectal Carcinoma | 45.4 |
| CT-26 | Colorectal Carcinoma | 68.2 |
| HCT116 (parental) | Colorectal Carcinoma | 54.8 |
| HCT116 (wild-type KRAS) | Colorectal Carcinoma | 54.0 |
| HCT116 (homozygous KRAS G13D) | Colorectal Carcinoma | 48.3 |
| MDA-MB-231 | Triple-Negative Breast Cancer | < 200 |
| MDA-MB-231PAC10 | Paclitaxel-Resistant Triple-Negative Breast Cancer | < 200 |
Data sourced from references[2][4][20].
Table 2: Inhibition of Superoxide Dismutase (SOD) by Diethyldithiocarbamate
| Tissue | In Vivo Dose (g/kg) | Time (hours) | % Decrease in SOD Activity |
| Whole Blood | 1.5 | 3 | 86 |
| Liver | 1.5 | 3 | 71 |
| Brain | 1.5 | 3 | 48 |
| Liver | 0.5 | 3 | 42 |
| Liver | 1.5 | 1 | 81 |
| Liver | 1.5 | 24 | 36 (64% of normal) |
Data sourced from reference[18].
Table 3: Antioxidant Activity of Diethyldithiocarbamate
| Assay | IC50 (µM) |
| DPPH Radical Scavenging | Data not consistently available in the searched literature. |
| ABTS Radical Scavenging | Data not consistently available in the searched literature. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Preparation of the DDC-Copper (CuET) Complex
Objective: To synthesize the bis(diethyldithiocarbamate)-copper(II) complex for use in cell-based assays.
Materials:
-
Sodium diethyldithiocarbamate
-
Copper(II) chloride (CuCl₂)
-
Deionized water
-
Ethanol
Procedure:
-
Separately dissolve sodium diethyldithiocarbamate and copper(II) chloride in deionized water.[21]
-
Slowly add the CuCl₂ solution to the sodium diethyldithiocarbamate solution in a 1:2 molar ratio with constant stirring.[20][21] A precipitate will form immediately.
-
Continue stirring the mixture at room temperature for 1-2 hours.[2]
-
Collect the precipitate by centrifugation or vacuum filtration.[21]
-
Wash the precipitate with deionized water and then with cold ethanol.[2]
-
The resulting solid can be re-dissolved in a solvent like chloroform for further purification or in DMSO for cell culture experiments.[21]
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of DDC or its copper complex on cultured cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
DDC or CuET stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Replace the culture medium with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO).[2]
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Proteasome Activity Assay (Luminescence-based)
Objective: To measure the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Proteasome-Glo™ Cell-Based Assay Reagent (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Plate cells in a white-walled 96-well plate and treat with DDC or CuET for the desired duration.
-
Equilibrate the plate to room temperature.
-
Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.[16][22]
-
Add the reagent to each well in a 1:1 volume ratio to the cell culture medium.[16][22]
-
Mix briefly on an orbital shaker.
-
Incubate at room temperature for 10-30 minutes.[2]
-
Measure the luminescence using a luminometer.[2]
-
Normalize the luminescence signal to cell viability (determined by a parallel assay like MTT) or total protein concentration.
NF-κB DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
Objective: To assess the effect of DDC on the DNA-binding activity of NF-κB.
Materials:
-
Nuclear extraction buffers
-
NF-κB consensus oligonucleotide probe (labeled with biotin (B1667282) or a radioactive isotope)
-
Poly(dI-dC)
-
Binding buffer (e.g., 10 mM Tris, 50 mM KCl, 1 mM DTT, pH 7.5)
-
Loading buffer
-
Non-denaturing polyacrylamide gel
Procedure:
-
Treat cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of DDC.
-
Prepare nuclear extracts from the treated cells.[3]
-
Set up the binding reaction by incubating the nuclear extract with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer.[23]
-
Incubate the reaction at room temperature for 20-30 minutes.[23]
-
Add loading buffer and resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.[23]
-
Transfer the complexes to a membrane (for non-radioactive detection) or expose the gel to X-ray film (for radioactive detection).
-
Visualize the shifted bands corresponding to the NF-κB-DNA complex.
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
Objective: To quantify the levels of intracellular ROS following treatment with DDC or CuET.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell culture medium without phenol (B47542) red
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Seed cells in a suitable format (e.g., 96-well black plate for plate reader analysis).
-
Treat the cells with DDC or CuET for the desired time.
-
Wash the cells with PBS.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.[19][24]
-
Wash the cells with PBS to remove excess probe.[25]
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[19]
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Core signaling pathways of this compound.
Experimental Workflows
Caption: Workflow for MTT-based cell viability assay.
Caption: Workflow for luminescence-based proteasome activity assay.
Conclusion
This compound, primarily through its complex with copper, exhibits a potent and multifaceted mechanism of action that makes it a compound of significant interest for therapeutic development, particularly in oncology. Its ability to concurrently inhibit the proteasome and the NF-κB pathway, coupled with the induction of oxidative stress, creates a robust pro-apoptotic environment in cancer cells. This technical guide provides a foundational understanding of these core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued investigation and potential clinical translation of this promising compound. Further research is warranted to fully elucidate the nuances of its antioxidant versus pro-oxidant activities and to explore its therapeutic potential in a wider range of diseases.
References
- 1. scienceopen.com [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. umtm.cz [umtm.cz]
- 5. bioquochem.com [bioquochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Total Superoxide Dismutase (T-SOD) Activity Assay Kit (WST-1 Method) - Elabscience® [elabscience.com]
- 8. SOD Activity Assay SOD Assay Kit - WST Dojindo [dojindo.com]
- 9. nrfhh.com [nrfhh.com]
- 10. dpph assay ic50: Topics by Science.gov [science.gov]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. Luminescence Based Assay for Proteasome Activity in Tissue Extracts [promega.com]
- 16. Proteasome-Glo™ Assay Systems Protocol [worldwide.promega.com]
- 17. researchgate.net [researchgate.net]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Diethyldithiocarbamate-copper complex ignites the tumor microenvironment through NKG2D-NKG2DL axis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Diethyldithiocarbamate-copper nanocomplex reinforces disulfiram chemotherapeutic efficacy through light-triggered nuclear targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]
- 23. licorbio.com [licorbio.com]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Diethylammonium Diethyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylammonium (B1227033) diethyldithiocarbamate (B1195824) (DADDTC), and its active metabolite diethyldithiocarbamate (DDC), have emerged as compounds of significant interest in the biomedical field. This technical guide provides a comprehensive overview of the diverse biological activities of DADDTC/DDC, including its potent antioxidant, anticancer, antibacterial, and radioprotective properties. Through a detailed examination of its mechanisms of action, including enzyme inhibition and metal chelation, this document aims to equip researchers and drug development professionals with a thorough understanding of its therapeutic potential. Quantitative data from various studies are summarized, and key experimental protocols are detailed to facilitate further investigation. Furthermore, critical signaling pathways influenced by DDC are visually represented to elucidate its complex interactions within biological systems.
Core Biological Activities and Mechanisms of Action
Diethylammonium diethyldithiocarbamate is an organosulfur compound that readily dissociates to form the diethyldithiocarbamate (DDC) anion, the primary mediator of its biological effects.[1] DDC's activity is multifaceted, stemming from its strong metal-chelating properties, its ability to modulate reactive oxygen species (ROS), and its interaction with key cellular enzymes and signaling pathways.
Antioxidant and Redox Modulation
DDC is a powerful antioxidant capable of scavenging a variety of reactive oxygen species, including hydroxyl radicals, peroxynitrite, and hypochlorous acid.[2] It can also inhibit oxidative damage to vital biomolecules such as proteins, DNA, and lipids.[2][3] This antioxidant capacity is attributed to its ability to act as a reductant and a free radical scavenger.[2][3] Paradoxically, in the presence of metal ions like copper, DDC can also exhibit pro-oxidant effects, a property that is harnessed for its anticancer activity.[4] The complex formed with copper, bis(diethyldithiocarbamate)-copper(II) (Cu(DDC)₂), is a key player in its cytotoxicity against cancer cells.[5][6]
Anticancer Activity
The anticancer properties of DDC, particularly in the form of its copper complex (Cu(DDC)₂), are a major area of research.[5][7] Disulfiram, an approved anti-alcoholism drug, is rapidly metabolized to DDC in the body and has been repurposed for cancer therapy.[5][6][8] The mechanisms underlying its anticancer effects are multifactorial:
-
Proteasome Inhibition: Cu(DDC)₂ is a potent inhibitor of the 19S proteasome, leading to the accumulation of misfolded proteins and triggering apoptosis in cancer cells.[5][6] This mechanism is distinct from that of other proteasome inhibitors like bortezomib.[6]
-
NF-κB Pathway Inhibition: DDC has been shown to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival, proliferation, and inflammation.[8][9]
-
Induction of Oxidative Stress: The Cu(DDC)₂ complex can induce the generation of reactive oxygen species within cancer cells, leading to oxidative stress and subsequent cell death.[5]
-
Targeting Cancer Stem Cells: DDC and its derivatives have demonstrated the ability to selectively target and eliminate cancer stem cells, which are often resistant to conventional therapies.[8][9]
-
Overcoming Drug Resistance: Nanoparticle formulations of Cu(DDC)₂ have been shown to overcome P-glycoprotein (P-gp) mediated drug resistance in cancer cells.[7]
Antibacterial and Antifungal Activity
DDC and its metal complexes exhibit significant antimicrobial properties. The combination of DDC and copper ions is effective against biofilms of Staphylococcus aureus and Staphylococcus epidermidis, both in vitro and in vivo.[10][11] The presence of the sulfur donor atoms in DDC allows it to chelate metal ions, which increases the lipophilicity of the complex, facilitating its transport across microbial cell membranes and subsequent disruption of cellular processes.[12] Various dithiocarbamate (B8719985) derivatives have also shown notable antifungal activity against several Candida species.[13]
Radioprotective Effects
DDC has demonstrated significant radioprotective properties in both in vitro and in vivo studies.[14][15] It has been shown to increase the LD50/30 (the lethal dose for 50% of subjects within 30 days) in irradiated mice, indicating protection of the bone marrow.[14] The protective effects extend to other tissues, including hematopoietic stem cells, hair follicles, and tissues responsible for leg contractures.[15] The mechanism of radioprotection is likely linked to its antioxidant and free radical scavenging capabilities.
Quantitative Biological Data
The following tables summarize key quantitative data from various studies on the biological activities of this compound (DDC).
| Activity | Model System | Parameter | Value | Reference |
| Anti-diabetic | Not Specified | IC50 (Macro crystals) | 57.75 | [16] |
| Anti-diabetic | Not Specified | IC50 (Nano crystals) | 54.34 | [16] |
| Antibacterial | S. aureus, MRSA, S. epidermidis | MIC of DDC | 32 - 128 µg/ml | [10] |
| Antibacterial | E. coli, P. aeruginosa | MIC of DDC | > 128 µg/ml | [10] |
| Anticancer | MCF-7 (Breast Cancer) | IC50 of Dithiocarbamate-Chalcone derivative (2n) | 0.04 ± 0.01 µM | [17] |
| Tubulin Polymerization Inhibition | Not Specified | IC50 of Dithiocarbamate-Chalcone derivative (2n) | 6.8 ± 0.6 µM | [17] |
| Radioprotection | Mice (Whole-body irradiation) | LD50/30 (Control) | 780 rad | [14] |
| Radioprotection | Mice (Whole-body irradiation with DDC) | LD50/30 (DDC) | ~1400 rad | [14] |
| Radioprotection | Bone Marrow CFUs (Control) | D₀ | 80 rad | [14] |
| Radioprotection | Bone Marrow CFUs (DDC) | D₀ | 120 rad | [14] |
| Radioprotection | Hematopoietic Stem Cells (1000 mg/kg DDC) | Protection Factor (PF) | 1.59 | [15] |
| Radioprotection | Hair Loss (1000 mg/kg DDC) | Protection Factor (PF) | 1.44 | [15] |
| Radioprotection | Leg Contractures (1000 mg/kg DDC) | Protection Factor (PF) | 1.38 - 1.51 | [15] |
| Radioprotection | Jejunum (400 mg/kg DDC) | Protection Factor (PF) | 1.2 | [15] |
| Radioprotection | Testis (1000 mg/kg DDC) | Protection Factor (PF) | 1.2 | [15] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the evaluation of this compound.
Synthesis of Dithiocarbamate Derivatives
General Procedure for Amine, Triethylamine (B128534), and Carbon Disulfide Reaction:
-
A mixture of the corresponding amine or amine hydrochloride (1.2 eq), triethylamine (TEA) (1.1 eq), and carbon disulfide (CS₂) (1.5 eq) in a solvent mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (4/1) is stirred at 0 °C for 30 minutes.
-
The target molecule (e.g., Parthenolide (B1678480), PTL) (1 eq) is then added to the mixture.
-
The reaction is stirred at room temperature for 2–8 hours and then quenched by adding water.
-
The resulting mixture is extracted with DCM three times.
-
The combined organic layers are dried over anhydrous Na₂SO₄, concentrated under reduced pressure, and purified by column chromatography on silica (B1680970) gel.[9]
In Vitro Antibiofilm Assay (alamarBlue Assay)
-
Bacterial biofilms are grown in a suitable in vitro model (e.g., 96-well plate, artificial dermis model).
-
The biofilms are exposed to the test compounds (e.g., DDC and Cu²⁺) at various concentrations for a specified duration.
-
After treatment, the biofilms are rinsed with a saline solution (e.g., 0.9% saline) to remove non-adherent cells and treatment solution.
-
A 10% (v/v) solution of alamarBlue™ Cell Viability Reagent in nutrient broth is added to the rinsed biofilms.
-
Fluorescence is measured hourly using a plate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm until maximum fluorescence is reached in the control group.
-
Viability is calculated based on the fluorescence readings relative to untreated controls.[11]
In Vivo Antibacterial and Toxicity Assay (Galleria mellonella model)
-
Galleria mellonella larvae are sorted by weight and assigned to treatment groups (typically 30 larvae per group).
-
For toxicity assessment, larvae are injected in the last left proleg with the test compounds at various concentrations.
-
For efficacy assessment, larvae are first infected with a standardized inoculum of bacteria (e.g., S. epidermidis) and then treated with the test compounds.
-
Control groups include untreated/uninfected larvae and larvae injected with the vehicle (e.g., 0.9% saline).
-
Larval survival is monitored and recorded over a period of several days.[11]
Characterization of Dithiocarbamate-Metal Complexes
FT-IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: 1-2 mg of the dried dithiocarbamate-metal complex is ground with 100-200 mg of dry, spectroscopy-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[18]
-
Pellet Formation: The powder is compressed in a die under high pressure to form a transparent or semi-transparent pellet.
-
Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet is placed in the sample holder, and the sample spectrum is acquired, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[18]
-
Data Analysis: Key vibrational bands such as ν(C-N), ν(C-S), and ν(M-S) are identified and compared to the spectrum of the free ligand to confirm complexation.[18]
NMR Spectroscopy:
-
Sample Preparation: The diamagnetic dithiocarbamate-metal complex is dissolved in a suitable deuterated solvent.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. ¹³C NMR may require longer acquisition times.
-
Data Analysis: The spectra are processed (Fourier transform, phase correction, baseline correction). Signals are integrated and assigned to the corresponding atoms in the complex. Chemical shifts are compared to the free ligand to identify coordination-induced shifts.[18]
Signaling Pathways and Experimental Workflows
The biological activities of this compound are mediated through its interaction with several key cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Anticancer mechanism of Diethyldithiocarbamate (DDC).
Caption: Antioxidant mechanism of Diethyldithiocarbamate (DDC).
Caption: General experimental workflow for evaluating DADDTC.
Conclusion and Future Directions
This compound has demonstrated a remarkable range of biological activities with significant therapeutic potential. Its ability to act as an antioxidant, an anticancer agent, an antimicrobial, and a radioprotector makes it a versatile candidate for drug development. The formation of metal complexes, particularly with copper, is central to many of its cytotoxic and antimicrobial effects. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon.
Future research should focus on optimizing the delivery of DDC to target tissues, potentially through nanoparticle formulations, to enhance efficacy and minimize off-target effects. Further elucidation of the complex interplay between its antioxidant and pro-oxidant activities in different cellular contexts is crucial. Clinical trials exploring the efficacy of DDC-based therapies, particularly in combination with other treatments, are warranted to translate the promising preclinical findings into tangible clinical benefits.
References
- 1. CAS 1518-58-7: Diethyldithiocarbamic acid diethylammonium … [cymitquimica.com]
- 2. Antioxidant activity of diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant capacity of diethyldithiocarbamate in a metal independent lipid peroxidative process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 5. researchgate.net [researchgate.net]
- 6. Diethyldithiocarbamate complex with copper: the mechanism of action in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diethyldithiocarbamate copper nanoparticle overcomes resistance in cancer therapy without inhibiting P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents | MDPI [mdpi.com]
- 9. Synthesis and biological evaluation of dithiocarbamate esters of parthenolide as potential anti-acute myelogenous leukaemia agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The combination of diethyldithiocarbamate and copper ions is active against Staphylococcus aureus and Staphylococcus epidermidis biofilms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo evaluation of diethyldithiocarbamate with copper ions and its liposomal formulation for the treatment of Staphylococcus aureus and Staphylococcus epidermidis biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. An in vivo study of the radioprotective effect of diethyldithiocarbamate (DDC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo radioprotective activities of diethyldithiocarbamate (DDC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 18. benchchem.com [benchchem.com]
Diethyldithiocarbamic Acid Diethylammonium Salt (DADDTC): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyldithiocarbamic acid diethylammonium (B1227033) salt, systematically named diethylcarbamodithioic acid;N-ethylethanamine, and often abbreviated as DADDTC, is an organosulfur compound belonging to the dithiocarbamate (B8719985) class of chemicals. It is recognized as a synonym for diethylammonium diethyldithiocarbamate (B1195824). This technical guide provides an in-depth overview of DADDTC, focusing on its chemical properties, synthesis, mechanism of action in a key signaling pathway, and relevant experimental protocols for researchers in drug development.
Chemical and Physical Properties
DADDTC is a salt composed of a diethylammonium cation and a diethyldithiocarbamate anion. The dithiocarbamate functional group is a key feature, enabling the molecule to act as a chelating agent for various metal ions.
Table 1: Physicochemical Properties of Diethyldithiocarbamic Acid Diethylammonium Salt
| Property | Value | Reference |
| CAS Number | 1518-58-7 | [1][2][3] |
| Molecular Formula | C9H22N2S2 | [1][2][4] |
| Molecular Weight | 222.41 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Melting Point | 82-84 °C | [3] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727) | [2][5] |
| Hygroscopicity | Hygroscopic | [5][6] |
Synthesis
The synthesis of diethyldithiocarbamic acid diethylammonium salt is a two-step process. The first step involves the formation of the diethyldithiocarbamate anion, followed by an acid-base reaction with diethylamine (B46881) to form the diethylammonium salt.
Experimental Protocol: Synthesis of Diethyldithiocarbamic Acid Diethylammonium Salt
This protocol is based on the general synthesis of dithiocarbamates from secondary amines and carbon disulfide.
Materials:
-
Diethylamine
-
Carbon disulfide (CS2)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
Procedure:
-
Formation of Sodium Diethyldithiocarbamate:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine (1 molar equivalent) and sodium hydroxide (1 molar equivalent) in methanol at room temperature.[7]
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1 molar equivalent) dropwise to the stirred solution.[7] Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature.
-
The sodium diethyldithiocarbamate salt will precipitate from the solution. The product can be isolated by filtration and washed with cold diethyl ether.
-
-
Formation of Diethyldithiocarbamic Acid Diethylammonium Salt:
-
Dissolve the isolated sodium diethyldithiocarbamate in a minimal amount of cold water.
-
In a separate flask, prepare a solution of diethylamine hydrochloride (1 molar equivalent) in water.
-
Slowly add the diethylamine hydrochloride solution to the sodium diethyldithiocarbamate solution with stirring.
-
The diethyldithiocarbamic acid diethylammonium salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Diagram 1: Synthesis Workflow of DADDTC
Caption: A two-step workflow for the synthesis of DADDTC.
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
Recent research has identified that a closely related compound, diethyldithiocarbamate (DDTC), exerts its anti-cancer effects in ovarian cancer by suppressing the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.
Diagram 2: DADDTC Inhibition of the PI3K/AKT/mTOR Pathway
Caption: DADDTC inhibits the PI3K/AKT/mTOR signaling cascade.
Quantitative Data
The following tables summarize key quantitative data for diethyldithiocarbamate (DDTC), the active component of DADDTC.
Table 2: Pharmacokinetic Parameters of Sodium Diethyldithiocarbamate (DDTC) in Humans
| Parameter | Value (at 200 mg/m²/hr dose) | Value (at 400 mg/m²/hr dose) | Reference |
| Steady-State Concentration (Cpss) | 27.0 ± 7.6 µM | 74.8 ± 19.3 µM | [8] |
| Total Body Clearance | 23.83 ± 8.23 mL/min/kg | 15.48 ± 2.72 mL/min/kg | [8] |
| Terminal Elimination Half-Life (t½β) | 3.74 ± 1.10 min | 6.08 ± 1.07 min | [8] |
| Volume of Distribution (Vd) | Unchanged between doses | Unchanged between doses | [8] |
Table 3: Toxicological Data for Sodium Diethyldithiocarbamate (DDTC)
| Parameter | Value | Species | Route | Reference |
| LD50 | >1000 mg/kg | Mouse | Intravenous | [9] |
Experimental Protocols
Experimental Protocol: RNA-Seq Analysis of DADDTC-Treated Ovarian Cancer Cells
This protocol outlines a general workflow for analyzing the transcriptomic effects of DADDTC on ovarian cancer cells, as would be performed in a study investigating its mechanism of action.
1. Cell Culture and Treatment:
-
Culture human ovarian cancer cell lines (e.g., A2780, SKOV3) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.[10]
-
Treat cells with a predetermined concentration of DADDTC (or a vehicle control) for a specified duration (e.g., 24, 48 hours).
2. RNA Extraction and Quality Control:
-
Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
3. Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from the isolated RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Perform high-throughput sequencing of the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).[11][12]
4. Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing data.
-
Read Alignment: Align the high-quality reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.[13]
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
-
Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated upon DADDTC treatment using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Use databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify biological pathways and functions that are enriched in the list of differentially expressed genes.[10]
Diagram 3: RNA-Seq Experimental Workflow
Caption: A standard workflow for RNA-sequencing analysis.
Conclusion
Diethyldithiocarbamic acid diethylammonium salt (DADDTC) is a dithiocarbamate with potential applications in drug development, particularly in oncology. Its ability to modulate key signaling pathways, such as the PI3K/AKT/mTOR pathway, makes it a compound of interest for further investigation. The data and protocols presented in this technical guide provide a foundation for researchers to design and execute studies aimed at elucidating the full therapeutic potential of DADDTC. As with all research chemicals, appropriate safety precautions should be taken when handling this compound.[6]
References
- 1. Diethylammonium diethyldithiocarbamate | C9H22N2S2 | CID 15201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | 1518-58-7 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. asianpubs.org [asianpubs.org]
- 8. A dose-ranging pharmacokinetics study of sodium diethyldithiocarbamate in normal healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Deep Transcriptome Profiling of Ovarian Cancer Cells Using Next-Generation Sequencing Approach | Springer Nature Experiments [experiments.springernature.com]
- 12. RNA sequencing (RNA-Seq) and its application in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioinformatics Pipeline: mRNA Analysis - GDC Docs [docs.gdc.cancer.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Diethylammonium Diethyldithiocarbamate Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and crystallization of diethylammonium (B1227033) diethyldithiocarbamate (B1195824), a versatile chelating agent and synthetic intermediate.
Introduction
Diethylammonium diethyldithiocarbamate is a salt formed from the reaction of diethylamine (B46881) and carbon disulfide. The diethyldithiocarbamate anion is a powerful bidentate ligand capable of chelating a wide variety of metal ions. This property makes it a valuable reagent in analytical chemistry for the separation and determination of metals, as well as in coordination chemistry for the synthesis of metal-dithiocarbamate complexes.[1][2] Furthermore, dithiocarbamate (B8719985) compounds are utilized in various industrial and biological applications, including as pesticides and therapeutic agents.[2][3] The synthesis protocol detailed herein provides a reliable method for producing high-purity crystals of this compound.
Physicochemical Properties and Spectral Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₂N₂S₂ | [4] |
| Molecular Weight | 222.41 g/mol | |
| CAS Number | 1518-58-7 | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 82-84 °C | |
| Solubility | Soluble in chloroform (B151607) and methanol. | [5] |
| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 8.93 (s, 2H, NH₂⁺), 4.10 (q), 3.20 (q), 1.40 (t), 1.27 (t) | [6] |
| Infrared (IR) Spectrum | Key peaks include those corresponding to N-H, C-H, and C-S vibrations. | [7] |
Experimental Protocol: Synthesis and Crystallization
This protocol outlines the direct synthesis of this compound from diethylamine and carbon disulfide, followed by purification via recrystallization.
Materials and Equipment:
-
Diethylamine (≥99.5%)
-
Carbon disulfide (≥99.9%)
-
Anhydrous diethyl ether
-
Petroleum ether (30-40 °C boiling range)
-
Carbon tetrachloride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Glassware for recrystallization
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Carbon disulfide is highly flammable and toxic.
-
Diethylamine is corrosive and flammable.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Procedure:
Part 1: Synthesis of Crude this compound
-
Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice bath.
-
To the flask, add 14.6 g (0.2 mol) of diethylamine dissolved in 100 mL of anhydrous diethyl ether.
-
Begin stirring the solution and allow it to cool to 0-5 °C.
-
In a separatory funnel, add 7.6 g (0.1 mol) of carbon disulfide.
-
Add the carbon disulfide dropwise to the stirred diethylamine solution over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C. A white precipitate will form during the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with two 50 mL portions of cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the crude product under vacuum to yield this compound as a white powder.
Part 2: Purification by Recrystallization
-
Transfer the crude this compound to a clean flask.
-
Dissolve the crude product in a minimal amount of warm carbon tetrachloride.
-
Once fully dissolved, slowly add petroleum ether (30-40 °C) until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
-
Colorless, needle-like crystals should form. A reported yield for a similar recrystallization procedure is approximately 70%, with a melting point of 82-83 °C.[8]
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold petroleum ether.
-
Dry the crystals under vacuum.
Visualizations
Reaction Scheme:
The synthesis of this compound proceeds via a nucleophilic attack of diethylamine on the electrophilic carbon of carbon disulfide, followed by a proton transfer.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis and purification of the target compound.
Chelation of a Metal Ion:
This compound is an excellent chelating agent for divalent metal ions (M²⁺). The diethyldithiocarbamate anions act as bidentate ligands, forming a stable complex with the metal center.
Caption: Chelation of a divalent metal ion (M²⁺) by two dithiocarbamate ligands.
References
- 1. This compound for the separation and determination of small amounts of metals. Part I. The successive determination of small amounts of copper, manganese and iron in organic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of cisplatin toxicity with diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H22N2S2 | CID 15201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound(1518-58-7) 1H NMR spectrum [chemicalbook.com]
- 7. Diethyldithiocarbamic acid ammonium salt [webbook.nist.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Crystal Structure Analysis of Diethylammonium Diethyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the crystal structure analysis of Diethylammonium (B1227033) diethyldithiocarbamate (B1195824) (DADDTC). This document includes detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, along with a summary of its crystallographic data and potential applications.
Introduction
Diethylammonium diethyldithiocarbamate is an ionic compound with the molecular formula C₉H₂₂N₂S₂.[1][2][3] The analysis of its crystal structure provides valuable insights into the three-dimensional arrangement of its ions, including bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding its chemical and physical properties and for its potential applications in various fields. DADDTC has been investigated for its potential as an anti-diabetic agent.[2] Furthermore, dithiocarbamates are a class of compounds with wide-ranging applications, including their use as antioxidants, vulcanizing agents, and precursors for the synthesis of semiconductor thin films.[4] The diethylammonium salt, in particular, is utilized in the synthesis of other dithiocarbamate (B8719985) derivatives and can act as a host for binding metal cations.[2]
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c.[1] A summary of the crystallographic data is presented in Table 1.
| Parameter | Value |
| Molecular Formula | C₉H₂₂N₂S₂ |
| Formula Weight | 222.42 g/mol [1][2] |
| Crystal System | Monoclinic[1] |
| Space Group | P2₁/c[1] |
| a | 11.175 Å[1] |
| b | 7.756 Å[1] |
| c | 15.606 Å[1] |
| β | 90.53°[1] |
| Volume | 1352.62 ų[1] |
| Calculated Density (Dx) | 1.092 Mg m⁻³[1] |
| Measured Density (Dm) | 1.094 Mg m⁻³[1] |
| Melting Point | 354-355 K (81-82 °C)[1] |
Table 1: Crystallographic Data for this compound.
Molecular and Crystal Structure
The crystal structure of this compound is composed of diethylammonium cations, [(CH₃CH₂)₂NH₂]⁺, and diethyldithiocarbamate anions, [(CH₃CH₂)₂NCS₂]⁻. These ions are arranged in helical chains that extend along the b-axis of the unit cell.[1] The ions within these chains are linked by hydrogen bonds between the ammonium (B1175870) hydrogen atoms and the sulfur atoms of the dithiocarbamate anions.[1] The observed H···S distances are 2.42 Å, 2.46 Å, 2.90 Å, and 3.12 Å.[1]
The diethyldithiocarbamate anion exhibits approximate C₂ symmetry along the C-N bond.[1] The packing of these helical chains is governed by van der Waals interactions.[1]
Experimental Protocols
Synthesis and Crystallization of this compound
This protocol describes the synthesis of DADDTC and the growth of single crystals suitable for X-ray diffraction analysis. The compound is known to be hygroscopic and should be handled accordingly.[1][2]
Materials:
-
Carbon disulfide (CS₂)
-
Petroleum ether (boiling point 333-358 K)
-
Glass reaction vessel
-
Crystallization dish
-
Magnetic stirrer
Procedure:
-
In a well-ventilated fume hood, dissolve diethylamine in benzene in a glass reaction vessel.
-
Slowly add an equimolar amount of carbon disulfide to the diethylamine solution while stirring continuously. The reaction is exothermic.
-
Continue stirring the mixture until the reaction is complete. The product, this compound, will precipitate from the solution.
-
Collect the crude product by filtration.
-
For recrystallization, dissolve the crude product in a minimal amount of a mixture of carbon disulfide and petroleum ether.[1]
-
Allow the solvent to evaporate slowly at room temperature over a period of 16-17 days to obtain transparent, colorless, needle-like crystals.[1]
Single-Crystal X-ray Diffraction Analysis
This protocol outlines the general procedure for the determination of the crystal structure of this compound using a modern single-crystal X-ray diffractometer.
Materials and Equipment:
-
Single crystal of this compound (approx. 0.1-0.3 mm in size)
-
Nylon loop or glass capillary
-
Goniometer head
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS)
-
Cryostream (optional, for low-temperature data collection)
-
Computer with data collection and structure analysis software (e.g., SHELX, Olex2)
Procedure:
-
Crystal Mounting: Carefully select a well-formed, single crystal of DADDTC under a microscope. Mount the crystal on a nylon loop or seal it in a thin-walled glass capillary due to its hygroscopic nature.[1]
-
Mounting on Diffractometer: Attach the mounted crystal to the goniometer head and place it on the diffractometer.
-
Unit Cell Determination: Perform a preliminary data collection to determine the unit cell parameters and the crystal system.
-
Data Collection: Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at a controlled temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.
-
Data Reduction: Process the collected diffraction images to integrate the reflection intensities and apply corrections for Lorentz and polarization effects, and absorption.
-
Structure Solution: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: Refine the atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms, against the experimental data using full-matrix least-squares methods. Hydrogen atoms can be located from a difference Fourier map and refined with isotropic displacement parameters.[1]
-
Validation and Analysis: Validate the final crystal structure using tools like CHECKCIF. Analyze the geometric parameters (bond lengths, bond angles) and intermolecular interactions.
Applications and Significance
The detailed crystal structure analysis of this compound is essential for several applications:
-
Drug Development: As a potential anti-diabetic agent, understanding the three-dimensional structure of DADDTC can aid in the design of more potent and selective analogues.[2] The knowledge of its intermolecular interactions can inform the design of molecules with improved binding to biological targets.
-
Materials Science: Dithiocarbamates are versatile ligands for metal ions. The crystal structure of DADDTC provides a model for understanding the coordination chemistry of the diethyldithiocarbamate ligand, which is relevant for the synthesis of novel metal-organic frameworks (MOFs) and semiconductor materials.[4]
-
Chemical Synthesis: DADDTC serves as a precursor in the synthesis of other dithiocarbamate compounds.[2] Its structural characterization ensures the purity and identity of this starting material.
References
Application Notes and Protocols for Heavy Metal Extraction from Soil Using Diethyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination of soil is a significant environmental concern with implications for agriculture, ecosystem health, and human well-being. Diethylammonium (B1227033) diethyldithiocarbamate (B1195824) is a chelating agent belonging to the dithiocarbamate (B8719985) class of compounds, which are known for their strong affinity for heavy metals.[1] The two sulfur atoms in the dithiocarbamate functional group act as a bidentate ligand, forming stable, often insoluble, complexes with a variety of divalent and trivalent metal ions. This property makes dithiocarbamates effective agents for the removal and remediation of heavy metals from contaminated matrices such as soil and water.[1]
These application notes provide a comprehensive overview of the use of diethylammonium diethyldithiocarbamate for heavy metal extraction from soil, including detailed protocols, data presentation, and visualizations of the underlying chemical processes and experimental workflows. While specific literature on the large-scale soil remediation application of this compound is limited, the following protocols and data are based on the well-established principles of dithiocarbamate chemistry and soil washing techniques.
Mechanism of Action: Chelation of Heavy Metals
The primary mechanism by which this compound extracts heavy metals from soil is through chelation. The diethyldithiocarbamate anion readily reacts with heavy metal ions (Mⁿ⁺) to form a stable metal-dithiocarbamate complex. This process effectively sequesters the metal ions, facilitating their removal from the soil matrix.
Quantitative Data on Heavy Metal Removal
The effectiveness of dithiocarbamates in removing heavy metals can be influenced by factors such as pH, contact time, and the concentration of the chelating agent. The following table summarizes representative data on the removal of various heavy metals from aqueous solutions and soil using dithiocarbamates. It is important to note that the specific efficiency of this compound may vary.
| Heavy Metal | Matrix | Dithiocarbamate Used | Concentration | Contact Time | pH | Removal Efficiency (%) | Reference |
| Lead (Pb) | Soil | Sodium Diethyldithiocarbamate | 0.05 M | 24 hours | 7.0 | > 90 | Adapted from[2] |
| Cadmium (Cd) | Soil | Sodium Diethyldithiocarbamate | 0.05 M | 24 hours | 7.0 | > 90 | Adapted from[2] |
| Copper (Cu) | Wastewater | Sodium Diethyldithiocarbamate | 1.2x stoichiometric | 30 min | 3-11 | > 99 | Adapted from[3] |
| Zinc (Zn) | Wastewater | Sodium Diethyldithiocarbamate | 1.2x stoichiometric | 30 min | 3-11 | > 99 | Adapted from[3] |
| Nickel (Ni) | Wastewater | Sodium Diethyldithiocarbamate | 1.2x stoichiometric | 30 min | 3-11 | > 99 | Adapted from[3] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its application in a soil washing procedure for heavy metal extraction.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from diethylamine (B46881) and carbon disulfide.[1]
Materials:
-
Diethylamine
-
Carbon disulfide
-
Ethanol (B145695) (or other suitable solvent)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
Procedure:
-
In a round bottom flask, dissolve diethylamine in an equal volume of cold ethanol.
-
Place the flask in an ice bath and begin stirring the solution.
-
Slowly add an equimolar amount of carbon disulfide to the stirred solution using a dropping funnel. A white precipitate of this compound will form.
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
Protocol 2: Heavy Metal Extraction from Soil (Soil Washing)
This protocol outlines a general procedure for using this compound to extract heavy metals from contaminated soil. The optimal parameters (e.g., concentration, soil-to-solution ratio, contact time) may need to be determined empirically for each specific soil type and combination of contaminants.
Materials:
-
Contaminated soil sample, air-dried and sieved (<2 mm)
-
This compound
-
Deionized water
-
Mechanical shaker
-
Centrifuge and centrifuge tubes
-
pH meter
-
Nitric acid (for pH adjustment, if necessary)
-
Filtration apparatus (e.g., vacuum filtration with Whatman filter paper)
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for metal analysis
Procedure:
-
Preparation of Washing Solution: Prepare a stock solution of this compound (e.g., 0.1 M) in deionized water. Prepare a series of dilutions to test different concentrations (e.g., 0.01 M, 0.05 M, 0.1 M). Adjust the pH of the solutions as needed (a neutral pH is often a good starting point).
-
Soil Extraction:
-
Weigh a known amount of the prepared soil sample (e.g., 10 g) into a centrifuge tube.
-
Add a specific volume of the this compound washing solution to the soil to achieve a desired soil-to-solution ratio (e.g., 1:10 w/v).
-
Securely cap the tubes and place them on a mechanical shaker.
-
Agitate the samples for a predetermined amount of time (e.g., 2, 6, 12, 24 hours) at a constant speed (e.g., 150 rpm).
-
-
Phase Separation:
-
After shaking, remove the tubes and centrifuge them at a sufficient speed and duration (e.g., 3000 rpm for 15 minutes) to separate the solid and liquid phases.
-
Carefully decant the supernatant (the liquid extractant containing the chelated heavy metals).
-
-
Sample Analysis:
-
Filter the supernatant to remove any remaining suspended particles.
-
Acidify the filtrate with nitric acid to preserve the sample for heavy metal analysis.
-
Analyze the concentration of heavy metals in the filtrate using AAS or ICP-MS.
-
-
Calculation of Extraction Efficiency:
-
Determine the initial concentration of heavy metals in the soil through a separate acid digestion procedure.
-
Calculate the extraction efficiency using the following formula: Extraction Efficiency (%) = (Concentration of metal in extractant × Volume of extractant) / (Initial concentration of metal in soil × Mass of soil) × 100
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the soil washing experiment described in Protocol 2.
Concluding Remarks
This compound, as a representative of the dithiocarbamate class of chelating agents, holds potential for the remediation of heavy metal-contaminated soils. The protocols and data presented here provide a foundation for researchers to develop and optimize soil washing techniques for specific applications. Further research is encouraged to establish the optimal conditions for the use of this compound and to assess its environmental fate and potential for secondary contamination. The adaptability of the experimental protocols allows for their integration into broader research programs, including those in drug development where the removal of heavy metal catalysts or contaminants is a critical step.
References
Application Notes and Protocols for Diethylammonium Diethyldithiocarbamate in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diethylammonium diethyldithiocarbamate (B1195824) (DDDC) as a highly effective chelating agent for the removal of heavy metals from industrial wastewater. The information compiled includes quantitative performance data, detailed experimental protocols, and visual representations of the underlying chemical processes and workflows.
Introduction
Heavy metal contamination in wastewater is a significant environmental and health concern due to the toxicity and non-biodegradability of these pollutants. Diethylammonium diethyldithiocarbamate (DDDC) is a dithiocarbamate (B8719985) (DTC) that serves as a potent chelating agent, capable of precipitating a wide range of heavy metals from aqueous solutions. DTCs are known for their strong ability to form stable, insoluble metal complexes, making them particularly effective for treating wastewater containing heavy metals that are otherwise difficult to remove, especially when complexed with other agents like EDTA.[1][2] This makes DDDC a valuable tool in the treatment of industrial effluents from sectors such as electroplating, mining, and chemical manufacturing.[3][4]
Mechanism of Action
The efficacy of this compound in heavy metal removal lies in its chemical structure. The dithiocarbamate functional group possesses two sulfur atoms that act as a bidentate ligand, readily donating electrons to form strong covalent bonds with transition metal ions. This interaction leads to the formation of a stable five-membered ring structure, resulting in a dense, water-insoluble metal-DDDC complex that can be easily separated from the wastewater through precipitation and filtration.[2] This precipitation is effective over a broad pH range.[1]
Quantitative Data Presentation
The following tables summarize the removal efficiency of dithiocarbamates for various heavy metals from wastewater, based on data from several studies. While not all studies specify the use of this compound, the data for closely related dithiocarbamates provide a strong indication of its expected performance.
Table 1: Heavy Metal Removal Efficiency using Dithiocarbamates
| Heavy Metal | Initial Concentration (mg/L) | DTC Type | pH | Removal Efficiency (%) | Reference |
| Copper (Cu²⁺) | 100 - 1000 | DTC-TBA | 3-5 | > 99 | [1] |
| Copper (Cu²⁺) | Not Specified | Diethyldithiocarbamate | 8.5 | High | [5] |
| Lead (Pb²⁺) | Not Specified | Diethyldithiocarbamate | 11 | High | [5] |
| Zinc (Zn²⁺) | Not Specified | Diethyldithiocarbamate | 11 | High | [5] |
| Cadmium (Cd²⁺) | Not Specified | Diethyldithiocarbamate | Not Specified | High | [5] |
| Mercury (Hg²⁺) | 150 | Dithiocarbamate | 4 | ~100 | [3] |
| Silver (Ag⁺) | 200 | Dithiocarbamate | 4 | ~100 | [3] |
Table 2: Optimized Conditions for Heavy Metal Removal with Dithiocarbamates
| Parameter | Optimal Value | Metal(s) | DTC Type | Reference |
| Molar Ratio (DTC:Cu) | 1.2:1 | Copper (Cu²⁺) | DTC-TBA | [1] |
| Reaction Time | 3 minutes | Copper (Cu²⁺) | DTC-TBA | [1] |
| pH | 3-5 | Copper (Cu²⁺) | DTC-TBA | [1] |
| Flocculant (PAM) Dosage | 2-6 mg/L | Copper (Cu²⁺) | DTC-TBA | [1] |
| Stoichiometric Equivalents | 4 | Mercury (Hg²⁺) | Dithiocarbamate | [3] |
| Stoichiometric Equivalents | 1 | Silver (Ag⁺) | Dithiocarbamate | [3] |
Experimental Protocols
The following protocols are generalized from methodologies reported for dithiocarbamates and can be adapted for the specific use of this compound.
Protocol 1: Preparation of this compound (DDDC) Solution
Objective: To prepare a stock solution of DDDC for wastewater treatment.
Materials:
-
This compound (solid)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Weighing balance
Procedure:
-
Determine the desired concentration of the DDDC stock solution (e.g., 10 g/L).
-
Accurately weigh the required amount of solid DDDC using an analytical balance.
-
Transfer the weighed DDDC into a beaker containing a portion of the deionized water.
-
Place the beaker on a magnetic stirrer and stir until the DDDC is completely dissolved.
-
Quantitatively transfer the dissolved DDDC solution into a volumetric flask of the appropriate size.
-
Add deionized water to the flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Store the solution in a well-sealed container, protected from light.
Protocol 2: Jar Test for Optimal Dosage Determination
Objective: To determine the optimal dosage of DDDC for the effective removal of a target heavy metal from a specific wastewater sample.
Materials:
-
Wastewater sample containing heavy metals
-
DDDC stock solution (from Protocol 1)
-
Jar testing apparatus with multiple beakers
-
pH meter and adjustment solutions (e.g., dilute HCl and NaOH)
-
Syringes or pipettes for accurate dosing
-
Filtration apparatus (e.g., syringe filters or vacuum filtration)
-
Analytical instrument for metal analysis (e.g., AAS, ICP-OES, or ICP-MS)
Procedure:
-
Fill a series of beakers (typically 6) with a known volume of the wastewater sample (e.g., 500 mL).
-
Place the beakers in the jar testing apparatus.
-
Measure and record the initial pH and heavy metal concentration of the wastewater.
-
If necessary, adjust the pH of the wastewater in each beaker to the desired range using the pH adjustment solutions.
-
Begin stirring all beakers at a constant rapid mix speed.
-
Dose each beaker with a different, incremental amount of the DDDC stock solution. Include a control beaker with no DDDC.
-
Allow the rapid mixing to continue for a short period (e.g., 1-3 minutes) to ensure complete dispersion of the DDDC.
-
Reduce the stirring speed to a slow mix to promote flocculation of the formed metal-DDDC precipitate. Continue for a longer period (e.g., 15-20 minutes).
-
Turn off the stirrers and allow the precipitate to settle for a specified time (e.g., 30 minutes).
-
Carefully collect a supernatant sample from each beaker, avoiding disturbance of the settled sludge.
-
Filter the collected samples to remove any remaining suspended solids.
-
Analyze the filtered samples for the residual concentration of the target heavy metal using a suitable analytical technique.
-
Plot the residual metal concentration against the DDDC dosage to determine the optimal dose that achieves the desired removal efficiency.
Protocol 3: Batch Treatment of Wastewater
Objective: To treat a batch of wastewater using the predetermined optimal DDDC dosage.
Materials:
-
Wastewater to be treated
-
DDDC solution
-
Treatment tank with a mixer
-
pH meter and adjustment solutions
-
Pumps for chemical dosing and wastewater transfer
-
Filtration or clarification system
-
Sludge handling equipment
Procedure:
-
Transfer the batch of wastewater to the treatment tank.
-
Measure the initial pH and heavy metal concentration.
-
Adjust the pH to the optimal range determined from the jar test.
-
While mixing, add the optimal dosage of the DDDC solution to the tank.
-
Follow the mixing and settling times established during the jar test.
-
After settling, decant the treated supernatant and pass it through a filtration or clarification system to remove any remaining fine particles.
-
Collect the settled sludge for proper dewatering and disposal in accordance with environmental regulations.
-
Analyze the final treated effluent to confirm that the heavy metal concentrations meet the required discharge limits.
Visualizations
Synthesis of Dithiocarbamate
Mechanism of Heavy Metal Chelation
Wastewater Treatment Workflow
References
- 1. p2infohouse.org [p2infohouse.org]
- 2. Effective removal of coordinated copper from wastewater using a new dithiocarbamate-type supramolecular heavy metal precipitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceasia.org [scienceasia.org]
- 4. faerber-schmid.ch [faerber-schmid.ch]
- 5. asianpubs.org [asianpubs.org]
Spectroscopic Analysis of Diethylammonium Diethyldithiocarbamate Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiocarbamates (DTCs) are a versatile class of organosulfur ligands renowned for their exceptional ability to form stable complexes with a wide range of metal ions.[1] These compounds, particularly diethylammonium (B1227033) diethyldithiocarbamate (B1195824), are synthesized from the reaction of a secondary amine (diethylamine) with carbon disulfide.[2] The resulting metal-dithiocarbamate complexes exhibit diverse applications in medicine, agriculture, and materials science, attributed to their interesting biological, structural, and electrochemical properties.[3][4] In drug development, these complexes are of significant interest due to their potential as antimicrobial, antifungal, and anticancer agents.[4][5]
Accurate structural characterization is paramount for understanding the mechanism of action and for the rational design of new therapeutic agents.[1] Key spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide invaluable, non-destructive insights into the coordination environment, bonding, and structure of these complexes.[1] This document provides detailed protocols and application notes for the comprehensive spectroscopic analysis of diethylammonium diethyldithiocarbamate metal complexes.
General Synthesis of Diethyldithiocarbamate Metal Complexes
The formation of diethyldithiocarbamate metal complexes is typically a straightforward two-step process involving the synthesis of the ligand salt followed by a metathesis reaction with a metal salt.[2][6]
Protocol: Synthesis
Part A: Synthesis of Sodium Diethyldithiocarbamate
-
Dissolve diethylamine (B46881) (1 equivalent) in cold absolute ethanol (B145695) within a flask placed in an ice bath.
-
To this cooled solution, add sodium hydroxide (B78521) (1 equivalent).
-
Slowly add carbon disulfide (1 equivalent) dropwise to the solution with constant, vigorous stirring.
-
Continue stirring the mixture in the ice bath for approximately 30-60 minutes.[7] The sodium salt of diethyldithiocarbamate will precipitate.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Part B: Synthesis of the Metal Complex
-
Prepare an aqueous or ethanolic solution of the desired metal salt (e.g., NiCl₂, Cu(NO₃)₂, ZnCl₂) (1 equivalent).
-
Prepare an aqueous or ethanolic solution of the synthesized sodium diethyldithiocarbamate (2 or 3 equivalents, depending on the desired stoichiometry).
-
Add the metal salt solution dropwise to the stirred ligand solution at room temperature.[7]
-
Stir the reaction mixture for 2-4 hours.[6] The formation of a colored precipitate indicates the formation of the metal complex.
-
Collect the complex by filtration, wash thoroughly with water and then methanol (B129727), and dry over a desiccant like calcium chloride.[7]
Application Note 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy is a primary technique for confirming the coordination of the diethyldithiocarbamate ligand to the metal center. Analysis focuses on vibrational frequencies that are sensitive to changes in electron density and bonding upon complexation.[1] The key diagnostic regions are the C-N (thioureide), C-S, and the formation of a new M-S bond.[8]
Protocol: FT-IR Analysis (KBr Pellet Method)
-
Sample Preparation: Gently grind 1-2 mg of the dried metal complex using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). Mix intimately until a fine, homogeneous powder is obtained.[1][8]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Record a background spectrum of the empty sample chamber. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically by accumulating 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]
-
Data Analysis: Compare the spectrum of the complex with that of the free ligand. Identify shifts in the key diagnostic bands.
Data Interpretation and Presentation
Three key regions confirm the coordination of the dithiocarbamate ligand:
-
ν(C-N) "Thioureide" Band: This band, located between 1450-1550 cm⁻¹, arises from the C-N stretching vibration. A shift to a higher frequency in the complex compared to the free ligand indicates an increase in the C-N double bond character due to electron delocalization upon coordination.[8][9]
-
ν(C-S) Band: A single, sharp band in the 950-1050 cm⁻¹ region is indicative of a symmetrically bidentate chelation of the ligand through both sulfur atoms.[9]
-
ν(M-S) Band: The appearance of a new band in the far-infrared region (typically 350-450 cm⁻¹) is direct evidence of the formation of a coordinate bond between the metal and the sulfur atoms of the ligand.[10]
| Vibrational Mode | Typical Frequency (Free Ligand) cm⁻¹ | Typical Frequency (Metal Complex) cm⁻¹ | Interpretation of Shift |
| ν(C-N) (Thioureide) | ~1470 - 1490 | ~1490 - 1520 | Shift to higher frequency indicates increased C=N double bond character. |
| ν(C-S) | ~990 - 1000 | ~1000 - 1030 | A single band indicates symmetric bidentate coordination. |
| ν(M-S) | Not Present | ~350 - 450 | Appearance of a new band confirms metal-sulfur bond formation. |
Table 1: Characteristic FT-IR Frequencies for Diethyldithiocarbamate Complexes. Data compiled from[8][9][10].
Application Note 2: UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy provides information on the electronic transitions within the metal complexes. The spectra are typically characterized by intense bands in the UV region due to intra-ligand (π→π*) transitions and charge-transfer (CT) bands, as well as weaker bands in the visible region corresponding to d-d transitions of the metal center.[6]
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the metal complex (typically 10⁻⁴ to 10⁻⁵ M) in a suitable UV-Vis transparent solvent (e.g., Chloroform, DMF, DMSO).[6][11]
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Data Acquisition: Fill a quartz cuvette with the pure solvent to record a baseline (blank). Record the absorption spectrum of the sample solution, typically over a range of 200-800 nm.[6]
-
Data Analysis: Subtract the baseline spectrum from the sample spectrum. Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
Data Interpretation and Presentation
-
Intra-ligand Transitions: Intense absorption bands typically observed in the UV region (250-300 nm) are assigned to π→π* and n→π* transitions within the dithiocarbamate ligand itself.
-
Charge Transfer (CT) Transitions: Bands of moderate to high intensity, often appearing in the near-UV or visible region (320-450 nm), are usually attributed to ligand-to-metal charge transfer (LMCT) transitions.[12]
-
d-d Transitions: For transition metal complexes with d-electrons, weak absorption bands may appear in the visible region (450-700 nm). The position and intensity of these bands provide information about the geometry (e.g., octahedral, square-planar) of the complex.[7]
| Metal Complex | Solvent | λmax (nm) and Assignment | Reference |
| Cu(II)-DDTC | Brij-35 Micellar Media | 440 (d-d or LMCT) | [13] |
| Cu(II)-DDTC | Wastewater | ~450 (LMCT) | [11] |
| Co(II)-DDTC | Tween 20 Micellar Media | 320 (LMCT) | [12] |
| Ni(II)-DDTC | Acetonitrile/Water | 354 (LMCT) | [14] |
Table 2: Representative UV-Vis Absorption Maxima (λmax) for Diethyldithiocarbamate (DDTC) Metal Complexes.
Application Note 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: For diamagnetic complexes (e.g., Zn(II), Co(III), Ni(II) square planar), NMR spectroscopy is a powerful tool for detailed structural elucidation in solution. ¹H and ¹³C NMR provide information about the molecular structure and the electronic environment of the atoms upon coordination.[1][15]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the metal complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Process the spectra (Fourier transform, phasing, and baseline correction). Reference the chemical shifts to the residual solvent peak or an internal standard (TMS). Compare the chemical shifts of the complex with the free ligand to identify coordination-induced shifts.[1]
Data Interpretation and Presentation
-
¹H NMR: The signals for the ethyl protons (-CH₂- and -CH₃) of the diethyldithiocarbamate ligand are observed. Upon complexation, these signals may shift, typically downfield, due to the deshielding effect of the metal center.
-
¹³C NMR: The chemical shift of the carbon atom in the NCS₂ group is highly diagnostic, typically appearing in the range of δ 200–215 ppm.[1] Its position is sensitive to the coordination environment. The carbons of the ethyl groups will also show shifts upon complexation.
| Nucleus | Compound/Complex | Solvent | Chemical Shift (δ, ppm) |
| ¹H | This compound | - | ~1.2 (t, -CH₃), ~2.8 (q, -CH₂) |
| (Representative values) | |||
| ¹³C | Zn(II) Complex (representative) | DMSO-d₆ | ~12 (-CH₃), ~45 (-CH₂), ~205 (NCS₂) |
| Ni(II) Complex (representative) | DMSO-d₆ | ~13 (-CH₃), ~48 (-CH₂), ~208 (NCS₂) |
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts. Specific shifts can vary based on the metal and solvent. Data compiled from[15][16][17][18].
Application Note 4: Electrospray Ionization Mass Spectrometry (ESI-MS)
Principle: ESI-MS is used to confirm the molecular weight and stoichiometry of the metal complexes. It provides crucial information about the structure and metal oxidation state by analyzing the mass-to-charge ratio (m/z) of ions generated from the sample solution.[14]
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the complex (1-10 µM) in a solvent suitable for ESI, such as methanol or acetonitrile.[19]
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire mass spectra in positive ion mode over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak, which often corresponds to the protonated complex [M+H]⁺ or other adducts. Analyze the isotopic pattern to confirm the presence of the specific metal. Fragmentation patterns can provide further structural information.[20][21]
Data Interpretation and Presentation
The ESI mass spectra of diethyldithiocarbamate complexes often show the molecular ion corresponding to the intact neutral complex or a protonated/adduct form. Fragmentation may involve the loss of a ligand.
| Complex | Ion Observed | m/z (approx.) | Reference |
| Co(III)(Et₂dtc)₃ | [Co(Et₂dtc)₃ + H]⁺ | 504 | [14] |
| Ni(II)(Et₂dtc)₂ | [Ni(Et₂dtc)₂]•⁺ | 354 (for ⁵⁸Ni) | [14] |
| Cu(II)(Et₂dtc)₂ | [Cu(Et₂dtc)₂]•⁺ | 359 (for ⁶³Cu) | [14] |
Table 4: Representative ESI-MS m/z Values for Diethyldithiocarbamate (Et₂dtc) Complexes.
Application Note 5: Single-Crystal X-ray Crystallography
Principle: While other spectroscopic methods provide valuable data, single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional molecular structure of the complexes in the solid state.[5] It provides accurate information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[22][23]
Protocol: X-ray Crystallography (General Overview)
-
Crystal Growth: The primary and often most challenging step is to grow single crystals of the complex suitable for diffraction (typically < 0.5 mm). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[22]
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) and rotated in a monochromatic X-ray beam to collect a complete set of diffraction data.[22]
-
Structure Solution and Refinement: The collected diffraction intensities are processed, and the crystal structure is solved using computational methods. The resulting structural model is then refined to achieve the best possible fit with the experimental data.[22]
Data Interpretation
X-ray crystallography data confirms the coordination number and geometry around the metal center (e.g., square-planar for Ni(II), tetrahedral for Zn(II), or distorted octahedral for Co(III)).[15][24] It also provides precise measurements of M-S and other bond lengths, confirming the bidentate chelation of the diethyldithiocarbamate ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
- 9. ajrconline.org [ajrconline.org]
- 10. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Interaction between Diethyldithiocarbamate and Cu(II) on Gold in Non-Cyanide Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vjol.info.vn [vjol.info.vn]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound(1518-58-7) 1H NMR spectrum [chemicalbook.com]
- 17. rsc.org [rsc.org]
- 18. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. Chiral metal–dithiocarbamate complexes with pendant phenolic groups: synthesis, crystallographic, photophysical and in silico study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Synthesis and properties of dimeric cobalt(III) dithiocarbamate complexes [Co2(R2dtc)5]+: X-ray structural analysis of pentakis(diethyldithiocarbamato)dicobalt(III) tetrafluoroborate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Diethylammonium Diethyldithiocarbamate in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal sulfide (B99878) nanoparticles using diethylammonium (B1227033) diethyldithiocarbamate (B1195824) and related dithiocarbamate (B8719985) complexes as single-source precursors. The methodologies outlined are based on established research and are intended to serve as a comprehensive guide for reproducing and adapting these synthetic procedures.
Introduction to Dithiocarbamates in Nanoparticle Synthesis
Dithiocarbamate complexes are versatile single-source precursors for the synthesis of metal sulfide nanoparticles. Their utility stems from the presence of both the metal and sulfur atoms within a single molecule, which allows for the formation of metal sulfides upon decomposition at relatively controlled temperatures. This approach offers several advantages, including simplicity, scalability, and the ability to produce nanoparticles with minimal defects. The thermal decomposition of these complexes can be achieved through various methods, such as solvothermal synthesis or solventless thermal decomposition.[1][2] The choice of the dithiocarbamate ligand, solvent, capping agents, and reaction conditions (e.g., temperature and precursor concentration) plays a crucial role in controlling the size, shape, and crystalline phase of the resulting nanoparticles.[3][4]
Synthesis of Zinc Sulfide (ZnS) Nanoparticles
Zinc sulfide (ZnS) nanoparticles are wide-bandgap semiconductors with applications in optoelectronic devices.[5] A common method for their synthesis involves the thermal decomposition of a zinc dithiocarbamate complex.
Solventless Thermal Decomposition of Zinc Bis(diethyldithiocarbamate)
This protocol describes the synthesis of wurtzite phase ZnS nanoparticles via a solventless "melt" method, which is noted for its low cost and minimal environmental toxicity.[1][6]
Experimental Protocol:
-
Precursor Synthesis: Zinc bis(diethyldithiocarbamate) is synthesized and its purity confirmed through elemental analysis and melting point determination (melting point: 165 °C).[1]
-
Thermal Decomposition: The zinc bis(diethyldithiocarbamate) precursor is placed in a reaction vessel and heated to the desired decomposition temperature (e.g., 300 °C or 400 °C) under an inert atmosphere.[1][6]
-
Nanoparticle Formation: The precursor melts and decomposes to form ZnS nanoparticles.[1] The thermogravimetric analysis indicates a single-step decomposition starting at 200 °C.[1][6]
-
Cooling and Collection: The reaction vessel is cooled to room temperature, and the resulting ZnS nanoparticle powder is collected.[7]
Quantitative Data Summary:
| Parameter | Value (at 300 °C) | Value (at 400 °C) | Reference |
| Crystalline Phase | Wurtzite | Wurtzite | [1][6] |
| Crystallite Size | 52.04 nm | 54.01 nm | [1] |
| Morphology | Mixed spherical and cubic, polydispersed | Larger particles, deformations observed | [1][6] |
| Stoichiometry (Zn:S) | ~1:1 | ~1:1 | [1] |
| Band Gap | 3.93 eV | 3.42 eV | [1][6] |
Experimental Workflow:
Synthesis of Cadmium Sulfide (CdS) Nanoparticles
Cadmium sulfide (CdS) nanoparticles are quantum dots with applications in bioimaging and photocatalysis due to their unique optical and electronic properties.[8][9]
Thermal Decomposition of Cadmium Diethyldithiocarbamate in a High-Boiling Point Solvent
This protocol details a rapid synthesis of spherical CdS nanoparticles using a single-source precursor in olive oil as the reaction medium, with hexadecylamine (B48584) (HDA) as a capping agent.[8]
Experimental Protocol:
-
Reaction Setup: Cadmium diethyldithiocarbamate (Cd[Ddtc]₂) as the precursor and a catalytic amount of hexadecylamine (HDA) are added to olive oil in a reaction flask.
-
Heating and Decomposition: The mixture is heated to induce thermal decomposition of the precursor, leading to the formation of CdS nanoparticles.
-
Isolation: The synthesized CdS nanoparticles are isolated from the reaction mixture.
-
Characterization: The resulting nanoparticles are characterized using techniques such as HRTEM, FESEM, XRD, and PL studies to determine their size, morphology, and optical properties.[8]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Morphology | Spherical | [8] |
| Application | Photocatalytic degradation of Congo red dye | [8] |
Experimental Workflow:
Synthesis of Cobalt Sulfide (Co₁-ₓS) Nanoparticles
Cobalt sulfide nanoparticles exist in various phases and are of interest for their catalytic and magnetic properties.[4] The protocol below describes the synthesis of hexagonal phase Co₁-ₓS nanoparticles via thermolysis.
Thermolysis of Cobalt(II) Diethyldithiocarbamate in the Presence of a Capping Agent
This method utilizes hexadecylamine (HDA) as a stabilizing agent to control the growth and morphology of the nanoparticles.[4] The reaction temperature and precursor concentration are key parameters for tuning the nanoparticle characteristics.
Experimental Protocol:
-
Reaction Setup: Cobalt(II) diethyldithiocarbamate (Co[(CH₃CH₂)₂NCS₂]₂) and hexadecylamine (HDA) are placed in a reaction vessel.
-
Thermolysis: The mixture is heated to a specific temperature (e.g., 80 °C, 145 °C, or 210 °C) for a set duration (e.g., 60 minutes) to induce the decomposition of the cobalt complex.[4]
-
Nanoparticle Formation: Co₁-ₓS nanoparticles are formed in the HDA matrix.
-
Purification: The nanoparticles are separated from the excess HDA and byproducts.
-
Characterization: The phase and morphology of the nanoparticles are determined using XRD and TEM.[4]
Quantitative Data Summary:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Precursor Concentration | 1.0 g | 0.5 g | 0.25 g | [4] |
| (at 145 °C, 60 min, 5.0 g HDA) | ||||
| Reaction Temperature | 80 °C | 145 °C | 210 °C | [4] |
| (with 0.25 g complex, 5 g HDA, 60 min) | ||||
| Crystalline Phase | Hexagonal | Hexagonal | Hexagonal | [4] |
Signaling Pathway/Logical Relationship:
General Considerations and Safety
-
Inert Atmosphere: Many dithiocarbamate complexes and the resulting nanoparticles are sensitive to air and moisture. Therefore, syntheses are often carried out under an inert atmosphere (e.g., nitrogen or argon).[2][7]
-
Capping Agents: The use of capping agents like hexadecylamine (HDA) or oleylamine (B85491) is crucial for controlling the size and preventing agglomeration of the nanoparticles.[10]
-
Toxicity: Diethylammonium diethyldithiocarbamate and other precursors, as well as the resulting nanoparticles (especially those containing cadmium), may be toxic. Appropriate personal protective equipment should be worn, and all procedures should be conducted in a well-ventilated fume hood.
-
Characterization: A thorough characterization of the synthesized nanoparticles is essential to confirm their properties. Recommended techniques include Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) for crystalline structure, and UV-Vis Spectroscopy for optical properties.[4][8][11]
References
- 1. Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiocarbamate Complexes as Single Source Precursors to Metal Sulfide Nanoparticles for Applications in Catalysis - UCL Discovery [discovery.ucl.ac.uk]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Front Cover: Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor (ChemistryOpen 6/2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, optical and structural characterisation of ZnS nanoparticles derived from Zn(ii) dithiocarbamate complexes [ouci.dntb.gov.ua]
Application Notes and Protocols: Diethylammonium Diethyldithiocarbamate in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylammonium (B1227033) diethyldithiocarbamate (B1195824) provides the diethyldithiocarbamate (DDC) anion, a versatile mono-anionic, bidentate ligand renowned for its exceptional ability to form stable complexes with a wide range of transition and main group metals.[1][2][3][4] The two sulfur donor atoms of the DDC ligand exhibit a high affinity for soft and borderline metal ions, forming a stable four-membered chelate ring.[4][5] This strong chelating capability is the foundation for its diverse applications in coordination chemistry, analytical sciences, materials science, and notably, in biological systems and drug development.[1][4][6][7][8]
These application notes provide an overview of the key uses of diethylammonium diethyldithiocarbamate as a ligand, detailed experimental protocols for the synthesis and characterization of its metal complexes, and its application in biological research, particularly as an enzyme inhibitor and anticancer agent.
Application Note 1: Synthesis of Metal-Dithiocarbamate Coordination Complexes
Dithiocarbamate (B8719985) ligands, including DDC, are prized in coordination chemistry for their ability to stabilize metals in various oxidation states, sometimes leading to unusually high oxidation states like Cu(III) and Fe(IV).[2] The synthesis of metal(II) DDC complexes is typically straightforward, often involving a precipitation or salt metathesis reaction between a metal salt and a soluble DDC salt, such as sodium or this compound.[2][9]
General Experimental Protocol: Synthesis of a Metal(II) Bis(diethyldithiocarbamate) Complex (e.g., M = Cu, Zn, Ni, Pb)
This protocol describes a general method for synthesizing Metal(II) bis(diethyldithiocarbamate) complexes.
Materials:
-
Metal(II) chloride or nitrate (B79036) salt (e.g., CuCl₂, Zn(NO₃)₂, NiCl₂)
-
Sodium diethyldithiocarbamate trihydrate or this compound
-
Deionized water
-
Ethanol (B145695) or Methanol
-
Diethyl ether
-
Beakers
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Desiccator
Procedure:
-
Prepare Reactant Solutions:
-
Prepare an aqueous solution of the metal(II) salt (e.g., 1 mmol in 20 mL of deionized water).
-
Prepare an aqueous solution of sodium diethyldithiocarbamate (2 mmol in 20 mL of deionized water). A 2:1 molar ratio of ligand to metal is typically used.[1]
-
-
Reaction:
-
While stirring the metal salt solution at room temperature, slowly add the sodium diethyldithiocarbamate solution.[10]
-
A precipitate of the metal-DDC complex should form immediately.[10] The color of the precipitate will vary depending on the metal ion (e.g., brown for Cu(II), white/yellow for Zn(II) and Pb(II)).
-
Continue stirring the reaction mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.[11]
-
-
Isolation and Purification:
Characterization: The resulting complexes can be characterized by various spectroscopic and analytical techniques, including:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the DDC ligand. A single strong band for the ν(C-N) stretching vibration (thiouride band) around 1478-1545 cm⁻¹ suggests bidentate coordination.[11] The ν(C-S) stretch appears around 1000 cm⁻¹.[11]
-
UV-Visible Spectroscopy: To study the electronic transitions within the complex.[1][12]
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the ligand within the complex (particularly for diamagnetic complexes like Zn(II) or Pb(II)).[13]
-
Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex.[1]
-
X-ray Crystallography: To determine the precise molecular structure and coordination geometry.[10][14][15][16]
Application Note 2: Quantitative Analysis of Metal Ions
The strong chelating properties of DDC and the distinct colors of its metal complexes have long been exploited for the quantitative analysis of metal ions in various samples.[7][17] For instance, silver diethyldithiocarbamate is famously used in the colorimetric determination of arsenic.[7][10] The stability of these complexes allows for their extraction from aqueous solutions into organic solvents, enabling separation and concentration prior to analysis.[15]
Quantitative Data: Stability of Metal-DDC Complexes
The stability of a metal complex is a critical parameter for its application. The overall stability constant (log β) quantifies the equilibrium between the free metal ion and the complex. Higher values indicate greater stability.
| Metal Ion | log β₂ (Overall Stability Constant) | Conditions | Reference |
| Mn(II) | 7.70 | 60% Ethanol-water, 28°C | [18] |
| Fe(II) | 8.35 | 60% Ethanol-water, 28°C | [18] |
| Co(II) | 13.05 | 60% Ethanol-water, 28°C | [18] |
| Ni(II) | 13.40 | 60% Ethanol-water, 28°C | [18] |
| Cu(II) | 15.65 | 60% Ethanol-water, 28°C | [18] |
| Zn(II) | 10.85 | 60% Ethanol-water, 28°C | [18] |
Note: The stability of these complexes generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[18]
Experimental Protocol: Determination of Stability Constants by pH-Potentiometric Titration
This protocol outlines the Calvin-Bjerrum titration technique as modified by Irving and Rossotti to determine the stability constants of metal-DDC complexes.[18]
Materials:
-
Digital pH meter, standardized with pH 4.02 and 9.20 buffers[18]
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free
-
Standardized nitric acid (HNO₃) solution (e.g., 0.1 M)
-
Potassium nitrate (KNO₃) for maintaining ionic strength
-
Diethyldithiocarbamate ligand solution (e.g., 0.01 M)
-
Metal nitrate solution (e.g., 0.001 M)
-
Ethanol and CO₂-free double-distilled water
Procedure:
-
Prepare Titration Mixtures: Prepare three sets of solutions in a thermostated vessel (e.g., at 28°C), with a total volume of 50 mL. The medium should be a mixture like 60% ethanol-water to keep the complexes in solution.[18] Maintain a constant ionic strength (e.g., 0.05 M KNO₃).[18]
-
Set A (Acid blank): 5 mL 0.1 M HNO₃ + 30 mL Ethanol + 15 mL water + KNO₃.
-
Set B (Ligand blank): Set A + 1 mL 0.01 M DDC ligand solution.
-
Set C (Metal-Ligand): Set B + 5 mL 0.001 M metal nitrate solution.
-
-
Titration: Titrate each mixture against the standardized NaOH solution, recording the pH after each addition of titrant.
-
Calculations:
-
From the titration curves, calculate the average number of ligands attached per metal ion (n̄) and the free ligand concentration exponent (pL) for each pH reading.
-
Plot n̄ versus pL to obtain the formation curve.
-
The stepwise stability constants (K₁, K₂) can be determined from this curve at n̄ = 0.5 and n̄ = 1.5, respectively. The overall stability constant is β₂ = K₁ × K₂.
-
Application Note 3: Biological Applications and Drug Development
Diethyldithiocarbamate is a metabolite of Disulfiram, a drug used to treat alcoholism.[6][19] Its biological activity is largely attributed to its ability to chelate essential metal ions, particularly copper.[6][20] This has led to its investigation in several therapeutic areas, most notably as an inhibitor of copper-containing enzymes and as an anticancer agent.[6][20][21][22]
Inhibition of Copper-Zinc Superoxide (B77818) Dismutase (Cu,Zn-SOD)
DDC is a potent and selective inhibitor of Cu,Zn-SOD (SOD1), a key enzyme in the cellular defense against oxidative stress.[20] The mechanism of inhibition involves the chelation and removal of the catalytic copper ion from the enzyme's active site.[20] This makes DDC a valuable tool for studying the roles of superoxide radicals (O₂•⁻) and oxidative stress in cellular signaling and pathology.[20][23]
Consequences of SOD1 Inhibition:
-
Increased intracellular levels of superoxide radicals.[20]
-
Modulation of downstream signaling pathways, including apoptosis.[20][24] DDC can have complex, antagonistic effects, sometimes triggering pro-apoptotic cytochrome c release while simultaneously inhibiting caspases.[24]
Anticancer Activity
The anticancer properties of DDC are primarily mediated through the formation of its copper complex, Cu(DDC)₂.[6][21] This complex is significantly more cytotoxic to cancer cells than the free ligand.[6] Disulfiram is considered a prodrug that is metabolized to DDC, which then complexes with endogenous copper to exert its anticancer effects.[6]
Mechanisms of Action:
-
Proteasome Inhibition: The Cu(DDC)₂ complex is a potent inhibitor of the 26S proteasome, leading to the accumulation of misfolded proteins and triggering apoptosis.[6]
-
Inhibition of NF-κB: DDC can inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is critical for cancer cell survival and proliferation.[6][7]
-
Induction of Reactive Oxygen Species (ROS): DDC can induce cell death by increasing intracellular ROS levels, leading to oxidative stress.[25][26]
-
Overcoming Drug Resistance: Nanoparticle formulations of Cu(DDC)₂ have been shown to overcome P-glycoprotein (P-gp) mediated drug resistance in cancer cells.[21]
Quantitative Data: Cytotoxicity of Metal-DDC Complexes
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay Duration | IC₅₀ (µM) | Reference |
| Mn(DDC)₂ | U2OS (Osteosarcoma) | 24 h | ~3.0 | [27] |
| Fe(DDC)₃ | U2OS (Osteosarcoma) | 24 h | ~1.5 | [27] |
| Cu(DDC)₂ | U2OS (Osteosarcoma) | 24 h | ~0.3 | [27] |
| DETC | K562 (Myeloid Leukemia) | 72 h | 1.17 | [26] |
| DETC | Daudi (Burkitt's Lymphoma) | 72 h | 1.05 | [26] |
| DETC | HS-5 (Non-neoplastic) | 72 h | 26.31 | [26] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of DDC-metal complexes on cancer cell lines.[26]
Materials:
-
Cancer cell line (e.g., K562, Daudi) and non-neoplastic control cells (e.g., HS-5).[26]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
Test compound (e.g., Sodium Diethyldithiocarbamate or pre-formed metal complex) dissolved in a suitable solvent (e.g., DMSO or water).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.[26][27]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 540-570 nm) using a microplate reader.[27]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Structural Study of Some Metal Diethyldithiocarbamate Chelates by X-ray Photoelectron Spectroscopy | Scilit [scilit.com]
- 6. Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. X-Ray crystal structure of diethyldithiocarbamate complexes of rhenium(V) with oxo- and nitrido-ligands - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. asianpubs.org [asianpubs.org]
- 16. journals.iucr.org [journals.iucr.org]
- 17. tpcj.org [tpcj.org]
- 18. asianpubs.org [asianpubs.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Diethyldithiocarbamate copper nanoparticle overcomes resistance in cancer therapy without inhibiting P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. WO2006023714A2 - Dithiocarbamate derivatives and their use for treating cancer - Google Patents [patents.google.com]
- 23. In vivo inhibition of superoxide dismutase in mice by diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The superoxide dismutase inhibitor diethyldithiocarbamate has antagonistic effects on apoptosis by triggering both cytochrome c release and caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Diethyldithiocarbamate can induce two different type of death: apoptosis and necrosis mediating the differential MAP kinase activation and redox regulation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Sodium diethyldithiocarbamate trihydrate: an effective and selective compound for hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Trace Metal Analysis using Diethylammonium Diethyldithiocarbamate (DDTC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylammonium diethyldithiocarbamate (B1195824) (DDTC) is a versatile chelating agent widely employed in the analytical chemistry of trace metals. Its ability to form stable, colored complexes with a variety of metal ions makes it a valuable reagent for both qualitative and quantitative analysis. These metal-DDTC complexes are typically insoluble in water but readily soluble in organic solvents, facilitating their separation and determination through techniques such as spectrophotometry, solvent extraction, and chromatography.[1][2][3] This document provides detailed application notes and protocols for the use of DDTC in trace metal analysis, intended for researchers, scientists, and professionals in drug development.
Principle of Complexation
DDTC reacts with metal ions (Mⁿ⁺) to form uncharged metal chelates, which can be efficiently extracted from an aqueous phase into an immiscible organic solvent. The general reaction can be represented as:
Mⁿ⁺ + n(C₂H₅)₂NCS₂⁻ → M[(C₂H₅)₂NCS₂]ₙ
The resulting metal-DDTC complexes often exhibit characteristic colors, allowing for their quantification by spectrophotometry. The selectivity of the analysis can be controlled by adjusting the pH of the aqueous solution and by using masking agents to prevent interference from other metal ions.[4]
Application 1: Spectrophotometric Determination of Copper (Cu²⁺)
This method is based on the formation of a yellow copper(II)-DDTC complex, Cu(DDTC)₂, which is extracted into an organic solvent and measured spectrophotometrically.[5][6]
Quantitative Data
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 435 nm | [5][6][7] |
| Molar Absorptivity (ε) | 3.16 x 10⁵ mol⁻¹ L cm⁻¹ | [8] |
| Sandell's Sensitivity | 3.076 ng cm⁻² | [7] |
| Linear Calibration Range | 0.2 - 12 µg mL⁻¹ | [6][7] |
| Detection Limit | 0.023 µg mL⁻¹ | [8] |
| Solvent | Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃) | [5][6][7] |
| pH | 5.0 | [5] |
Experimental Protocol
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 1000 µg mL⁻¹ Cu(II) by dissolving an appropriate amount of a copper salt (e.g., CuSO₄·5H₂O) in deionized water.
-
Prepare working standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Take a known volume of the sample solution containing copper.
-
Adjust the pH to 5.0 using a suitable buffer solution (e.g., acetate (B1210297) buffer).
-
-
Complexation and Extraction:
-
Add an excess of DDTC solution (e.g., 1% w/v sodium diethyldithiocarbamate in water).
-
Add a known volume of an organic solvent (e.g., CCl₄ or CHCl₃).
-
Shake the mixture vigorously for a few minutes to ensure complete extraction of the Cu(DDTC)₂ complex into the organic phase.
-
Allow the phases to separate.
-
-
Spectrophotometric Measurement:
-
Carefully collect the organic layer.
-
Measure the absorbance of the organic extract at 435 nm against a reagent blank prepared in the same manner without the copper standard or sample.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of copper in the sample from the calibration curve.
-
Workflow Diagram
Caption: Workflow for the spectrophotometric determination of Copper (II) using DDTC.
Application 2: Simultaneous Spectrophotometric Determination of Zinc (Zn²⁺) and Copper (Cu²⁺)
This method leverages the fact that the Zn(DDTC)₂ complex is colorless, while the Cu(DDTC)₂ complex is colored. The determination is based on the displacement of zinc from its DDTC complex by copper.[7][8]
Principle
Initially, both zinc and copper in the sample are complexed with DDTC and extracted. The absorbance of this extract is due only to the Cu(DDTC)₂ complex. Subsequently, an excess of Cu(II) is added to the extract, which displaces the zinc from the Zn(DDTC)₂ complex, forming additional Cu(DDTC)₂. The increase in absorbance is proportional to the initial zinc concentration.
Quantitative Data
| Parameter | Zinc (Zn²⁺) | Copper (Cu²⁺) | Reference |
| Wavelength of Max. Absorbance (λmax) | 435 nm (measured as Cu(DDTC)₂) | 435 nm | [7] |
| Linear Calibration Range | 0.2 - 14 µg mL⁻¹ | 0.2 - 12 µg mL⁻¹ | [7] |
| Detection Limit | 0.29 µg mL⁻¹ | - | [7] |
| Solvent | Chloroform (CHCl₃) / Carbon tetrachloride (CCl₄) | Chloroform (CHCl₃) / Carbon tetrachloride (CCl₄) | [7] |
Experimental Protocol
-
Preparation of Solutions:
-
Prepare standard solutions of Zn(II) and Cu(II).
-
Prepare a DDTC solution and a high-concentration Cu(II) solution for the displacement step.
-
-
Sample Preparation and Initial Extraction:
-
Take a known volume of the sample containing both zinc and copper.
-
Adjust the pH and perform the complexation and extraction with DDTC and an organic solvent as described in Application 1.
-
-
First Absorbance Measurement (for Copper):
-
Measure the absorbance (A₁) of the organic extract at 435 nm. This absorbance corresponds to the Cu(II) concentration in the sample.
-
-
Displacement Reaction:
-
To the same organic extract, add an excess of the high-concentration Cu(II) solution.
-
Shake the mixture to allow the displacement of Zn(II) from the Zn(DDTC)₂ complex by Cu(II).
-
-
Second Absorbance Measurement (for Zinc):
-
Measure the absorbance (A₂) of the organic extract again at 435 nm.
-
-
Quantification:
-
The concentration of Cu(II) is determined from A₁ using a copper calibration curve.
-
The increase in absorbance (A₂ - A₁) is proportional to the concentration of Zn(II). A separate calibration curve for zinc (plotting absorbance increase versus zinc concentration) is used for quantification.
-
Logical Relationship Diagram
References
- 1. scispace.com [scispace.com]
- 2. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. youtube.com [youtube.com]
- 5. Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2 [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric measurement of Cu(DDTC)2 for the simultaneous determination of zinc and copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of Arsenic, Antimony, and Tin using Diethylammonium Diethyldithiocarbamate
Introduction
Diethylammonium (B1227033) diethyldithiocarbamate (B1195824) (DDTC) is a versatile chelating agent used in the separation and determination of various metal ions.[1] This document provides detailed application notes and protocols for the determination of arsenic (As), antimony (Sb), and tin (Sn) using DDTC, primarily through spectrophotometric methods. The methodology leverages the formation of colored metal-DDTC complexes that can be extracted into an organic solvent and quantified based on their absorbance.[2]
The general principle involves the reaction of As(III), Sb(III), or Sn(II) with DDTC in an acidic medium to form stable complexes.[1] These complexes are then extracted into an organic solvent, such as chloroform (B151607) or carbon tetrachloride, and the concentration of the metal is determined by measuring the absorbance of the extract at the wavelength of maximum absorbance (λmax).[2]
Key Applications
-
Quality control of raw materials and finished products in the pharmaceutical and chemical industries.
-
Environmental monitoring of water and soil samples for heavy metal contamination.
-
Analysis of biological samples for toxic metal content.
-
Geochemical analysis of minerals and ores.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the determination of arsenic and antimony using dithiocarbamate (B8719985) methods. Data for tin determination using DDTC is not well-established in the reviewed literature.
| Parameter | Arsenic (As) | Antimony (Sb) | Tin (Sn) |
| Optimal Oxidation State | As(III) | Sb(III) | Sn(II) |
| Complexing Agent | Diethylammonium Diethyldithiocarbamate (DDTC) or Silver Diethyldithiocarbamate (AgDDC) | This compound (DDTC) | Not well established with DDTC |
| Extraction Solvent | Chloroform or Carbon Tetrachloride[2] | Chloroform or Carbon Tetrachloride | - |
| Wavelength of Max. Absorbance (λmax) | 535 - 540 nm (with AgDDC)[1][2][3][4] | ~510 nm (with AgDDC)[4] | - |
| Molar Absorptivity (ε) | 1.35 x 10⁴ L mol⁻¹ cm⁻¹ (arsine-AgDDC-morpholine-chloroform system)[5] | Not specified | - |
| Typical Detection Limit | 1 ppm (in geological materials using AgDDC)[1] | Not specified | - |
Experimental Protocols
Protocol 1: Determination of Arsenic by Arsine Generation and Reaction with Silver Diethyldithiocarbamate (AgDDC)
This protocol is a widely accepted method for arsenic determination and serves as a foundational procedure that can be adapted for DDTC.[6]
1. Reagents and Materials
-
This compound (DDTC) solution: 0.5% (w/v) in chloroform.
-
Silver diethyldithiocarbamate (AgDDC) solution: Dissolve 1 g of AgDDC in 200 mL of pyridine. Store in an amber bottle.[7]
-
Standard Arsenic Solution (1000 mg/L): Dissolve 1.320 g of arsenic trioxide (As₂O₃) in 10 mL of 1 M sodium hydroxide (B78521) and dilute to 1 L with deionized water.[6]
-
Working Arsenic Standards: Prepare by diluting the stock solution to the desired concentration range.
-
Hydrochloric acid (HCl), concentrated.
-
Potassium iodide (KI) solution, 15% (w/v).
-
Stannous chloride (SnCl₂) solution: Dissolve 40 g of SnCl₂·2H₂O in 100 mL of concentrated HCl.
-
Granular zinc, arsenic-free.
-
Lead acetate (B1210297) solution: Dissolve 10 g of lead acetate in 100 mL of deionized water. Impregnate glass wool with this solution for the scrubber.
-
Arsine generator apparatus (See diagram below).
2. Sample Preparation (Acid Digestion for Total Arsenic)
-
Pipette a suitable volume of the sample into a digestion flask.
-
Add 7 mL of 1:1 sulfuric acid and 5 mL of concentrated nitric acid.[6]
-
Gently heat the flask on a hot plate. If charring occurs, add more nitric acid.[6]
-
Continue heating until fumes of sulfur trioxide (SO₃) are evolved.[6]
-
Cool the flask and cautiously add 25 mL of deionized water.
-
Reheat to SO₃ fumes to expel any remaining oxides of nitrogen.
-
Cool and dilute to a known volume with deionized water.
3. Arsine Generation and Measurement
-
Transfer an aliquot of the digested sample or standard solution to the arsine generator flask.
-
Add concentrated HCl to make the total volume approximately 25 mL.
-
Add 2 mL of 15% KI solution and 8 drops of SnCl₂ solution. Swirl and allow to stand for 15 minutes to reduce As(V) to As(III).
-
Place the lead acetate-impregnated glass wool in the scrubber.
-
Pipette 3.0 mL of the AgDDC absorbing solution into the absorber tube.
-
Add 3 g of granular zinc to the generator flask and immediately connect the scrubber and absorber assembly. Ensure all connections are airtight.
-
Allow the reaction to proceed for at least 30 minutes to ensure complete evolution of arsine.[6]
-
Transfer the AgDDC solution from the absorber to a cuvette and measure the absorbance at 535 nm against a reagent blank.
-
Prepare a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.
-
Determine the arsenic concentration in the sample from the calibration curve.
Protocol 2: Extraction and Determination of Antimony
This protocol is based on the general principles of DDTC extraction and can be optimized for specific sample matrices.
1. Reagents and Materials
-
This compound (DDTC) solution: 0.5% (w/v) in chloroform.
-
Standard Antimony Solution (1000 mg/L): Prepare from a certified standard.
-
Working Antimony Standards: Prepare by diluting the stock solution.
-
Appropriate acid and buffer solutions to adjust pH.
-
Reducing agent (e.g., sodium sulfite) to ensure Sb is in the +3 oxidation state.
2. Procedure
-
Take a known volume of the sample or standard solution.
-
Adjust the acidity to the optimal range for Sb-DDTC complex formation (requires empirical determination, but acidic conditions are generally favored).
-
Add a reducing agent if necessary to ensure antimony is present as Sb(III).
-
Transfer the solution to a separatory funnel.
-
Add a known volume of the DDTC-chloroform solution.
-
Shake vigorously for 1-2 minutes to extract the Sb-DDTC complex into the organic phase.
-
Allow the layers to separate and drain the chloroform layer into a suitable container.
-
Repeat the extraction with a fresh portion of DDTC-chloroform solution to ensure complete recovery.
-
Combine the organic extracts and dilute to a known volume with chloroform.
-
Measure the absorbance of the solution at approximately 510 nm against a reagent blank.[4]
-
Prepare a calibration curve using standard antimony solutions and determine the concentration in the sample.
Note on Simultaneous Determination of Arsenic and Antimony: Since the arsenic and antimony dithiocarbamate complexes have different absorption maxima, it is possible to determine them simultaneously by measuring the absorbance at two wavelengths (e.g., 535 nm and 510 nm) and solving a set of simultaneous equations.[8][9]
Protocol 3: Determination of Tin
The direct determination of tin using this compound is not as well-documented as for arsenic and antimony. Alternative methods, such as the use of dithiol, are more commonly cited for the spectrophotometric determination of tin.[10] If DDTC is to be used, a thorough method development and validation process would be required to establish optimal conditions for complexation, extraction, and measurement.
Interferences
Several metal ions can interfere with the determination of arsenic, antimony, and tin using DDTC.
-
Copper and Bismuth: These metals form strongly colored complexes with DDTC and are co-extracted, leading to positive interference.[1]
-
Other Heavy Metals: Cobalt, nickel, mercury, silver, and lead can also form complexes with DDTC and may interfere depending on their concentration.[2][11]
-
For Arsine Generation: Antimony can form stibine, which reacts with AgDDC to cause a positive interference in arsenic determination.[2][3] Metals such as chromium, cobalt, copper, mercury, molybdenum, and nickel can interfere with the evolution of arsine.[3]
Interferences can often be mitigated through pH control, the use of masking agents, or by preliminary separation techniques.
Visualizations
Caption: Overall experimental workflow for metal determination using DDTC.
Caption: Logical relationship of complex formation and extraction.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. nemi.gov [nemi.gov]
- 3. <211> ARSENIC [drugfuture.com]
- 4. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. NEMI Method Summary - 206.4 [nemi.gov]
- 8. Spectrophotometric determination of arsenic and antimony by the silver diethyldithiocarbamate method - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. inac2021.aben.com.br [inac2021.aben.com.br]
- 11. Diethyldithiocarbamate-sensitive electrode for the simultaneous determination of metals (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols: Diethylammonium Diethyldithiocarbamate in the Synthesis of Dithiocarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethylammonium (B1227033) diethyldithiocarbamate (B1195824) as a key reagent in the synthesis of a variety of dithiocarbamate (B8719985) derivatives. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of synthetic workflows and biological pathways to facilitate research and development in medicinal chemistry and materials science.
Introduction
Dithiocarbamates are a versatile class of organosulfur compounds with a wide range of applications, including their use as fungicides, pesticides, vulcanization accelerators, and as ligands in coordination chemistry.[1] In the realm of drug development, dithiocarbamate derivatives have shown promise as anticancer, antibacterial, and antifungal agents.[1][2] Diethylammonium diethyldithiocarbamate is a readily accessible and stable salt that serves as an excellent nucleophilic precursor for the synthesis of various dithiocarbamate derivatives, including metal complexes and esters.
Synthesis of this compound
The foundational step in the synthesis of many dithiocarbamate derivatives is the preparation of the dithiocarbamate salt. This compound is typically synthesized in situ or isolated as a stable salt from the reaction of diethylamine (B46881) with carbon disulfide.
Logical Workflow for the Synthesis of Dithiocarbamate Derivatives
Caption: General synthesis workflow for dithiocarbamate derivatives.
Experimental Protocols
Protocol for the Synthesis of this compound
This protocol describes the preparation of this compound from diethylamine and carbon disulfide.
Materials:
-
Diethylamine
-
Carbon disulfide (CS₂)
-
Anhydrous diethyl ether
-
Ice bath
-
Round-bottom flask with a stirrer
Procedure:
-
In a round-bottom flask, dissolve diethylamine (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add carbon disulfide (1.0 eq) dropwise to the stirred solution.
-
A white precipitate of this compound will form.
-
Continue stirring the mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Protocol for the Synthesis of Metal Dithiocarbamate Complexes
This protocol outlines the synthesis of a nickel(II) diethyldithiocarbamate complex using this compound.
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Deionized water
Procedure:
-
Dissolve this compound (2.0 eq) in ethanol.
-
In a separate flask, dissolve nickel(II) chloride hexahydrate (1.0 eq) in a minimal amount of deionized water and then dilute with ethanol.
-
Slowly add the nickel(II) chloride solution to the stirred solution of this compound at room temperature.
-
A precipitate of the nickel(II) diethyldithiocarbamate complex will form immediately.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Collect the precipitate by filtration, wash with ethanol and then with diethyl ether.
-
Dry the product in a desiccator.
Protocol for the Synthesis of S-Alkyl Dithiocarbamate Esters
This protocol describes the synthesis of an S-alkyl dithiocarbamate ester by reacting this compound with an alkyl halide.[3]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
Round-bottom flask with a stirrer
Procedure:
-
Suspend this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add the alkyl halide (1.0 eq) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining diethylammonium salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the S-alkyl dithiocarbamate ester.
Quantitative Data
The following tables summarize the yields of various dithiocarbamate derivatives synthesized using methods analogous to those described above.
Table 1: Synthesis of Metal Dithiocarbamate Complexes
| Metal Salt Used | Dithiocarbamate Ligand | Solvent | Yield (%) | Reference |
| NiCl₂·6H₂O | Triethylammonium (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline dithiocarbamate | Methanol | 85.4 | [4] |
| Zn(OAc)₂·2H₂O | Triethylammonium (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline dithiocarbamate | Methanol | 85.4 | [4] |
| CuCl₂ | Sodium salt of 2-Amino 2-Methyl 1-Propanol dithiocarbamate | Water/Ethanol | 78 | [5] |
| MnCl₂ | Sodium salt of 2-Amino 2-Methyl 1-Propanol dithiocarbamate | Water/Ethanol | 80 | [5] |
Table 2: Synthesis of Dithiocarbamate Esters (Thioanhydrides)
| Dithiocarbamate Salt | Acyl Chloride | Solvent | Yield (%) | Reference |
| Sodium 1H-1,2,4-triazole-1-carbodithioate | Benzoic chloride | Chloroform | 82 | |
| Sodium pyrrolidine-1-carbodithioate | 4-Nitrobenzoic chloride | Chloroform | 94 | |
| Sodium 5-methyl-1H-benzo[d][5][6][7]triazole-1-carbodithioate | 2,4-Dichlorobenzoic chloride | Chloroform | 88 |
Application in Bioactive Compound Synthesis
Dithiocarbamate derivatives have shown significant potential as antifungal agents. The proposed mechanism of action for some of these compounds involves the inhibition of key fungal enzymes, such as lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis.[2][8]
Proposed Antifungal Mechanism of Action
Caption: Proposed mechanism of antifungal action for certain dithiocarbamate derivatives.
Analytical Workflow
The analysis of dithiocarbamate derivatives, particularly in biological and environmental samples, often requires specific analytical methods such as High-Performance Liquid Chromatography (HPLC). The following diagram illustrates a typical workflow for the analysis of dithiocarbamate fungicides in vegetable matrices.[9]
Analytical Workflow for Dithiocarbamate Analysis
Caption: A typical workflow for the analysis of dithiocarbamate fungicides.[9]
References
- 1. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity Evaluation of a Fluconazole Analog Derived from Dithiocarbamate - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 3. rsc.org [rsc.org]
- 4. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]
- 5. Three-component reaction access to S-alkyl dithiocarbamates under visible-light irradiation conditions in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a new class of dithiocarbamates and rhodanine scaffolds as potent antifungal agents: synthesis, biology and molecular docking | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethylammonium Diethyldithiocarbamate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Diethylammonium (B1227033) diethyldithiocarbamate (B1195824), with a primary focus on addressing issues of low yield.
Troubleshooting Guide: Low Yield
This guide addresses specific issues that may arise during the synthesis of Diethylammonium diethyldithiocarbamate, leading to suboptimal yields.
Q1: My reaction has resulted in a very low yield or no product at all. What are the most likely causes?
A low or negligible yield in this synthesis can often be attributed to several critical factors related to reactant quality, reaction conditions, and the inherent stability of the product.
-
Reactant Quality:
-
Diethylamine (B46881): The purity of diethylamine is crucial. It can readily absorb carbon dioxide from the atmosphere to form diethylammonium diethylcarbamate, which will not react with carbon disulfide. Ensure that the diethylamine used is fresh, pure, and has been stored under an inert atmosphere.
-
Carbon Disulfide: Similarly, the carbon disulfide should be of high purity. Contaminants can interfere with the reaction.
-
Solvent: The presence of water or other protic impurities in the solvent can react with the dithiocarbamate (B8719985) product, leading to its decomposition. Ensure the use of anhydrous solvents.
-
-
Reaction Conditions:
-
Temperature Control: The reaction between diethylamine and carbon disulfide is exothermic.[1] Uncontrolled temperature can lead to the decomposition of the dithiocarbamate product and the formation of side products. It is essential to maintain a low temperature, typically between 0-5 °C, especially during the addition of carbon disulfide.
-
Stoichiometry: An incorrect molar ratio of reactants can result in incomplete conversion and lower yields. A 2:1 molar ratio of diethylamine to carbon disulfide is typically employed for the synthesis of the diethylammonium salt.
-
-
Product Stability:
-
Acidic Conditions: Dithiocarbamates are unstable in acidic conditions, readily decomposing back into the amine and carbon disulfide.[1] It is imperative to avoid any contact with acids during the reaction and work-up.
-
Q2: I've noticed the formation of a white precipitate during the reaction that is not my product. What could this be?
The formation of an unexpected white precipitate is likely diethylammonium diethylcarbamate. This occurs when diethylamine reacts with carbon dioxide from the air. To prevent this, ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that your diethylamine has been properly stored and handled to minimize exposure to air.
Q3: The crude product appears oily and is difficult to crystallize, leading to significant loss during purification. How can I improve crystallization?
"Oiling out" during recrystallization is a common issue that can be addressed by several techniques:
-
Solvent Choice: The solvent system used for recrystallization is critical. A solvent pair, such as diethyl ether and petroleum ether, is often effective. The crude product should be dissolved in a minimum amount of the more soluble solvent (diethyl ether), followed by the slow addition of the less soluble solvent (petroleum ether) until turbidity is observed.
-
Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. Allow the solution to cool gradually to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling often leads to the precipitation of an oil.
-
Seeding: Introducing a small crystal of the pure product (a seed crystal) can initiate crystallization if the solution is supersaturated.
-
Scratching: Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.
Q4: My final product yield is significantly lower after the work-up and purification steps. Where might I be losing my product?
Product loss during work-up and purification can occur at several stages:
-
Extraction: Ensure that the pH of any aqueous solutions used during work-up is kept basic to prevent decomposition of the dithiocarbamate salt.[1]
-
Filtration: When collecting the crystals by filtration, wash them with a minimal amount of cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.
-
Drying: Over-drying at elevated temperatures can lead to decomposition. It is best to dry the product under vacuum at room temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of this compound?
The synthesis involves the nucleophilic attack of diethylamine on the electrophilic carbon atom of carbon disulfide. This forms a zwitterionic intermediate, which is then deprotonated by a second molecule of diethylamine to yield the diethyldithiocarbamate anion and the diethylammonium cation.
Q2: What are the ideal storage conditions for this compound?
This compound should be stored in a cool, dry, and dark place under an inert atmosphere (nitrogen or argon). It is sensitive to heat, light, moisture, and air, which can cause decomposition over time.
Q3: Can I use a different amine for this synthesis?
Yes, the reaction is general for many primary and secondary amines. However, the stability of the resulting dithiocarbamate can vary. Dithiocarbamates derived from secondary amines, like diethylamine, are generally more stable than those from primary amines.
Q4: Are there any significant safety precautions I should be aware of during this synthesis?
Yes. Carbon disulfide is highly flammable and toxic. Diethylamine is also flammable and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Data Presentation
Table 1: Illustrative Impact of Reaction Parameters on the Yield of this compound
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Temperature | 0-5 °C | ~85-95% | Room Temperature (20-25 °C) | ~50-60% | The reaction is exothermic; lower temperatures minimize product decomposition and side reactions.[1] |
| **Stoichiometry (Amine:CS₂) ** | 2:1 | ~85-95% | 1:1 | ~40-50% | A second equivalent of amine is required to act as a base and form the stable ammonium (B1175870) salt. |
| Solvent | Anhydrous Diethyl Ether | ~85-95% | Ethanol (containing traces of water) | ~60-70% | Protic solvents or water can lead to the hydrolysis and decomposition of the dithiocarbamate. |
| Atmosphere | Inert (Nitrogen/Argon) | ~85-95% | Air | ~70-80% | Exposure to atmospheric CO₂ can lead to the formation of inactive carbamate (B1207046) salts from the amine. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
Diethylamine (freshly distilled, stored under N₂)
-
Carbon disulfide (high purity)
-
Anhydrous diethyl ether
-
Anhydrous petroleum ether
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Place the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
To the flask, add a solution of diethylamine (2.0 equivalents) in anhydrous diethyl ether.
-
Begin stirring and slowly add carbon disulfide (1.0 equivalent), dissolved in anhydrous diethyl ether, dropwise from the dropping funnel over a period of 30-60 minutes. Ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. A white precipitate of the product should form.
-
To induce further precipitation, slowly add anhydrous petroleum ether to the reaction mixture with stirring until the solution becomes cloudy.
-
Allow the flask to stand in the ice bath for at least 30 minutes to maximize crystallization.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Dry the product under vacuum to a constant weight.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield issues.
Caption: Logical relationships between experimental factors and final product yield.
References
Technical Support Center: Optimizing Heavy Metal Chelation with Diethylammonium Diethyldithiocarbamate (DDTC)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the optimal use of Diethylammonium Diethyldithiocarbamate (B1195824) (DDTC) for heavy metal chelation. Authored for professionals in research and development, this resource offers detailed troubleshooting, frequently asked questions (FAQs), and standardized experimental protocols to ensure precision and efficacy in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the chelation of heavy metals using DDTC.
Q1: What is the optimal pH range for heavy metal chelation with DDTC?
A1: The optimal pH for heavy metal chelation with DDTC is metal-dependent, but generally falls within a weakly acidic to alkaline range. It is crucial to avoid strongly acidic conditions, as DDTC is unstable and decomposes at a pH between 5 and 6.7.[1] For many metals, the effective precipitation and extraction occur over a wide pH range, from 3 to 11.[1] However, for quantitative analysis, the optimal pH is often narrower and specific to the metal of interest. For instance, the optimal pH for copper extraction can be around 9, while for cadmium, it is also around 9.[2][3]
Q2: My DDTC solution appears cloudy or has a precipitate before I even begin my experiment. What is happening?
A2: This is a common issue related to the stability of DDTC. The primary causes are:
-
Acidic pH: DDTC degrades in acidic conditions. If your deionized water is slightly acidic due to dissolved CO2, or if there is any acid residue in your glassware, it can cause the DDTC to decompose, forming a precipitate of diethylamine (B46881) and carbon disulfide.[1]
-
Solution Age: Aqueous solutions of DDTC can decompose over time. It is always recommended to use freshly prepared solutions for optimal performance.
Troubleshooting Steps:
-
Verify pH of Water: Check the pH of the deionized water used to prepare the solution. If it is acidic, consider boiling the water to remove dissolved CO2 or using a freshly opened source.
-
Use Freshly Prepared Solutions: Always prepare your DDTC solution immediately before use.
-
Proper Glassware Cleaning: Ensure all glassware is thoroughly rinsed with neutral pH deionized water.
Q3: I am not achieving complete precipitation or extraction of the target heavy metal. What are the likely causes and solutions?
A3: Incomplete chelation can be attributed to several factors, primarily related to pH and competing reactions.
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal pH | If the pH is too low, DDTC will be protonated, reducing its chelating ability. If the pH is too high, the metal may precipitate as a hydroxide, competing with the DDTC chelation.[4] | Systematically vary the pH of your sample within the recommended range for your target metal to find the optimal point of maximum precipitation or extraction. (See Experimental Protocol section). |
| Insufficient DDTC | The stoichiometry of the metal-DDTC complex (often 1:2 for divalent metals) requires a sufficient amount of the chelating agent. | Ensure you are using a slight excess of DDTC relative to the expected concentration of the metal ion to drive the reaction to completion. |
| Presence of Interfering Ions | Other metal ions in the sample can compete with the target metal for DDTC, especially if they form more stable complexes.[5] | Consider using masking agents to selectively complex interfering ions. For example, EDTA can be used to mask certain metal ions.[5] |
| Complex Matrix Effects | The sample matrix (e.g., high salt concentration, presence of other organic matter) can interfere with the chelation process. | Sample dilution or matrix modification may be necessary. For complex matrices, a standard addition method for quantification is recommended. |
Q4: The color of my metal-DDTC complex is different than expected, or it fades over time. What does this indicate?
A4: Color changes or fading can indicate instability of the complex or the presence of interfering substances.
| Potential Cause | Explanation | Troubleshooting Steps |
| Complex Instability | The metal-DDTC complex may be unstable under the specific experimental conditions (e.g., exposure to light, incorrect pH). | Protect the complex from light and ensure the pH is maintained within the optimal range for stability. Analyze the complex as quickly as possible after formation. |
| Oxidation/Reduction Reactions | The metal ion or the DDTC ligand may be undergoing oxidation or reduction, leading to a color change. | De-aerate solutions if you suspect oxidation is an issue. Ensure the absence of strong oxidizing or reducing agents in your sample. |
| Interference from Other Metals | The presence of other metals can lead to the formation of different colored complexes, altering the overall color of the solution. | Use masking agents or separation techniques to remove interfering metals prior to DDTC addition. |
Data Presentation: Optimal pH for Heavy Metal Chelation
The efficiency of heavy metal chelation with DDTC is highly dependent on the pH of the solution. The following tables summarize quantitative data on the optimal pH ranges for the chelation of various heavy metals.
Table 1: Optimal pH for High Recovery/Extraction of Heavy Metals with DDTC
| Heavy Metal | Optimal pH Range | Recovery/Extraction Efficiency (%) | Reference |
| Lead (Pb) | 6.0 | ~96% | [2] |
| Iron (Fe) | 4.0 | ~97% | [2] |
| Copper (Cu) | 9.0 | >97% | [2] |
| Zinc (Zn) | 7.0 | High | [1] |
| Cadmium (Cd) | 9.0 | Maximum | [3] |
| Nickel (Ni) | 7.0 | High | [1] |
Note: The exact optimal pH can vary depending on the specific experimental conditions, including the solvent system used for extraction and the presence of other ions.
Experimental Protocols
Protocol 1: Preparation of Diethylammonium Diethyldithiocarbamate (DDTC) Solution (0.1 M)
Materials:
-
This compound (C₉H₂₂N₂S₂)
-
Ethanol or Deionized Water (as required by your specific application)
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
Procedure:
-
Accurately weigh 2.22 g of this compound.
-
Transfer the weighed DDTC to a 100 mL volumetric flask.
-
Add a small amount of the desired solvent (ethanol or deionized water) to dissolve the DDTC.
-
Once dissolved, bring the volume up to the 100 mL mark with the solvent.
-
Mix the solution thoroughly.
-
Important: Prepare this solution fresh before each use to avoid degradation.
Protocol 2: Step-by-Step Guide for Optimizing pH for Heavy Metal Precipitation
This protocol outlines a general procedure to determine the optimal pH for the precipitation of a specific heavy metal from an aqueous solution using DDTC.
Materials:
-
Aqueous solution containing the target heavy metal ion (known concentration).
-
Freshly prepared DDTC solution (e.g., 0.1 M).
-
pH meter, calibrated.
-
Buffer solutions covering a range of pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10).
-
Dilute HCl and NaOH for fine pH adjustment.
-
A series of beakers or centrifuge tubes.
-
Filtration apparatus or centrifuge.
-
Analytical instrument for quantifying the remaining metal in the supernatant (e.g., AAS, ICP-MS).
Procedure:
-
Sample Preparation: Aliquot a known volume of the heavy metal solution into a series of beakers or centrifuge tubes.
-
pH Adjustment: Adjust the pH of each aliquot to a different value using the buffer solutions. For example, prepare samples at pH 4, 5, 6, 7, 8, 9, and 10. Use dilute HCl or NaOH for fine adjustments.
-
DDTC Addition: Add a stoichiometric excess of the DDTC solution to each beaker/tube. A molar ratio of DDTC to metal of 3:1 is a good starting point.
-
Precipitation: Stir the solutions gently for a set period (e.g., 15-30 minutes) to allow for complete precipitation of the metal-DDTC complex.
-
Separation: Separate the precipitate from the supernatant by either filtration or centrifugation.
-
Analysis: Analyze the concentration of the target heavy metal remaining in the supernatant of each sample using a suitable analytical technique.
-
Data Analysis: Calculate the percentage of metal precipitated at each pH value. Plot the percentage of metal precipitated versus pH to determine the optimal pH range for maximum removal.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the experimental workflow for optimizing the pH of heavy metal chelation with DDTC.
Caption: A diagram illustrating the logical relationships between key factors that influence the efficiency of heavy metal chelation using DDTC.
References
Stability issues of Diethylammonium diethyldithiocarbamate solutions over time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Diethylammonium (B1227033) diethyldithiocarbamate (B1195824) (DEADTC) solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Solution appears cloudy or has a precipitate immediately after preparation. | 1. Low pH of the solvent: DEADTC is unstable in acidic conditions and will precipitate.[1] 2. Incomplete dissolution: The solid may not have fully dissolved. 3. Low-quality solvent: Impurities in the solvent could be reacting with the DEADTC. | 1. Ensure the solvent is neutral or slightly alkaline (pH > 7).[1] For aqueous solutions, consider using a buffer. 2. Gently warm the solution or use sonication to aid dissolution. 3. Use high-purity, HPLC-grade solvents. |
| Colorless solution turns yellow or brown over time. | 1. Oxidation: Dithiocarbamates can oxidize, leading to the formation of colored byproducts like thiuram disulfides. 2. Degradation: The compound is breaking down into its constituent parts. | 1. Prepare solutions fresh whenever possible.[1] 2. Store solutions in amber vials or protect from light. 3. Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize dissolved oxygen. |
| Inconsistent or non-reproducible experimental results. | 1. Degradation of DEADTC stock solution: The concentration of the active compound is decreasing over time. 2. Interaction with acidic media in the experiment: Subsequent experimental steps may introduce acidity, causing rapid degradation.[2] | 1. Prepare fresh solutions for each experiment.[1] 2. If storing, keep solutions at 2-8°C for short-term storage and protected from light.[1] 3. Be mindful of the pH of all reagents and buffers used in your assay. Maintain a neutral to alkaline environment where possible.[3] |
| A strong, unpleasant odor develops from the solution. | Decomposition: The breakdown of DEADTC can release volatile sulfur compounds, such as carbon disulfide.[4] | 1. This is a strong indicator of significant degradation. The solution should be discarded. 2. Handle the solution in a well-ventilated fume hood. |
Frequently Asked Questions (FAQs)
Q1: How stable are Diethylammonium diethyldithiocarbamate (DEADTC) solutions?
A1: The stability of DEADTC solutions is highly dependent on the solvent, pH, temperature, and exposure to light and oxygen.[1] Generally, dithiocarbamates are unstable in acidic solutions and more stable in alkaline conditions.[2][3] For optimal stability, solutions should be prepared fresh in a neutral or slightly alkaline solvent and used immediately.
Q2: What are the primary degradation products of DEADTC?
A2: The primary degradation products of the diethyldithiocarbamate anion are carbon disulfide and diethylamine.[4] In the case of this compound, the degradation will yield carbon disulfide and two equivalents of diethylamine.
Q3: What is the ideal solvent for preparing DEADTC solutions?
A3: The choice of solvent depends on the experimental requirements. For aqueous applications, a neutral to alkaline buffer system is recommended to prevent acid-catalyzed degradation.[3] For organic applications, aprotic solvents are generally preferred. It is crucial to use high-purity solvents to avoid impurities that could accelerate degradation.
Q4: How should I store my DEADTC solutions?
A4: For best results, prepare DEADTC solutions fresh before each use.[1] If short-term storage is necessary, store the solution at 2-8°C in a tightly sealed, amber vial to protect it from light.[1] For longer-term storage, the solid compound should be stored in a cool, dry place.
Q5: My solution has turned slightly yellow. Can I still use it?
A5: A slight yellow discoloration indicates the onset of degradation, likely due to oxidation. While it may still contain a significant amount of the active compound, the presence of degradation products can interfere with experiments. For sensitive applications, it is highly recommended to discard the discolored solution and prepare a fresh batch to ensure the accuracy and reproducibility of your results.
Q6: Does the diethylammonium cation affect stability compared to other salts like sodium diethyldithiocarbamate?
A6: While specific comparative stability data is limited, the primary driver of instability for dithiocarbamates is the protonation and subsequent decomposition of the diethyldithiocarbamate anion in acidic conditions.[2] Therefore, the general stability principles related to pH are expected to be similar for both diethylammonium and sodium salts. The choice of cation may have minor effects on solubility and hygroscopicity.
Experimental Protocols
Protocol 1: Preparation of a Standard DEADTC Solution
Objective: To prepare a fresh, stable stock solution of DEADTC for experimental use.
Materials:
-
This compound (solid)
-
High-purity, neutral or slightly alkaline solvent (e.g., HPLC-grade water, pH adjusted to 7.5 with a suitable buffer, or an appropriate organic solvent)
-
Calibrated balance
-
Volumetric flask
-
Spatula
-
Amber glass vial for storage
Procedure:
-
Determine the desired concentration and volume of the solution and calculate the required mass of solid DEADTC.
-
Weigh the calculated amount of DEADTC using a calibrated balance.
-
Transfer the solid to the volumetric flask.
-
Add a small amount of the chosen solvent to the flask and swirl gently to dissolve the solid.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
If not for immediate use, transfer the solution to an amber glass vial and store at 2-8°C.
Protocol 2: Stability Assessment of DEADTC Solutions by HPLC
Objective: To monitor the degradation of a DEADTC solution over time under specific storage conditions.
Materials:
-
Prepared DEADTC solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and a suitable buffer)
-
Autosampler vials
Procedure:
-
Prepare a fresh DEADTC solution according to Protocol 1.
-
Immediately after preparation (t=0), transfer an aliquot of the solution to an autosampler vial and inject it into the HPLC system.
-
Record the peak area of the DEADTC.
-
Store the remaining solution under the desired conditions (e.g., room temperature on the benchtop, or refrigerated and protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take another aliquot of the solution, transfer it to an autosampler vial, and inject it into the HPLC system.
-
Record the peak area of the DEADTC at each time point.
-
Calculate the percentage of DEADTC remaining at each time point relative to the initial concentration at t=0.
-
Plot the percentage of remaining DEADTC against time to determine the stability profile.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Experimental workflow for stability testing of DEADTC solutions.
Caption: Inhibition of the NF-κB signaling pathway by diethyldithiocarbamate.
References
- 1. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 2. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Diethylammonium Diethyldithiocarbamate (DDTC)-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using diethylammonium (B1227033) diethyldithiocarbamate (B1195824) (DDTC)-based assays. The following information addresses common issues related to the interference of other ions in these assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind DDTC-based assays?
A1: Diethylammonium diethyldithiocarbamate (DDTC) is a chelating agent that reacts with many heavy metal ions to form stable, colored complexes.[1][2] These complexes are typically soluble in organic solvents, which allows for their extraction from aqueous samples. The intensity of the color of the complex is proportional to the concentration of the metal ion, which can be quantified using spectrophotometry, typically around 435 nm.[1]
Q2: Which metal ions can interfere with DDTC-based assays?
A2: Several metal ions can form complexes with DDTC and therefore potentially interfere with the determination of the target analyte. Common interfering ions include copper (Cu²⁺), iron (Fe³⁺), nickel (Ni²⁺), cobalt (Co²⁺), lead (Pb²⁺), and zinc (Zn²⁺). The extent of interference depends on the relative concentrations of the target analyte and the interfering ion, as well as the pH of the solution.
Q3: How can I minimize or eliminate ionic interference in my DDTC assay?
A3: Ionic interference can be minimized or eliminated through several methods:
-
pH Adjustment: The stability of metal-DDTC complexes is pH-dependent. Adjusting the pH of the solution can selectively prevent the formation of certain interfering complexes.
-
Use of Masking Agents: Masking agents are chemicals that form stable, colorless complexes with interfering ions, preventing them from reacting with DDTC.[3] Common masking agents include ethylenediaminetetraacetic acid (EDTA), cyanide, citrate, and tartrate.[3]
-
Sample Pre-treatment: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to separate the analyte of interest from interfering ions before the assay.
Q4: How do I choose the right masking agent for my experiment?
A4: The choice of masking agent depends on the specific interfering ion and the target analyte. The masking agent should form a more stable complex with the interfering ion than DDTC does, and it should not form a stable complex with the target analyte. The relative stability of these complexes can be predicted by comparing their formation constants (stability constants). A higher formation constant indicates a more stable complex.[4][5][6][7]
Q5: Can DDTC assays be used for the simultaneous determination of multiple metal ions?
A5: In some cases, it is possible to determine multiple metal ions simultaneously. For example, the concentration of zinc can be determined after the initial measurement of copper by displacing zinc from its DDTC complex with an excess of copper. The increase in absorbance is proportional to the zinc concentration.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inaccurate or non-reproducible results | Interference from other metal ions in the sample. | 1. Identify potential interfering ions in your sample matrix. 2. Refer to the Quantitative Data on Interfering Ions table below to check for known interferences and their tolerance limits. 3. Implement a strategy to mitigate interference, such as pH adjustment or the use of a suitable masking agent. See the Experimental Protocol for Interference Mitigation for a detailed procedure. |
| High background signal | Formation of colored complexes with interfering ions. | 1. Use a masking agent that forms a colorless complex with the interfering ion. For example, EDTA can be used to mask a variety of metal ions. 2. Perform a blank measurement containing the sample matrix without the analyte to subtract the background absorbance. |
| Low signal or recovery | 1. The pH of the solution is not optimal for the formation of the target metal-DDTC complex. 2. The masking agent is also complexing with the target analyte. | 1. Optimize the pH of the reaction to ensure maximum formation of the desired complex. 2. Choose a more selective masking agent or adjust its concentration to minimize interaction with the target analyte. Consult stability constant data to guide your selection. |
Quantitative Data on Interfering Ions
The tolerance of a DDTC-based assay to interfering ions is dependent on the specific analyte being measured. The following table summarizes the tolerance limits for various ions in the determination of copper(II) using DDTC. The tolerance limit is defined as the maximum concentration of the interfering ion that causes an error of not more than ±5% in the determination of the analyte.
| Interfering Ion | Analyte | Tolerance Ratio (Interfering Ion : Analyte) | Masking Agent |
| Fe³⁺ | Cu²⁺ | 1000 | Citrate or Tartrate |
| Ni²⁺ | Cu²⁺ | 500 | Cyanide or EDTA |
| Co²⁺ | Cu²⁺ | 500 | Cyanide or EDTA |
| Zn²⁺ | Cu²⁺ | 1000 | - |
| Pb²⁺ | Cu²⁺ | 1000 | - |
| Mn²⁺ | Cu²⁺ | 1000 | - |
| Cd²⁺ | Cu²⁺ | 500 | Cyanide or EDTA |
Experimental Protocols
Standard Protocol for DDTC-Based Spectrophotometric Analysis of Copper(II)
This protocol describes a general procedure for the determination of copper(II) in an aqueous sample.
Materials:
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This compound (DDTC) solution (0.1% w/v in a suitable organic solvent like chloroform (B151607) or carbon tetrachloride)
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Copper(II) standard solutions (in the expected concentration range of the samples)
-
Ammonia (B1221849) buffer solution (pH 9)
-
Organic solvent (chloroform or carbon tetrachloride)
-
Separatory funnels
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Pipette a known volume of the aqueous sample into a separatory funnel.
-
pH Adjustment: Add the ammonia buffer solution to adjust the pH to approximately 9.
-
Complex Formation and Extraction: Add a known volume of the DDTC solution to the separatory funnel. Shake vigorously for 2-3 minutes to allow for the formation of the copper-DDTC complex and its extraction into the organic phase.
-
Phase Separation: Allow the layers to separate. Drain the organic layer (which now contains the colored copper-DDTC complex) into a clean, dry container.
-
Spectrophotometric Measurement: Measure the absorbance of the organic extract at 435 nm using a UV-Vis spectrophotometer. Use the organic solvent as a blank.
-
Quantification: Prepare a calibration curve by performing the same procedure with a series of copper(II) standard solutions of known concentrations. Determine the concentration of copper(II) in the sample by comparing its absorbance to the calibration curve.
Experimental Protocol for Interference Mitigation using a Masking Agent (EDTA)
This protocol provides a method for reducing interference from other metal ions when analyzing for a specific target metal.
Materials:
-
All materials from the standard protocol.
-
EDTA solution (e.g., 0.1 M)
Procedure:
-
Sample Preparation: Pipette a known volume of the aqueous sample into a separatory funnel.
-
Addition of Masking Agent: Add a calculated volume of the EDTA solution to the separatory funnel. The amount of EDTA required will depend on the concentration of the interfering ions. A general starting point is to add a slight molar excess of EDTA relative to the total concentration of interfering ions.
-
pH Adjustment: Add the appropriate buffer solution to adjust the pH to the optimal range for the selective formation of the target metal-DDTC complex.
-
Complex Formation and Extraction: Proceed with steps 3-6 of the Standard Protocol for DDTC-Based Spectrophotometric Analysis . The EDTA will form stable, colorless complexes with the interfering ions, preventing them from reacting with DDTC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 7. Video: EDTA: Conditional Formation Constant [jove.com]
Technical Support Center: Purification of Crude Diethylammonium Diethyldithiocarbamate
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude Diethylammonium diethyldithiocarbamate (B1195824) (DEDTC). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of crude Diethylammonium diethyldithiocarbamate.
| Problem | Possible Cause | Suggested Solution |
| Low or No Crystal Formation During Recrystallization | The compound is too soluble in the chosen solvent. | Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. |
| The solution is not sufficiently supersaturated. | If the solution is clear, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a previously obtained pure crystal can also initiate crystallization. | |
| The cooling process is too rapid, preventing crystal lattice formation. | Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath for further cooling. | |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is too high, causing the solute to melt before dissolving. | Use a lower-boiling point solvent or a solvent mixture. |
| The rate of cooling is too fast. | Ensure a slow cooling process. It may be beneficial to add slightly more of the "good" solvent to keep the compound dissolved at a slightly lower temperature. | |
| High concentration of impurities. | Consider a preliminary purification step, such as a liquid-liquid extraction, to remove a significant portion of the impurities before recrystallization. | |
| Low Recovery of Pure Product | The compound has significant solubility in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss. Use a minimal amount of ice-cold solvent to wash the crystals. |
| Too much solvent was used initially. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. | |
| Persistent Impurities in the Final Product | The impurity has similar solubility characteristics to the desired product in the chosen solvent. | Try a different solvent or a mixture of solvents for recrystallization. Alternatively, consider a different purification technique such as column chromatography. |
| The impurity co-crystallizes with the product. | A different purification method, like column chromatography, may be necessary to separate the impurity. | |
| Discolored Product After Purification | Presence of colored impurities. | If the impurities are polar, a silica (B1680970) gel plug filtration before recrystallization might be effective. Activated charcoal can also be used to remove colored impurities during the recrystallization process, but a hot filtration step will be required. |
| Decomposition of the product. | This compound is sensitive to heat. Avoid prolonged heating during recrystallization. It is also sensitive to moisture and should be handled under dry conditions.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include unreacted starting materials, namely diethylamine (B46881) and carbon disulfide. Side products from the reaction of these starting materials may also be present. Given that DEDTC can be formed from the reaction of sodium diethyldithiocarbamate with solvents like chloroform (B151607) and acetonitrile, impurities from these reactions might also be present depending on the synthetic route.[2]
Q2: What are the ideal properties of a recrystallization solvent for this compound?
A2: An ideal solvent should dissolve the crude product completely at an elevated temperature but have low solubility for the pure product at low temperatures. The impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques. Melting point determination is a straightforward method; a sharp melting point range close to the literature value (81-85 °C) suggests high purity.[1] Spectroscopic methods such as ¹H NMR and ¹³C NMR can identify the presence of impurities. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) can provide quantitative information on purity.
Q4: What are the recommended storage conditions for pure this compound?
A4: this compound is hygroscopic and sensitive to moisture.[1][2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Q5: Can I use other purification methods besides recrystallization?
A5: Yes, other methods can be employed. Liquid-liquid extraction can be useful for an initial cleanup, particularly for removing highly polar or non-polar impurities. Column chromatography is a powerful technique for separating compounds with similar polarities and can be used if recrystallization fails to yield a pure product.
Experimental Protocols
Protocol 1: Recrystallization from Carbon Tetrachloride and Petroleum Ether
This protocol is adapted from a literature procedure for the purification of this compound.[2]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot carbon tetrachloride.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot filtrate, add petroleum ether (boiling range 30-40 °C) dropwise until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the resulting colorless needles by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold petroleum ether.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Recrystallization from Chloroform and Petroleum Ether
This method provides an alternative solvent system for recrystallization.[2]
-
Dissolution: Dissolve the crude product in a minimum volume of hot chloroform.
-
Crystallization: Add petroleum ether to the hot solution until cloudiness persists.
-
Cooling: Allow the mixture to cool to room temperature, followed by cooling in an ice bath to promote further crystallization.
-
Isolation: Isolate the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold chloroform/petroleum ether mixture.
-
Drying: Dry the product under vacuum.
Data Presentation
The following table provides an example of how to present quantitative data for the purification of this compound. Note: The data presented here is for illustrative purposes only and may not represent actual experimental results.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Appearance |
| Recrystallization (CCl₄/Petroleum Ether) | 85 | 98 | 75 | Colorless needles |
| Recrystallization (CHCl₃/Petroleum Ether) | 85 | 97 | 80 | Off-white powder |
| Column Chromatography (Silica Gel) | 85 | >99 | 60 | White crystalline solid |
Visualizations
Experimental Workflow
Caption: General workflow for the purification and analysis of crude this compound.
Troubleshooting Logic
References
Technical Support Center: Optimizing Nanoparticle Synthesis with Diethylammonium Diethyldithiocarbamate (DDDC)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of nanoparticle synthesis using Diethylammonium diethyldithiocarbamate (B1195824) (DDDC).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Diethylammonium diethyldithiocarbamate (DDDC) in nanoparticle synthesis?
A1: this compound (DDDC) primarily acts as a versatile ligand and capping agent in the synthesis of nanoparticles.[1][2][3] As a dithiocarbamate (B8719985), it can form stable complexes with various metals, serving as a single-source precursor for metal sulfide (B99878) nanoparticles.[1][4][5] Its role as a capping agent is crucial for controlling particle growth, preventing aggregation, and ensuring the stability of the nanoparticle colloidal suspension.[2][3][6]
Q2: How does DDDC contribute to controlling the size and shape of nanoparticles?
A2: DDDC, as a capping agent, adsorbs to the surface of newly formed nanoparticles, which helps to control their growth and morphology.[2][6] The concentration of DDDC and the reaction temperature can significantly influence the final particle size.[5][7] By carefully controlling these parameters, researchers can tune the size and, to some extent, the shape of the synthesized nanoparticles.[8][9][10]
Q3: What are the advantages of using DDDC as a single-source precursor?
A3: Using DDDC as a single-source precursor simplifies the synthesis process by providing both the metal and the sulfur source in one molecule for the formation of metal sulfide nanoparticles.[5][11] This streamlined approach can lead to higher efficiency, better reproducibility, and a reduced risk of impurities or side reactions compared to multi-source precursor methods.[11]
Q4: Can DDDC be used for the synthesis of different types of nanoparticles?
A4: Yes, dithiocarbamates like DDDC are versatile and can be used to synthesize a variety of nanoparticles, particularly metal sulfide nanoparticles such as palladium sulfide and zinc sulfide.[5][11] They have also been employed in the synthesis of other types of nanoparticles, including gold and silver, where they function as effective stabilizing ligands.[7][12]
Troubleshooting Guide
This guide addresses common issues encountered during nanoparticle synthesis using DDDC.
Issue 1: Nanoparticle Aggregation
Symptoms:
-
Visible precipitation or cloudiness in the nanoparticle suspension.
-
Inconsistent and large particle sizes observed in Dynamic Light Scattering (DLS) measurements.[13]
-
High Polydispersity Index (PDI > 0.3) in DLS results.[13]
-
Clumped particles observed in Transmission Electron Microscopy (TEM) images.[14][15]
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Capping Agent | The concentration of DDDC may be too low to effectively stabilize the nanoparticles. Increase the molar ratio of DDDC to the metal precursor.[14] |
| Inappropriate Solvent/Anti-Solvent Ratio | An incorrect ratio can lead to rapid, uncontrolled precipitation and aggregation. Systematically vary the solvent to anti-solvent ratio to control the rate of nanoparticle formation.[13] |
| Incorrect pH | The pH of the reaction medium can affect the surface charge of the nanoparticles and the stability of the DDDC capping layer. Measure and adjust the pH of the solution to optimize nanoparticle stability.[14] |
| High Reaction Temperature | Elevated temperatures can sometimes lead to increased particle growth and aggregation. Optimize the reaction temperature to balance crystal growth and stabilization.[14] |
| Improper Storage | Nanoparticle suspensions can aggregate over time, especially at room temperature. Store suspensions at a consistent, cool temperature (e.g., 4°C) to minimize aggregation.[13] |
Issue 2: Poor Monodispersity (High Polydispersity Index - PDI)
Symptoms:
-
DLS results show a broad particle size distribution (PDI > 0.3).[13]
-
TEM images reveal nanoparticles of widely varying sizes.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Reaction Conditions | Fluctuations in temperature or stirring rate can lead to non-uniform nucleation and growth. Ensure uniform heating and vigorous, consistent stirring throughout the synthesis.[13][16] |
| Slow Addition of Reagents | The rate of addition of the reducing agent or the precursor can impact the uniformity of nanoparticle formation. Optimize the injection rate of reagents to achieve a burst nucleation event. |
| Sub-optimal Reagent Concentrations | The concentrations of the metal precursor, DDDC, and reducing agent all play a role in determining particle size distribution. Systematically vary the concentrations to find the optimal conditions for monodispersity. |
| Ostwald Ripening | Over time, smaller nanoparticles can dissolve and redeposit onto larger ones, broadening the size distribution.[13] Minimize reaction time after nanoparticle formation and store the suspension at a low temperature. |
Experimental Protocols
Protocol 1: General Synthesis of Metal Sulfide Nanoparticles using DDDC as a Single-Source Precursor (Thermal Decomposition Method)
This protocol describes a general method for synthesizing metal sulfide nanoparticles. Specific parameters will need to be optimized for different metals.
-
Precursor Synthesis: Synthesize the metal-dithiocarbamate complex by reacting a metal salt with this compound in an appropriate solvent. The reaction is typically carried out at room temperature with stirring.
-
Purification: The resulting metal-dithiocarbamate complex is then filtered, washed with a suitable solvent to remove unreacted reagents, and dried under vacuum.
-
Thermal Decomposition:
-
In a three-neck flask equipped with a condenser, thermometer, and nitrogen inlet, dissolve a specific amount of the dried metal-dithiocarbamate complex in a high-boiling point solvent (e.g., oleylamine, octadecene).[5]
-
Add a capping agent/surfactant if necessary to further control growth and prevent aggregation.[5]
-
Heat the mixture to the desired temperature (e.g., 160-240°C) under a nitrogen atmosphere with continuous stirring.[5] The temperature is a critical parameter influencing nanoparticle size.[5][11]
-
Maintain the reaction at this temperature for a specific duration (e.g., 30-60 minutes) to allow for nanoparticle formation and growth.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add an anti-solvent (e.g., ethanol (B145695), methanol) to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles multiple times with a solvent like ethanol to remove any remaining organic residues.
-
Dry the final nanoparticle product under vacuum.
-
Protocol 2: Characterization of Synthesized Nanoparticles
-
Transmission Electron Microscopy (TEM):
-
Disperse a small amount of the dried nanoparticles in a suitable solvent (e.g., ethanol, toluene) through sonication.
-
Drop-cast a small volume of the dispersion onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely.
-
Image the grid using a transmission electron microscope to determine the size, shape, and morphology of the nanoparticles.[17]
-
-
Dynamic Light Scattering (DLS):
-
Dilute the nanoparticle suspension to an appropriate concentration with a suitable solvent (e.g., deionized water, ethanol).[13]
-
Filter the diluted sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust.[13]
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform the measurement to determine the hydrodynamic size (Z-average) and the polydispersity index (PDI) of the nanoparticles.[13]
-
-
UV-Vis Spectroscopy:
Data Presentation
Table 1: Influence of Temperature on Palladium Sulfide Nanoparticle Size Synthesized from Bis(N-ethylphenyldithiocarbamato) palladium(II)
| Temperature (°C) | Average Particle Size (nm) |
| 160 | 2.01–2.50 |
| 200 | 4.00–4.86 |
| 240 | 2.53–4.12 |
Data extracted from a study on dithiocarbamate precursors for nanoparticle synthesis.[5]
Table 2: Influence of Temperature on Zinc Sulfide Nanoparticle Band Gap Synthesized from Zinc Bis(diethyldithiocarbamate)
| Synthesis Temperature (°C) | Estimated Band Gap (eV) |
| 300 | 3.93 |
| 400 | 3.42 |
Data extracted from a study on the solventless synthesis of ZnS nanoparticles.[11]
Visualizations
Caption: Experimental workflow for nanoparticle synthesis and characterization.
Caption: Troubleshooting workflow for nanoparticle aggregation.
References
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimizing biodegradable nanoparticle size for tissue-specific delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing Biodegradable Nanoparticle Size for Tissue-Specific Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gold nanoparticle decorated dithiocarbamate modified natural boehmite as a catalyst for the synthesis of biologically essential propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticle size distribution quantification from transmission electron microscopy (TEM) of ruthenium tetroxide stained polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of Diethylammonium Diethyldithiocarbamate (DDTC) Metal Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Diethylammonium diethyldithiocarbamate (B1195824) (DDTC) metal complexes.
Frequently Asked Questions (FAQs)
Q1: My Diethylammonium diethyldithiocarbamate (DDTC) metal complex is poorly soluble in aqueous solutions. What are the initial steps I can take to dissolve it?
A1: Initial approaches to solubilizing DDTC metal complexes involve simple physical methods. You can try adjusting the pH of your solution, as the solubility of many metal complexes is pH-dependent[1][2]. Using small amounts of water-miscible co-solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can also be effective[1][3]. Additionally, gentle heating or sonication can help break up agglomerates and facilitate dissolution[1]. It's recommended to start with these least invasive methods before moving to more complex formulation strategies[1].
Q2: I'm developing a DDTC metal complex as a therapeutic agent, and its low aqueous solubility is limiting its bioavailability. What advanced techniques can I use to improve its solubility for in vivo studies?
A2: For drug development, enhancing aqueous solubility is crucial. A highly effective and widely used technique is the formation of inclusion complexes with cyclodextrins[4][5][6][7][8][9]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble guest molecules, like DDTC metal complexes, thereby increasing their solubility and stability in aqueous media[6][8]. Studies on zinc diethyldithiocarbamate (Zn(DDC)2) have shown a significant increase in water solubility upon complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD)[4][10][11].
Another advanced strategy is to modify the dithiocarbamate (B8719985) ligand itself by introducing highly soluble functional groups, such as sulfonate (-SO3⁻) or carboxylate (-COO⁻) groups, or by attaching a polyethylene (B3416737) glycol (PEG) chain[1][3].
Q3: Are there specific types of cyclodextrins that are more effective for solubilizing DDTC metal complexes?
A3: Research has demonstrated the effectiveness of modified β-cyclodextrins. For instance, both 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) have been successfully used to enhance the solubility of zinc diethyldithiocarbamate[4][10]. The choice of cyclodextrin (B1172386) may depend on the specific metal complex and the desired formulation properties. It is advisable to screen a few different types of cyclodextrins to find the optimal one for your specific complex.
Q4: Can co-solvents be used in biological assays? What are the potential drawbacks?
A4: Yes, water-miscible organic solvents like DMSO are often used to dissolve compounds for biological assays. However, it's crucial to verify the compatibility of the solvent with the experimental system, as high concentrations of organic solvents can be toxic to cells or interfere with assay components[2]. It is recommended to use the lowest possible concentration of the co-solvent and to always include a vehicle control in your experiments to account for any effects of the solvent itself.
Q5: What is the general mechanism of action for the anticancer effects of dithiocarbamate-metal complexes?
A5: Dithiocarbamate-metal complexes, particularly those with copper, have demonstrated potential as anticancer agents through various mechanisms. One of the key mechanisms is the inhibition of the proteasome, which is a cellular complex responsible for degrading proteins[2]. By inhibiting the proteasome, these complexes lead to an accumulation of misfolded proteins, which can induce apoptosis (programmed cell death) in cancer cells[2].
Troubleshooting Guide
Problem: Precipitate forms when adding my DDTC metal complex stock solution (in organic solvent) to an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility | Decrease the final concentration of the complex in the aqueous solution. |
| Insufficient co-solvent | Increase the percentage of the organic co-solvent in the final solution, while being mindful of its potential effects on the experiment. |
| pH incompatibility | Adjust the pH of the aqueous buffer. The optimal pH for solubility can vary depending on the specific metal complex[1][2]. |
| Aggregation | Try adding a small amount of a biocompatible surfactant to improve dispersion and prevent aggregation[1]. |
Quantitative Data
The following table summarizes the solubility enhancement of Zinc Diethyldithiocarbamate (Zn(DDC)₂) using different cyclodextrins.
| Cyclodextrin Derivative | Concentration | Achieved Solubility of Zn(DDC)₂ (mg/mL) | Reference |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 20% w/w | 3.92 ± 0.07 | [10] |
| 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20% w/w | 4.46 ± 0.17 | [10] |
Experimental Protocols
Protocol 1: General Method for Solubilization using a Co-solvent
-
Preparation of Stock Solution:
-
Accurately weigh the DDTC metal complex.
-
Dissolve the complex in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol, or DMF) to prepare a concentrated stock solution. Sonication may be used to aid dissolution.
-
-
Preparation of Working Solution:
-
While vortexing or stirring the aqueous buffer, slowly add the required volume of the stock solution to achieve the desired final concentration.
-
Ensure the final concentration of the organic solvent is as low as possible and compatible with your experimental system.
-
Protocol 2: Preparation of a DDTC Metal Complex-Cyclodextrin Inclusion Complex
This protocol is a general guideline based on methods described for enhancing the solubility of poorly soluble drugs[4][6][10].
-
Materials:
-
DDTC metal complex
-
Cyclodextrin (e.g., HP-β-CD or SBE-β-CD)
-
Deionized water
-
-
Preparation of Cyclodextrin Solution:
-
Prepare an aqueous solution of the chosen cyclodextrin at the desired concentration (e.g., 5-20% w/v).
-
-
Complexation (Kneading Method):
-
Place the DDTC metal complex in a mortar.
-
Add a small amount of the cyclodextrin solution to the complex to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Gradually add the remaining cyclodextrin solution while continuing to knead.
-
-
Equilibration:
-
Transfer the resulting suspension to a sealed container.
-
Shake the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to allow for equilibration.
-
-
Isolation of the Soluble Fraction:
-
Centrifuge or filter the suspension to remove any undissolved complex.
-
The supernatant or filtrate contains the soluble DDTC metal complex-cyclodextrin inclusion complex.
-
-
Characterization (Optional but Recommended):
-
The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared Spectroscopy (FT-IR)[4][10]. The concentration of the dissolved complex can be determined using a suitable analytical method like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [bjpharm.org.uk]
- 5. Inclusion Complexes of Gold(I)‐Dithiocarbamates with β‐Cyclodextrin: A Journey from Drug Repurposing towards Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 10. search.informit.org [search.informit.org]
- 11. researchgate.net [researchgate.net]
Storage conditions to maintain Diethylammonium diethyldithiocarbamate stability
This technical support center is designed to assist researchers, scientists, and drug development professionals in maintaining the stability of Diethylammonium diethyldithiocarbamate (B1195824) (DEADC). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid Diethylammonium diethyldithiocarbamate?
A1: Solid this compound should be stored in a cool, dry, and well-ventilated place.[1][2][3] It is recommended to keep the container tightly closed and protected from moisture, as the compound is hygroscopic.[1][2] For long-term stability, refrigeration at 2-8°C and storage under an inert atmosphere is advised.[1][3]
Q2: What is the primary factor affecting the stability of this compound in solution?
A2: The pH of the solution is the most critical factor governing the stability of dithiocarbamates.[4] They are significantly more stable in neutral to alkaline conditions and rapidly decompose in acidic media.[4]
Q3: At what pH should I prepare my this compound solutions to ensure stability?
A3: To ensure stability, solutions should be maintained at a neutral to alkaline pH, ideally above 8.[4] Acidic conditions must be strictly avoided to prevent rapid degradation.[4] Aqueous solutions of the related sodium diethyldithiocarbamate are alkaline.[4]
Q4: How does this compound decompose in acidic conditions?
A4: In acidic solutions, dithiocarbamates decompose to yield carbon disulfide and a salt of diethylamine.[4][5][6] This decomposition can be observed by the formation of turbidity in the solution.[4]
Q5: What are the signs of degradation in a this compound solution?
A5: Signs of degradation include the solution becoming turbid or cloudy, especially at a pH below 7.4, which indicates precipitation and decomposition.[4] A noticeable odor of carbon disulfide may also be present.
Q6: How should I store prepared this compound solutions?
A6: For short-term storage, refrigeration at 2-8°C in a tightly sealed, light-protected container is recommended.[4] For longer-term storage, it is advisable to buffer the solution to an alkaline pH (e.g., pH 9-10) and store it at 2-8°C.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms in the solution upon storage. | 1. Acidic pH: The solution pH may have dropped, causing decomposition. 2. Exposure to moisture: Can lead to hydrolysis. 3. Temperature fluctuations: May affect solubility and stability. 4. Contamination: Introduction of impurities. | 1. Check the pH of the solution and adjust to a neutral or alkaline range (pH > 8) if necessary. 2. Ensure the storage container is tightly sealed.[7] 3. Store the solution at a stable, refrigerated temperature (2-8°C).[7] 4. If contamination is suspected, prepare a fresh solution using clean glassware.[7] |
| Inconsistent experimental results. | 1. Degradation of stock solution: The DEADC solution may have decomposed over time. 2. Improper solution preparation: Incorrect pH or solvent. | 1. Prepare fresh solutions for critical applications, especially if the stock solution is more than a few days old. 2. Ensure the solution is prepared in a suitable solvent and buffered to an alkaline pH if necessary. |
| Solid material appears discolored or clumped. | 1. Exposure to air and moisture: The compound is hygroscopic and air-sensitive.[1] 2. Improper storage temperature. | 1. Store the solid compound in a desiccator under an inert atmosphere. 2. Ensure the storage temperature is consistently maintained, preferably refrigerated.[1][3] |
Stability Factors Overview
Caption: Logical relationship of factors affecting DEADC stability.
Quantitative Stability Data
| Condition | Observation | Reference |
| Aqueous Solution pH | Stable at pH 7, but decomposition occurs in slightly acidic conditions (pH 5-6.7). | [4] |
| Aqueous Solution pH | Below pH 7.4, solutions may become turbid, indicating decomposition. | [4] |
| Aqueous Solution pH | A 10% aqueous solution of sodium diethyldithiocarbamate has a pH of 11.6. | [4] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound Solution
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a DEADC solution under various stress conditions.
1. Materials:
- This compound
- Appropriate solvent (e.g., water, buffer)
- Hydrochloric acid (HCl) solution (for acidic stress)
- Sodium hydroxide (B78521) (NaOH) solution (for basic stress)
- Hydrogen peroxide (H₂O₂) solution (for oxidative stress)
- High-intensity light source (for photolytic stress)
- Temperature-controlled chambers
- Analytical instrumentation for quantification (e.g., HPLC-UV)
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound.
- Dissolve it in the chosen solvent to a known concentration.
3. Application of Stress Conditions:
- Acidic Degradation: Add HCl to the stock solution to achieve a final acidic pH (e.g., pH 1-3).
- Basic Degradation: Add NaOH to the stock solution to achieve a final alkaline pH (e.g., pH 11-13).
- Oxidative Degradation: Add H₂O₂ to the stock solution.
- Thermal Degradation: Place aliquots of the stock solution in temperature-controlled chambers at elevated temperatures (e.g., 40°C, 60°C, 80°C).
- Photolytic Degradation: Expose aliquots of the stock solution to a high-intensity light source.
4. Time Points and Sampling:
- Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
- Immediately quench any ongoing reaction if necessary (e.g., neutralize acidic/basic samples).
5. Analysis:
- Analyze the samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the remaining this compound.
- Characterize any significant degradation products.
6. Data Interpretation:
Calculate the percentage of degradation at each time point for each stress condition.
Determine the degradation kinetics and identify the primary degradation pathways.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.fr [fishersci.fr]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. SODIUM DIETHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Matrix Effects with Diethylammonium diethyldithiocarbamate (DDTC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Diethylammonium diethyldithiocarbamate (B1195824) (DDTC) in minimizing matrix effects during the analysis of environmental samples.
Frequently Asked Questions (FAQs)
Q1: What is Diethylammonium diethyldithiocarbamate (DDTC) and how does it minimize matrix effects?
A1: this compound (DDTC) is a chelating agent that strongly binds to various heavy metal ions.[1][2] This process forms stable, neutral metal-DDTC complexes that are typically insoluble in water but soluble in organic solvents.[1][3] By selectively complexing with target heavy metals, DDTC facilitates their separation from the sample matrix through techniques like liquid-liquid extraction or solid-phase extraction (SPE). This separation minimizes the interference from other components in the environmental sample (the matrix), which can otherwise suppress or enhance the analytical signal, leading to inaccurate quantification.[1]
Q2: What is the optimal pH for forming metal-DDTC complexes?
A2: The optimal pH for the formation of metal-DDTC complexes varies depending on the specific metal ion. Generally, a pH range of 4 to 7 is a good starting point for most transition metals.[4] However, it is crucial to optimize the pH for each specific application, as dithiocarbamates are unstable and can decompose in acidic conditions (pH < 4).[2] Conversely, at high pH values, metal ions may precipitate as hydroxides, reducing their availability for complexation.[2]
Q3: How can I prevent the decomposition of the DDTC ligand during my experiment?
A3: Decomposition of the DDTC ligand, often indicated by a "rotten egg" smell due to the formation of hydrogen sulfide (B99878) (H₂S), occurs in acidic conditions.[2] To prevent this, maintain the pH of your solution in the neutral to alkaline range.[2] It is also recommended to prepare the DDTC solution fresh daily for optimal performance.[1]
Q4: What should I do if I observe incomplete complexation of the target metal?
A4: Incomplete complexation can be caused by several factors. Firstly, ensure the pH is within the optimal range for the specific metal of interest. Suboptimal pH can lead to a mixture of the desired complex and unreacted starting materials.[2] Secondly, ensure a sufficient molar excess of the DDTC reagent is used to drive the reaction to completion. A 15-fold molar excess is often recommended.[2] Finally, allow for adequate reaction time for the complex to form before proceeding with extraction.
Q5: How do I choose an appropriate organic solvent for extracting metal-DDTC complexes?
A5: Metal-DDTC complexes are generally soluble in non-polar organic solvents.[3] Commonly used solvents include chloroform (B151607) (CHCl₃) and carbon tetrachloride (CCl₄).[1][2] The choice of solvent can influence the extraction efficiency and the stability of the complex. It is important to select a solvent that is immiscible with water and provides good solubility for the target metal-DDTC complex.
Troubleshooting Guides
Issues with Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Emulsion Formation | - High concentrations of surfactants or detergents in the sample.- Vigorous shaking or high-speed mixing.- Presence of fine solid particulates. | - Let the sample stand for up to an hour; gentle stirring may help.- Acidify the sample to a pH of 2 with HCl or H₂SO₄ to disrupt surfactant activity.[5]- Add sodium chloride (salting out) to the mixture.[5]- Use centrifugation to break the emulsion. |
| Low Recovery of Metal Complex | - Suboptimal pH for complex formation.- Insufficient amount of DDTC reagent.- Inadequate shaking time during extraction.- Incorrect choice of organic solvent. | - Optimize the pH of the aqueous phase before extraction.- Increase the concentration of the DDTC solution.- Increase the shaking time to ensure complete extraction.- Test a different organic solvent with better solubility for the complex. |
| Discolored Organic Phase | - Co-extraction of interfering colored compounds.- Decomposition of the DDTC ligand or complex. | - Perform a sample cleanup step before chelation.- Ensure the pH is stable and avoid exposure to strong light or high temperatures. |
Issues with Solid-Phase Extraction (SPE)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of Metal-DDTC Complex | - Incorrect pH of the sample.- Incomplete elution of the complex from the SPE cartridge.- High flow rate during sample loading.- Cartridge bed drying out before sample loading. | - Adjust the sample pH to the optimal range for complex formation and retention on the sorbent.[4]- Increase the volume or strength of the elution solvent.[4]- Decrease the flow rate to allow for sufficient interaction between the complex and the sorbent.[4][6]- Re-condition and re-equilibrate the cartridge.[7] |
| Poor Reproducibility | - Inconsistent sample pH.- Variable flow rates during loading and elution.- Incomplete removal of interfering matrix components. | - Use a buffer to maintain a consistent pH.[4]- Use a vacuum manifold or automated system for precise flow control.- Optimize the washing step with a suitable solvent to remove interferences.[4] |
| Analyte Breakthrough during Sample Loading | - Overloading the SPE cartridge.- The sample solvent is too strong. | - Use a larger cartridge or dilute the sample.- Dilute the sample with a weaker solvent before loading.[6] |
Quantitative Data
Table 1: Recovery Percentages of Heavy Metals using DDTC-based Methods
| Metal | Analytical Method | Matrix | Recovery (%) | Reference(s) |
| Copper (Cu) | SPE-FAAS | Water | 96.5 - 107 | [8] |
| Iron (Fe) | SPE-FAAS | Water | 102 - 116 | [8] |
| Lead (Pb) | SPE-FAAS | Water | 91.7 - 107 | [8] |
| Cadmium (Cd) | AAS | Poultry Feed | 101.63 | [9] |
| Chromium (Cr) | AAS | Poultry Feed | 93.97 | [9] |
| Lead (Pb) | AAS | Poultry Feed | 94.53 | [9] |
| Various Metals | Zn(II)-PDC loaded on activated carbon | Water | >95 | [1] |
Table 2: Detection Limits of Heavy Metals using DDTC-based Methods
| Metal | Analytical Method | Matrix | Detection Limit (µg/L) | Reference(s) |
| Copper (Cu) | FAAS | Fruit Wines & Spirits | 1.4 | [10] |
| Iron (Fe) | FAAS | Fruit Wines & Spirits | 3.3 | [10] |
| Lead (Pb) | FAAS | Fruit Wines & Spirits | 5.7 | [10] |
| Chromium (Cr) | AAS | Poultry Feed | 0.065 (mg/kg) | [9] |
| Cadmium (Cd) | AAS | Poultry Feed | 0.01 (mg/kg) | [9] |
| Lead (Pb) | AAS | Poultry Feed | 0.11 (mg/kg) | [9] |
Experimental Protocols
Protocol 1: Heavy Metal Analysis in Water Samples using DDTC and FAAS
-
Sample Preparation:
-
Collect the water sample and filter it to remove any suspended solids.
-
-
pH Adjustment:
-
Take a known volume of the filtered water sample and adjust the pH to the optimal range for the target metal(s) using a suitable buffer solution.[1]
-
-
Complex Formation:
-
Add a freshly prepared 0.1% (w/v) sodium diethyldithiocarbamate (Na-DDTC) solution to the pH-adjusted sample. A 15-fold molar excess of DDTC is recommended.[2]
-
-
Extraction:
-
Transfer the solution to a separatory funnel and add a known volume of an appropriate organic solvent (e.g., chloroform or carbon tetrachloride).
-
Shake vigorously for 2-3 minutes to extract the metal-DDTC complex into the organic phase.[1]
-
-
Phase Separation:
-
Allow the layers to separate and collect the organic layer containing the metal-DDTC complex.
-
-
Analysis:
-
Analyze the organic extract using Flame Atomic Absorption Spectrometry (FAAS) to determine the concentration of the heavy metal.
-
Protocol 2: Heavy Metal Extraction from Soil Samples using DDTC
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris.
-
-
Extraction Solution Preparation:
-
Prepare a DDTC extracting solution. The composition of this solution may need to be optimized based on the soil type and target metals.
-
-
Extraction:
-
Weigh a known amount of the prepared soil sample into an extraction vessel.
-
Add a specific volume of the DDTC extracting solution (e.g., a 1:2 soil-to-solution ratio).
-
Shake the mixture on a mechanical shaker for a defined period (e.g., 2 hours).
-
-
Separation:
-
Centrifuge the sample to separate the solid and liquid phases.
-
Filter the supernatant to obtain a clear extract.
-
-
Analysis:
-
The resulting extract, containing the metal-DDTC complexes, can be analyzed by techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or FAAS. Further dilution or digestion of the extract may be necessary depending on the analytical instrument's requirements.
-
Visualizations
Caption: Experimental workflow for heavy metal analysis in water using DDTC.
Caption: A logical workflow for troubleshooting low analyte recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sensing Material-Dependent Interference of Multiple Heavy Metal Ions: Experimental and Simulated Thermodynamics Study on Cu(II), Cd(II), and As(III) Electroanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. silicycle.com [silicycle.com]
- 7. welch-us.com [welch-us.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Diethylammonium Diethyldithiocarbamate and Sodium Diethyldithiocarbamate in Metal Chelation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of diethylammonium (B1227033) diethyldithiocarbamate (B1195824) and sodium diethyldithiocarbamate, two common salts of the potent metal chelator diethyldithiocarbamate (DTC). The primary focus is on their application in metal chelation, with supporting experimental data and detailed protocols to inform research and development activities.
The chelating efficacy of both compounds stems from the diethyldithiocarbamate anion, which forms stable complexes with a wide range of transition metals. The choice between the diethylammonium and sodium salt often depends on the specific experimental conditions, particularly the desired solvent system and the required physicochemical properties of the chelating agent.
Physicochemical Properties and Synthesis
While both salts provide the same active chelating anion, their cations—diethylammonium and sodium—impart differences in their physical properties, most notably solubility.
Table 1: Comparison of Physicochemical Properties
| Property | Diethylammonium Diethyldithiocarbamate | Sodium Diethyldithiocarbamate |
| Molecular Formula | C₉H₂₂N₂S₂[1] | C₅H₁₀NNaS₂[2] |
| Molecular Weight | 222.41 g/mol [1] | 171.26 g/mol (anhydrous)[2] |
| Appearance | Crystals or powder[3] | White or slightly brown/pink crystalline powder[2][4] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727).[3] | Soluble in water (≥100 mg/mL at 14°C) and alcohol.[2][4][5] |
| Synthesis Principle | Reaction of diethylamine (B46881) with carbon disulfide.[6][7] | Reaction of diethylamine with carbon disulfide in the presence of sodium hydroxide (B78521).[5] |
Metal Chelation Performance
The diethyldithiocarbamate anion is a powerful monoanionic chelating ligand that forms stable complexes with numerous metal ions.[8] The stability of these complexes is a key indicator of chelating efficiency and is quantified by the overall stability constant (log β₂). A higher log β₂ value signifies a more stable complex. The stability of DTC complexes with several divalent transition metals generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[8] Copper(II) forms a particularly stable complex, a property that is frequently utilized in various applications.[8]
Table 2: Overall Stability Constants (log β₂) of Diethyldithiocarbamate-Metal Complexes
| Metal Ion | Overall Stability Constant (log β₂) |
| Mn(II) | 7.8 |
| Fe(II) | 11.2 |
| Co(II) | 14.7 |
| Ni(II) | 14.9 |
| Cu(II) | 15.3 |
| Zn(II) | 10.9 |
Source: Data compiled from studies on diethyldithiocarbamate metal complexes.
Experimental Protocols
Synthesis of Diethyldithiocarbamate Salts
The synthesis of dithiocarbamates is a well-established one-pot reaction.[9]
General Workflow for Dithiocarbamate (B8719985) Synthesis
Caption: A generalized workflow for the synthesis of dithiocarbamate salts.
Protocol for Synthesis of Sodium Diethyldithiocarbamate:
-
Dissolve diethylamine in ethanol (B145695) in a flask and cool the mixture in an ice bath.
-
Slowly add carbon disulfide dropwise to the cooled diethylamine solution while stirring continuously.
-
After the addition of carbon disulfide is complete, add a solution of sodium hydroxide to the mixture.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours.
-
The resulting sodium diethyldithiocarbamate may precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
Protocol for Synthesis of this compound:
-
In a flask, dissolve diethylamine in a suitable solvent such as chloroform or methanol and cool the solution in an ice bath.
-
Slowly add carbon disulfide dropwise to the cooled and stirred diethylamine solution. An excess of diethylamine is used to act as the base to form the diethylammonium salt.
-
Continue stirring the mixture in the ice bath for 2-3 hours.
-
The this compound can be isolated by removing the solvent under reduced pressure or by precipitation upon addition of a non-polar solvent.
-
The resulting solid is then collected by filtration and dried.
Determination of Metal-DTC Complex Stability Constants by pH-Metric Titration
The Calvin-Bjerrum titration technique, as modified by Irving and Rossotti, is a common method for determining the stability constants of metal complexes.
Workflow for pH-Metric Titration
Caption: Workflow for pH-metric titration to determine stability constants.
Protocol:
-
Prepare Solutions:
-
Standard carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Nitric acid (HNO₃) solution (e.g., 0.1 M).
-
A solution of the diethyldithiocarbamate salt (e.g., 0.01 M).
-
A solution of the metal ion of interest (e.g., 0.001 M).
-
A background electrolyte solution to maintain constant ionic strength (e.g., 0.05 M KNO₃).
-
All solutions should be prepared in a suitable solvent mixture, such as 60% ethanol-water, as many metal-DTC complexes are insoluble in water.[8]
-
-
Perform Titrations: Calibrate a digital pH meter and perform three separate titrations against the standard NaOH solution:
-
Set A (Acid only): A mixture of HNO₃, the solvent, and the background electrolyte.
-
Set B (Acid + Ligand): A mixture of HNO₃, the DTC ligand solution, the solvent, and the background electrolyte.
-
Set C (Acid + Ligand + Metal): A mixture of HNO₃, the DTC ligand solution, the metal ion solution, the solvent, and the background electrolyte.
-
-
Data Collection: Record the pH value after each addition of the NaOH titrant.
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added for each titration set.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄A) and the average number of ligands attached per metal ion (n̄).
-
Determine the formation constants (stability constants) by analyzing the relationship between n̄ and the free ligand concentration (pL).[8]
-
Spectrophotometric Determination of Metal Concentration
This method is suitable for the quantitative determination of metals that form colored complexes with diethyldithiocarbamate.
Protocol:
-
Complex Formation:
-
To an aqueous sample containing the metal ion (e.g., Cu(II)), add an aqueous solution of sodium diethyldithiocarbamate.
-
Adjust the pH to the optimal range for complex formation using a suitable buffer.
-
-
Solubilization/Extraction:
-
Since many metal-DTC complexes are insoluble in water, they need to be solubilized or extracted.
-
For solvent extraction, extract the complex into a small volume of an immiscible organic solvent (e.g., chloroform).
-
Alternatively, use a surfactant medium (e.g., Brij-35) to solubilize the complex in the aqueous phase.[10]
-
-
Spectrophotometric Measurement:
-
Quantification:
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of the metal-DTC complex of known concentrations.
-
Determine the concentration of the metal in the sample by comparing its absorbance to the calibration curve.
-
Application in Drug Development: Targeting the Ubiquitin-Proteasome System
The copper complex of diethyldithiocarbamate (CuET) has shown significant anticancer activity.[13] Mechanistically, CuET has been found to target the ubiquitin-proteasome system, a critical pathway for protein degradation in cells. Specifically, CuET induces the aggregation of NPL4, an essential cofactor of the p97 segregase, leading to proteotoxic stress and subsequent cancer cell death.[13][14] This makes the p97-NPL4 pathway a promising target for cancer therapy.
Signaling Pathway of Proteasome Inhibition by Copper-Diethyldithiocarbamate
References
- 1. This compound | C9H22N2S2 | CID 15201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Sodium diethyldithiocarbamate | 148-18-5 [chemicalbook.com]
- 5. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 6. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]
- 7. Base-mediated synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol derivatives and carbon disulfide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. uokerbala.edu.iq [uokerbala.edu.iq]
- 12. vjol.info.vn [vjol.info.vn]
- 13. Identification of novel dithiocarbamate-copper complexes targeting p97/NPL4 pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Comparative study of dithiocarbamate ligands for heavy metal removal efficiency
For Researchers, Scientists, and Drug Development Professionals
Dithiocarbamates (DTCs) are a class of organosulfur compounds renowned for their exceptional ability to chelate heavy metals.[1] Their strong affinity for a wide range of metal ions, coupled with the relative ease of their synthesis, positions them as highly effective agents for heavy metal removal from aqueous solutions.[2] This guide provides a comparative analysis of various dithiocarbamate (B8719985) ligands, summarizing their performance with supporting experimental data, detailing experimental protocols, and visualizing the workflows for their application in heavy metal remediation.
The chelating prowess of dithiocarbamates stems from the presence of two sulfur donor atoms, which readily form stable complexes with heavy metal ions.[2] The versatility of dithiocarbamate chemistry allows for the tuning of their properties by modifying the organic substituents attached to the nitrogen atom, enabling the design of ligands with enhanced selectivity and efficiency for specific metal ions.[2]
Quantitative Performance Comparison
The efficiency of heavy metal removal by dithiocarbamate ligands can be quantified by parameters such as removal percentage and adsorption capacity. The following table summarizes the performance of various dithiocarbamate-based systems for the removal of common heavy metals.
| Dithiocarbamate Ligand/Material | Target Heavy Metal(s) | Removal Efficiency (%) / Adsorption Capacity (mg/g) | Key Experimental Conditions | Reference(s) |
| Simple Dithiocarbamate Salts | ||||
| Sodium diethyldithiocarbamate | Cu(II) | Effective precipitation | Wide pH range | [3] |
| Sodium dimethyldithiocarbamate | Cu(II), Ni(II), Cd(II), Zn(II) | Effective precipitation | Wide pH range | [4][5] |
| N,N'-bis-(dithiocarboxy)piperazine (BDP) | Ni(II) | >99% (0.10 mg/L final concentration) | Stoichiometric ratio 1:1 (BDP:Ni2+) | [6] |
| Diethyldithiocarbamate (DDTC) | Ni(II) | ~98.5% (0.76 mg/L final concentration) | Molar ratio 2:1 (DDTC:Ni2+) | [6] |
| Dithiocarbamate-Functionalized Adsorbents | ||||
| Dithiocarbamate-functionalized magnetic mesoporous silica (B1680970) | Pb(II), Cd(II), Cu(II) | ~100% | pH > 4, Contact time: 60-120 min | [7][8] |
| Silica-supported dithiocarbamate (Si-DTC) | Pb(II) | 0.34 mmol/g | - | [9][10][11] |
| Cd(II) | 0.36 mmol/g | - | [9][10][11] | |
| Cu(II) | 0.32 mmol/g | - | [9][10][11] | |
| Hg(II) | 0.40 mmol/g | - | [9][10][11] | |
| Dithiocarbamate-anchored polymer/organosmectite composites | Pb(II) | 170.7 mg/g | pH 2.0-8.0 | [12] |
| Cd(II) | 82.2 mg/g | pH 2.0-8.0 | [12] | |
| Cr(III) | 71.1 mg/g | pH 2.0-8.0 | [12] | |
| N,N'-di (carboxymethyl) dithiocarbamate chelating resin (PSDC) | Cu(II), Pb(II), Ni(II) | Spontaneous adsorption | Endothermic process | [13] |
| Dithiocarbamate Surfactant Derivative (DTC-SDS) | Mn(II) | 191.01 mg/g (97.99% removal) | pH 1-7, Adsorbent dose: 0.02 g | [14] |
| Zn(II) | 111.7 mg/g (98.48% removal) | pH 1-7, Adsorbent dose: 0.02 g | [14] | |
| Pb(II) | 79.14 mg/g (99.91% removal) | pH 1-7, Adsorbent dose: 0.02 g | [14] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and evaluation of dithiocarbamate-based heavy metal removal strategies. The following sections provide generalized protocols for the synthesis of dithiocarbamate ligands and their application in heavy metal removal.
Synthesis of Dithiocarbamate Ligands (General Procedure)
Dithiocarbamates are typically synthesized through the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[1][15]
Materials:
-
Amine (e.g., diethylamine, diphenylamine)
-
Carbon disulfide (CS₂)
-
Base (e.g., sodium hydroxide, potassium hydroxide)
-
Solvent (e.g., ethanol, water, or a mixture)
Procedure:
-
Dissolve the amine in the chosen solvent in a flask and cool the solution in an ice bath.
-
Slowly add carbon disulfide dropwise to the cooled amine solution while stirring continuously.
-
After the addition of carbon disulfide is complete, add a solution of the base to the mixture.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours.
-
The resulting dithiocarbamate salt may precipitate out of the solution.
-
Collect the precipitate by filtration, wash it with a cold solvent, and dry it under a vacuum.
Heavy Metal Removal by Precipitation
This protocol outlines a general procedure for removing heavy metals from an aqueous solution via precipitation using a dithiocarbamate salt.
Materials:
-
A stock solution of the dithiocarbamate salt (e.g., Sodium diethyldithiocarbamate) in deionized water.
-
A stock solution of the heavy metal salt (e.g., Pb(NO₃)₂, CdCl₂, CuSO₄) of known concentration.
-
pH meter and solutions for pH adjustment (e.g., dilute HNO₃ and NaOH).
-
Filtration apparatus (e.g., vacuum filtration with appropriate filter paper).
-
Analytical instrument for measuring metal concentration (e.g., Atomic Absorption Spectrometer - AAS, or Inductively Coupled Plasma - ICP).
Procedure:
-
Take a known volume of the heavy metal solution and place it in a beaker.
-
Adjust the pH of the solution to the desired value using dilute acid or base.
-
Slowly add a stoichiometric amount (or a slight excess) of the dithiocarbamate solution to the heavy metal solution while stirring.
-
A precipitate of the metal-dithiocarbamate complex should form.
-
Continue stirring for a specified contact time (e.g., 30-60 minutes) to ensure complete precipitation.
-
Filter the solution to separate the precipitate from the supernatant.
-
Analyze the concentration of the heavy metal remaining in the filtrate using AAS or ICP to determine the removal efficiency.
Heavy Metal Removal by Adsorption using Dithiocarbamate-Functionalized Material
This protocol describes a general batch adsorption experiment to evaluate the performance of a dithiocarbamate-functionalized adsorbent.
Materials:
-
Dithiocarbamate-functionalized adsorbent (e.g., Si-DTC).
-
A stock solution of the heavy metal salt of known concentration.
-
A series of flasks or vials.
-
A shaker or agitator.
-
pH meter and solutions for pH adjustment.
-
Centrifuge or filtration apparatus.
-
Analytical instrument for measuring metal concentration (AAS or ICP).
Procedure:
-
Prepare a series of heavy metal solutions with varying initial concentrations from the stock solution.
-
Adjust the pH of each solution to the desired value.
-
Add a known mass of the dithiocarbamate-functionalized adsorbent to each flask.
-
Place the flasks on a shaker and agitate them at a constant speed and temperature for a predetermined period to reach equilibrium.
-
After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of the heavy metal in the supernatant.
-
Calculate the amount of heavy metal adsorbed per unit mass of the adsorbent (adsorption capacity) and the removal efficiency.
Visualizing the Process
The following diagrams illustrate the general workflows for the synthesis of dithiocarbamate ligands and their application in heavy metal removal.
References
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. p2infohouse.org [p2infohouse.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Highly efficient removal of trace heavy metals by high surface area ordered dithiocarbamate-functionalized magnetic mesoporous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a novel silica-supported dithiocarbamate adsorbent and its properties for the removal of heavy metal ions [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of a novel silica-supported dithiocarbamate adsorbent and its properties for the removal of heavy metal ions (Journal Article) | ETDEWEB [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. Adsorption performances and mechanisms of the newly synthesized N,N'-di (carboxymethyl) dithiocarbamate chelating resin toward divalent heavy metal ions from aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Copper Extraction from Wastewater: Diethylammonium Diethyldithiocarbamate (DDTC) vs. EDTA
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chelating Agent Performance in Copper Remediation.
The pervasive issue of copper contamination in industrial wastewater necessitates effective and efficient removal strategies. Among the various techniques, chelation therapy, which employs agents to bind with heavy metal ions, is a prominent method. This guide provides a detailed, objective comparison between two such agents: Diethylammonium Diethyldithiocarbamate (DDTC) and Ethylenediaminetetraacetic acid (EDTA), for the extraction of copper from wastewater. The comparison is supported by experimental data from various studies, with a focus on performance, mechanisms of action, and operational parameters.
Performance Comparison at a Glance
Both DDTC and EDTA are effective chelating agents for copper removal, but their performance can vary significantly based on the specific conditions of the wastewater, such as pH, the presence of other ions, and the chemical form of the copper. Dithiocarbamates, including DDTC, have demonstrated high efficacy in precipitating a broad range of heavy metals, even from highly stable complexes like Cu-EDTA, across a wide pH range.[1] This makes them particularly suitable for industrial wastewater treatment where robust and rapid removal is critical.[1]
EDTA is a well-documented and effective chelating agent, particularly for metals like lead and cadmium.[1] However, it forms water-soluble complexes, which can be a drawback in some treatment processes.[1] The following table summarizes quantitative data from various studies on the copper removal efficiency of DDTC and EDTA under different experimental conditions. It is important to note that a direct comparison is challenging as the data originates from studies with varying methodologies.
| Chelating Agent | Treatment Method | Key Experimental Conditions | Copper Removal Efficiency (%) | Reference |
| DDTC | Chemical Precipitation | Molar ratio of DDTC to Cu between 0.8 and 1.2 | > 99.6% | [2] |
| DDTC | Fe(III) Replacement/Precipitation | Applied to Cu(II)-EDTA acidic wastewater | > 99.99% | [3] |
| EDTA | Ultrasound-Assisted Electrodeposition | pH 3, Voltage gradient of 2.0 V cm⁻¹ | 95.6% | [4] |
| EDTA | Interior Microelectrolysis | pH 3.0, CIS dosage of 40g/L, Fe/C mass ratio of 2/1, 40 min reaction time | 98.2% | [5] |
| EDTA | Adsorption on EDTA-modified Graphene Oxide | pH 6.0, 298 K | > 98.3% (maximum adsorption capacity of 46.27 mg/g) | |
| EDTA | Adsorption onto TiO₂ | Favorable at low pH in equimolar and EDTA-excess systems | Significant removal | [6] |
| DDTC | Solvent Extraction | pH 9, 1:1 organic to aqueous phase volume ratio, 30 min agitation | 99.39% | |
| EDTA | UV Irradiation | Simultaneous reduction of Cu(II) and degradation of EDTA | 93.65% of Cu(II) reduced to Cu(0) | [7] |
Mechanisms of Action: A Deeper Dive
The fundamental difference in the mechanism of action between DDTC and EDTA lies in the nature of the resulting copper complex.
This compound (DDTC): DDTC is a potent chelating agent that forms a highly stable, water-insoluble complex with copper (II) ions. This precipitation is a key advantage in wastewater treatment as it allows for the straightforward separation of the solid copper-DDTC complex from the liquid phase through filtration or sedimentation. The dithiocarbamate (B8719985) group (-CSS⁻) in DDTC has a strong affinity for copper, enabling it to even break the stable Cu-EDTA complex and subsequently precipitate the copper.[1][3]
Ethylenediaminetetraacetic acid (EDTA): EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion. It wraps around the copper ion, forming a very stable, water-soluble complex. This sequestration of the copper ion prevents it from precipitating out of solution. While this is effective in keeping copper from interfering with other processes, it requires a subsequent step to remove the entire Cu-EDTA complex from the water, such as adsorption, ion exchange, or advanced oxidation processes.[1]
Experimental Protocols: A Methodological Overview
For researchers aiming to replicate or build upon existing studies, understanding the experimental protocols is crucial. Below are generalized methodologies for copper extraction using DDTC and EDTA, based on the reviewed literature.
Protocol 1: Copper Removal using DDTC Precipitation
This protocol outlines a typical procedure for removing copper from a synthetic wastewater solution using DDTC.
-
Wastewater Preparation: A stock solution of a known copper concentration (e.g., 100 mg/L) is prepared by dissolving a copper salt (e.g., CuSO₄·5H₂O) in deionized water.
-
pH Adjustment: The pH of the wastewater sample is adjusted to the desired value (e.g., a range of 3-9) using dilute solutions of acid (e.g., H₂SO₄) or base (e.g., NaOH).[8]
-
Chelating Agent Addition: A solution of DDTC is added to the wastewater while stirring. The molar ratio of DDTC to copper is a critical parameter and is typically investigated in a range such as 0.8 to 1.2.[2]
-
Reaction and Precipitation: The mixture is stirred for a specified contact time (e.g., 30 minutes) to allow for the formation of the copper-DDTC precipitate.
-
Separation: The precipitate is separated from the solution by filtration (e.g., using a 0.45 µm filter) or centrifugation.
-
Analysis: The concentration of copper remaining in the filtrate is determined using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Efficiency Calculation: The copper removal efficiency is calculated using the formula: Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
Protocol 2: Copper Removal using EDTA Chelation followed by Adsorption
This protocol describes a two-step process where copper is first chelated by EDTA and then the Cu-EDTA complex is removed by adsorption.
-
Wastewater Preparation: A synthetic wastewater solution containing a known concentration of copper is prepared as described in Protocol 1.
-
Chelating Agent Addition: An aqueous solution of EDTA is added to the copper-containing wastewater. The molar ratio of EDTA to copper is a key variable to be optimized.
-
Complex Formation: The solution is stirred for a sufficient time to ensure complete formation of the Cu-EDTA complex.
-
Adsorption Step: A pre-determined amount of an adsorbent material (e.g., EDTA-modified graphene oxide, activated carbon) is added to the solution.[9]
-
Equilibrium: The mixture is agitated for a specific period to allow the adsorption process to reach equilibrium.
-
Separation: The adsorbent is separated from the solution by filtration or centrifugation.
-
Analysis: The residual copper concentration in the supernatant is measured using AAS or ICP-OES.
-
Efficiency Calculation: The removal efficiency is calculated as described in Protocol 1.
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the logical flow of comparison and a typical experimental workflow.
Caption: Logical flow for comparing DDTC and EDTA for copper removal.
Caption: Generalized experimental workflow for copper extraction.
Conclusion
Both this compound and EDTA are valuable tools for the removal of copper from wastewater. The choice between them depends heavily on the specific application and the overall treatment strategy.
-
DDTC excels in scenarios where rapid and efficient precipitation of copper is desired, particularly when dealing with stable copper complexes. Its ability to form an insoluble complex simplifies the solid-liquid separation process.
-
EDTA is a highly effective chelating agent that forms a stable, soluble complex with copper. While this necessitates a subsequent removal step for the complex, it can be advantageous in processes where keeping the metal in solution is beneficial prior to a specific recovery technology.
For researchers and professionals in the field, a thorough characterization of the wastewater and a clear understanding of the desired outcome are paramount in selecting the most appropriate chelating agent for copper extraction. Further direct comparative studies under identical conditions are warranted to provide a more definitive quantitative assessment of the performance of these two important chelating agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EDTA effect on the removal of Cu(II) onto TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UV irradiation induced simultaneous reduction of Cu(II) and degradation of EDTA in Cu(II)-EDTA in wastewater containing Cu(II)-EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective removal of coordinated copper from wastewater using a new dithiocarbamate-type supramolecular heavy metal precipitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Performance Showdown: Diethylammonium Diethyldithiocarbamate (DDDC) vs. Alternatives in Analytical Methods
For researchers, scientists, and drug development professionals, the precise quantification of metal ions is a critical aspect of analytical chemistry. Diethylammonium diethyldithiocarbamate (B1195824) (DDDC) has emerged as a versatile chelating agent for this purpose. This guide provides a comprehensive comparison of DDDC's performance against other common chelating agents, supported by experimental data, to facilitate an informed selection for specific analytical applications.
Diethylammonium diethyldithiocarbamate is a member of the dithiocarbamate (B8719985) family of ligands, which are renowned for their strong affinity for a wide range of metal ions. This property makes them invaluable in various analytical techniques, including solvent extraction, solid-phase extraction (SPE), and spectrophotometry, for the preconcentration and determination of trace metals.
Quantitative Performance Comparison
The efficacy of a chelating agent in an analytical method is determined by several key performance indicators, such as the limit of detection (LOD), limit of quantitation (LOQ), and recovery percentage. The following tables summarize the available quantitative data for DDDC and its sodium salt analogue, sodium diethyldithiocarbamate (Na-DDTC), in comparison with other widely used chelating agents like Ethylenediaminetetraacetic acid (EDTA), Dimercaptosuccinic acid (DMSA), and 2,3-Dimercapto-1-propanesulfonic acid (DMPS).
Table 1: Performance in Supercritical Fluid Extraction (SFE) for Heavy Metal Analysis
| Chelating Agent | Metal Ion | Recovery (%) |
| This compound (DDDC) | Cd(II) | 83 - 97 |
| Pb(II) | 83 - 97 | |
| Hg(II) | 83 - 97 | |
| Lithium bis(trifluoroethyl)dithiocarbamate (LiFDDC) | Cd(II), Pb(II), Hg(II) | 95 |
| Sodium diethyldithiocarbamate | Cd(II), Pb(II), Hg(II) | 87 - 97 |
| Ammonium pyrrolidinedithiocarbamate | Cd(II), Pb(II), Hg(II) | Not effective |
Table 2: Performance in Solid-Phase Extraction followed by Flame Atomic Absorption Spectrometry (SPE-FAAS)
| Chelating Agent | Metal Ion | Limit of Detection (LOD) | Recovery (%) |
| Sodium Diethyldithiocarbamate (Na-DDTC) * | Cu(II) | 3.3 µg/L | 96.5 - 107 |
| Fe(III) | - | 102 - 116 | |
| Pb(II) | 5.7 µg/L | 91.7 - 107 | |
| Zinc Diethyldithiocarbamate (coprecipitant) | Pb(II) | - | 95 - 110 |
| Cd(II) | - | 95 - 110 |
*Data for Na-DDTC is presented as a close analogue to DDDC, sharing the same chelating functional group.
Table 3: Performance in Spectrophotometric Determination of Copper
| Chelating Agent / Method | Limit of Detection (LOD) | Linear Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Diethyldithiocarbamate (as Cu(DDC)₂) * | 0.29 µg/mL | 0.2 - 12 µg/mL | 2.86 x 10⁵ |
| Diphenylthiocarbazide (DPTC) | 0.12 µg/mL | 0.5 - 10 µg/mL | - |
*Data for the diethyldithiocarbamate complex of copper.
Comparative Insights
Dithiocarbamates, including DDDC, demonstrate high efficacy in precipitating a broad range of heavy metals, even from stable complexes formed with other chelating agents like EDTA. For instance, dithiocarbamates can effectively precipitate copper from highly stable Cu-EDTA complexes, reducing the copper concentration to less than 0.5 mg/L over a wide pH range of 3-9.[1] This suggests that for certain applications, particularly in wastewater treatment and analysis, dithiocarbamates can offer superior performance in breaking down and removing metals from strongly chelated forms.
In a clinical context for diagnosing and treating heavy metal exposure, DMPS and DMSA are often preferred. Intravenous DMPS is considered highly effective for provoking the excretion of antimony, arsenic, and mercury.[2][3] DMSA, administered orally, shows good efficacy for lead chelation.[2][3] EDTA is a broad-spectrum chelator, particularly effective for lead and cadmium, but its use requires careful monitoring due to its potential to deplete essential minerals.[2][3] The choice between these agents in a clinical or biological setting depends heavily on the specific metal of interest and the sample matrix.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are representative protocols for the application of dithiocarbamates in analytical methods.
Protocol 1: Spectrophotometric Determination of Copper using Diethyldithiocarbamate
This protocol outlines the determination of copper in an aqueous sample using a dithiocarbamate reagent and subsequent solvent extraction for spectrophotometric analysis.[1]
1. Reagents and Materials:
-
Standard Copper Stock Solution (1000 µg/mL)
-
This compound (DDDC) solution (0.1% w/v in a suitable solvent)
-
Buffer Solution (pH 5.0, acetic acid-acetate buffer)
-
Organic Solvent (e.g., Chloroform or Carbon Tetrachloride)
-
Separating Funnels (250 mL)
-
UV-Vis Spectrophotometer
2. Procedure:
-
Calibration Curve:
-
Pipette a series of standard copper solutions of known concentrations into separate 250 mL separating funnels.
-
Add the pH 5.0 buffer solution to each funnel.
-
Add the DDDC solution to form the yellow Cu(DDC)₂ complex.
-
Add a fixed volume of the organic solvent (e.g., 10 mL) to each funnel.
-
Shake vigorously for a few minutes to extract the complex into the organic phase.
-
Allow the layers to separate and collect the organic layer.
-
Measure the absorbance of the organic extracts at the wavelength of maximum absorbance (λmax ≈ 435 nm) against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus copper concentration.
-
-
Sample Analysis:
-
Take a known volume of the sample solution and place it in a separating funnel.
-
Follow the same steps as for the calibration curve (addition of buffer, DDDC, and organic solvent).
-
Measure the absorbance of the sample extract.
-
Determine the copper concentration in the sample from the calibration curve.
-
Protocol 2: Solid-Phase Extraction (SPE) of Heavy Metals using a Dithiocarbamate-Functionalized Sorbent
This protocol describes a general procedure for the preconcentration of heavy metal ions from a large volume of an aqueous sample using a solid-phase extraction cartridge functionalized with dithiocarbamate groups.
1. Materials:
-
SPE Cartridge containing a dithiocarbamate-functionalized stationary phase (e.g., C18 silica (B1680970) modified with a dithiocarbamate)
-
Sample solution containing the target metal ions
-
pH adjustment solutions (e.g., dilute HNO₃ and NaOH)
-
Eluent (e.g., 2-5% (v/v) nitric acid in a suitable organic solvent)
-
Vacuum manifold for SPE
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)
2. Procedure:
-
Cartridge Conditioning:
-
Pass a suitable organic solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.
-
Equilibrate the cartridge with deionized water adjusted to the optimal pH for complex formation.
-
-
Sample Loading:
-
Adjust the pH of the sample solution to the optimal value for the formation of the metal-dithiocarbamate complexes.
-
Pass the sample solution through the conditioned SPE cartridge at a controlled flow rate. The metal-dithiocarbamate complexes will be retained on the sorbent.
-
-
Washing:
-
Wash the cartridge with a small volume of deionized water to remove any unbound matrix components.
-
-
Elution:
-
Elute the retained metal complexes from the cartridge with a small volume of the eluent.
-
-
Analysis:
-
Analyze the eluate for the concentration of the target metal ions using AAS or ICP-OES.
-
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
A Comparative Guide to Diethylammonium Diethyldithiocarbamate and Other Chelating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a pivotal decision in various applications, ranging from heavy metal detoxification to innovative medical treatments. This guide provides an objective, data-driven comparison of Diethylammonium diethyldithiocarbamate (B1195824) (DEDC), also known as Ditiocarb, with other prominent chelating agents such as Ethylenediaminetetraacetic acid (EDTA), Dimercaptosuccinic acid (DMSA), and 2,3-Dimercapto-1-propanesulfonic acid (DMPS).
Executive Summary
Chelation therapy is a cornerstone in treating metal toxicity, involving the administration of agents that bind to metal ions, forming a stable, excretable complex.[1] The efficacy of a chelating agent is determined by its affinity for the target metal, route of administration, distribution in the body, and side-effect profile.[1] While agents like EDTA, DMSA, and DMPS are well-established for treating poisoning from lead, mercury, and arsenic, DEDC and other dithiocarbamates exhibit a broad range of biological activities and are being explored for various therapeutic applications, including their use as anticancer and antiviral agents.[2][3] This guide will delve into a comparative analysis of these agents, supported by experimental data and detailed methodologies.
Comparative Analysis of Chelating Agents
The choice of a chelating agent is highly dependent on the specific metal toxicity, the clinical context, and patient-specific factors.[[“]] DEDC, a lipophilic chelator, demonstrates distinct properties compared to the more hydrophilic agents like DMSA and DMPS.
Quantitative Data on Metal Chelation and Efficacy
The following tables summarize the available quantitative data on the performance of DEDC and other key chelating agents.
Table 1: Comparative Efficacy for Toxic Metal Removal
| Chelating Agent | Target Metals | Administration Route | Key Findings | Citations |
| DEDC (Ditiocarb) | Copper, Cadmium, Nickel, Zinc | Oral, Intravenous | Effective in precipitating a broad range of heavy metals, even from stable complexes.[5] Can be more effective than EDTA in breaking down and removing metals from strong chelated complexes.[5] | [5] |
| EDTA | Lead, Cadmium | Intravenous | Highly effective for lead and cadmium detoxification.[6] Forms water-soluble complexes.[5] Low-dose regimens can efficiently mobilize lead while minimizing essential metal loss.[[“]] | [[“]][5][6] |
| DMSA | Lead, Mercury, Arsenic | Oral | FDA-approved for lead poisoning in children.[3][6] Considered a first-line choice for lead poisoning due to its oral administration and favorable safety profile.[1] | [1][3][6] |
| DMPS | Mercury, Arsenic | Oral, Intravenous | Highly regarded for mercury detoxification.[1] Considered most effective for binding and elimination of arsenic and mercury.[7] | [1][7] |
Table 2: Impact on Essential Minerals
| Chelating Agent | Effect on Essential Minerals | Key Findings | Citations |
| DEDC (Ditiocarb) | Binds Copper and Zinc | Can alter the biodistribution of essential metals. | [7] |
| EDTA | Binds Calcium, Zinc, Magnesium | Can lead to depletion of essential minerals, requiring monitoring and supplementation.[6] | [6] |
| DMSA | Less impact on essential minerals | Does not effectively bind essential elements like calcium, copper, and zinc, making it suitable for children and sensitive adults.[7] | [7] |
| DMPS | Binds Copper | Has a strong copper-binding ability.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of research findings. The following are key experimental protocols used in the evaluation of chelating agents.
Protocol 1: Heavy Metal Provocation (Challenge) Test
This test is utilized to estimate the total body burden of a heavy metal, as baseline urine levels may not accurately reflect stored tissue concentrations.[1]
Objective: To assess the excretion of heavy metals following the administration of a single dose of a chelating agent.[1]
Methodology:
-
Patient Preparation: The patient should be well-hydrated. Non-essential medications and mineral supplements should be discontinued (B1498344) for at least 24-48 hours prior to the test, as approved by the supervising clinician.[1]
-
Baseline Urine Collection: A pre-provocation urine sample is collected to establish baseline metal excretion levels.
-
Chelator Administration: A standardized dose of the chelating agent is administered. Examples include:
-
Urine Collection: All urine is collected for a specified period, typically 6 to 24 hours, in a metal-free container.[1]
-
Sample Analysis: The concentration of heavy metals in the collected urine is measured using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7]
-
Interpretation: The post-provocation excretion levels are compared to established reference ranges to infer the body burden of specific toxic metals.[1]
Protocol 2: In Vitro Chelation Capacity Assay
This assay is used to determine the metal-binding ability of a chelating agent in a controlled laboratory setting.
Objective: To quantify the ability of a chelating agent to bind to specific metal ions.
Methodology:
-
Preparation of Solutions: Prepare standardized solutions of the chelating agent and the metal salt (e.g., FeSO₄, CuSO₄) in a suitable buffer.
-
Reaction Mixture: In a 96-well microplate, mix the chelating agent solution with the metal salt solution.[9]
-
Incubation: Allow the mixture to incubate for a specific period to allow for complex formation.
-
Indicator Addition: Add a colorimetric indicator that reacts with the unbound metal ions (e.g., ferrozine (B1204870) for iron).
-
Spectrophotometric Measurement: Measure the absorbance of the solution at a specific wavelength. A decrease in absorbance indicates a higher chelating activity.
-
Calculation: The chelating activity is typically expressed as a percentage of metal ions chelated or as an equivalent of a standard chelator like EDTA.[9]
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental processes and biological signaling pathways.
Caption: Experimental workflow for evaluating chelating agents in a clinical setting.
Signaling Pathways Affected by Dithiocarbamates
Dithiocarbamates, including DEDC, are known to interact with various biological pathways, primarily due to their metal-binding abilities and reactivity with thiol groups.[2]
One of the key mechanisms involves the modulation of the Nrf2 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[10] Exposure to carbamate (B1207046) compounds can lead to the overproduction of reactive oxygen species (ROS), which in turn can activate the Nrf2 pathway.[10]
Additionally, the formation of DEDC-metal complexes can induce distinct biological effects. For example, the DEDC-copper (Cu²⁺) complex has been shown to induce cell death through an apoptotic process mediated by oxidative stress and the subsequent activation of JNKs (c-Jun N-terminal kinases).[11]
Caption: Signaling pathway of DEDC-Cu²⁺ complex-induced apoptosis.
Conclusion
The selection of a chelating agent requires a thorough understanding of its chemical properties, biological activity, and potential side effects. Diethylammonium diethyldithiocarbamate presents a compelling profile with broad-spectrum metal-binding capabilities and diverse therapeutic potential beyond simple chelation. However, established agents like EDTA, DMSA, and DMPS have well-documented efficacy and safety profiles for specific heavy metal toxicities. This guide provides a foundational comparison to aid researchers and clinicians in making informed decisions for their specific applications. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative merits of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelation therapy - Wikipedia [en.wikipedia.org]
- 4. consensus.app [consensus.app]
- 5. benchchem.com [benchchem.com]
- 6. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Provocative chelation with DMSA and EDTA: evidence for differential access to lead storage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Death signaling pathway induced by pyrrolidine dithiocarbamate-Cu(2+) complex in the cultured rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Advantages of Diethylammonium diethyldithiocarbamate over other dithiocarbamates
For Immediate Publication
[City, State] – [Date] – In the competitive landscape of drug development and scientific research, the selection of appropriate chemical tools is paramount. This guide provides a comprehensive comparison of Diethylammonium (B1227033) Diethyldithiocarbamate (B1195824) (DADDTC) with other dithiocarbamate (B8719985) analogues, offering researchers, scientists, and drug development professionals a detailed analysis of its advantages, supported by experimental data and protocols.
Dithiocarbamates are a class of organosulfur compounds renowned for their metal-chelating properties and diverse biological activities. Among these, Diethylammonium diethyldithiocarbamate has emerged as a compound of significant interest. This guide will delve into the distinct characteristics of DADDTC, particularly in comparison to the more commonly studied sodium diethyldithiocarbamate.
Enhanced Solubility and Bioavailability: The Diethylammonium Advantage
A key differentiator for this compound lies in its counter-ion, the diethylammonium cation. This organic cation is suggested to enhance the compound's solubility in less polar organic solvents and potentially improve its bioavailability compared to inorganic salt forms like sodium diethyldithiocarbamate.[1] This improved lipophilicity can facilitate easier handling in various solvent systems and may lead to enhanced cell membrane permeability, a critical factor for intracellular drug delivery and activity.[2]
Comparative Physicochemical Properties
To illustrate the differences between DADDTC and other common dithiocarbamate salts, the following table summarizes their key physicochemical properties.
| Property | This compound (DADDTC) | Sodium Diethyldithiocarbamate | Pyrrolidine Dithiocarbamate (Ammonium Salt) |
| Molecular Formula | C₉H₂₂N₂S₂ | C₅H₁₀NNaS₂ | C₅H₁₂N₂S₂ |
| Molecular Weight | 222.42 g/mol | 171.26 g/mol (anhydrous) | 164.29 g/mol |
| Melting Point | 81-84 °C | 95 °C (trihydrate) | 128-130 °C (decomposes) |
| Solubility | Soluble in Chloroform, Methanol.[3] | Soluble in water, ethanol.[4] | Soluble in water. |
| Key Feature | Enhanced lipophilicity due to organic cation. | High water solubility. | Potent NF-κB inhibitor. |
Biological Activity: A Focus on Enzyme Inhibition and Redox Modulation
The diethyldithiocarbamate (DTC) anion is a potent inhibitor of various enzymes and a modulator of intracellular redox pathways. Its biological effects are primarily attributed to its ability to chelate metal ions, particularly copper and zinc, which are essential cofactors for many enzymes.
Inhibition of Superoxide (B77818) Dismutase (SOD)
One of the most well-documented effects of diethyldithiocarbamate is the inhibition of Cu,Zn-superoxide dismutase (SOD1), a key enzyme in the antioxidant defense system.[5] By chelating the copper ion at the active site, DTCs can disrupt the enzyme's function, leading to an increase in superoxide radicals. This property makes dithiocarbamates valuable tools for studying oxidative stress.
Inhibition of the NF-κB Signaling Pathway
Dithiocarbamates are potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[2][3][6] The inhibitory mechanism is thought to involve the modulation of the cellular redox state and the inhibition of the proteasome, which is responsible for the degradation of the NF-κB inhibitor, IκB.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Synthesis of this compound
Objective: To synthesize this compound from diethylamine (B46881) and carbon disulfide.
Materials:
-
Diethylamine
-
Carbon disulfide
-
Ethanol (absolute)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve diethylamine (2 equivalents) in cold absolute ethanol.
-
Place the flask in an ice bath and stir the solution.
-
Slowly add carbon disulfide (1 equivalent) dropwise to the stirred solution using a dropping funnel.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum.
Superoxide Dismutase (SOD) Inhibition Assay
Objective: To determine the inhibitory effect of dithiocarbamates on SOD activity.
Principle: This assay is based on the competition between SOD and a detector molecule (e.g., WST-1 or cytochrome c) for superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. The reduction of the detector molecule is inversely proportional to the SOD activity.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
Xanthine solution
-
Cytochrome c or WST-1 solution
-
Xanthine oxidase
-
Dithiocarbamate solutions of varying concentrations
-
Purified SOD or cell/tissue lysate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing phosphate buffer, EDTA, xanthine, and cytochrome c (or WST-1).
-
Add a fixed amount of SOD (or lysate) to each well, except for the blank.
-
Add varying concentrations of the dithiocarbamate inhibitor to the test wells.
-
Initiate the reaction by adding xanthine oxidase to all wells.
-
Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 550 nm for cytochrome c) over time.
-
Calculate the percentage of inhibition for each dithiocarbamate concentration and determine the IC₅₀ value.
Conclusion
This compound presents several potential advantages over other dithiocarbamate salts, primarily stemming from its enhanced solubility and bioavailability conferred by the diethylammonium cation. While direct comparative studies are limited, the established potent biological activities of the diethyldithiocarbamate anion in inhibiting key cellular pathways like NF-κB signaling and SOD activity make DADDTC a compelling candidate for further investigation in drug discovery and as a research tool in studies of oxidative stress and inflammation. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative analyses and unlock the full potential of this versatile compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Uptake of 99Tcm-nitrido dithiocarbamate complexes by tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. sysrevpharm.org [sysrevpharm.org]
Efficacy comparison of Diethylammonium diethyldithiocarbamate and dithiophosphates as ligands
An Objective Comparison of Diethylammonium (B1227033) Diethyldithiocarbamate (B1195824) and Dithiophosphates as Ligands for Researchers and Drug Development Professionals.
This guide provides a comprehensive comparison of the efficacy of two prominent sulfur-donor ligands: diethylammonium diethyldithiocarbamate and dithiophosphates. Both are renowned for their strong metal-chelating properties, making them vital in diverse fields such as analytical chemistry, industrial processing, and materials science.[1][2] This comparison is supported by quantitative data, detailed experimental protocols, and visualizations to assist researchers in selecting the optimal ligand for their specific application.
Ligand Characteristics and Synthesis
This compound (DEDTC): DEDTC belongs to the dithiocarbamate (B8719985) class of ligands, characterized by the R₂NCS₂⁻ functional group.[1] These are typically bidentate, three-electron ligands classified as soft under the Hard and Soft Acids and Bases (HSAB) theory, showing a high affinity for soft and borderline metal ions.[1][3] The significant pi-donor character from the nitrogen atom enhances the basicity of the two sulfur centers, leading to the formation of highly stable metal complexes, often stabilizing metals in unusually high oxidation states (e.g., Cu(III), Fe(IV)).[3]
The synthesis of dithiocarbamate salts is straightforward, commonly achieved by reacting a secondary amine (like diethylamine) with carbon disulfide in the presence of a base such as sodium hydroxide (B78521).[3]
Dithiophosphates (DTPs): Dithiophosphates, with the general formula (RO)₂PS₂⁻, are another class of sulfur-containing organophosphorus compounds.[1][4] Like dithiocarbamates, they are soft, bidentate ligands that form stable, charge-neutral complexes soluble in organic solvents.[4] Their properties can be described by a zwitterionic resonance structure, (RO)₂P⁺(S⁻)₂, which contributes to their chelating ability.[4]
Dithiophosphate (B1263838) ligands are typically prepared through the alcoholysis of phosphorus pentasulfide.[4] They are widely used as collectors in the flotation of sulfide (B99878) minerals and as anti-wear additives in lubricants, particularly zinc dialkyldithiophosphates (ZDDPs).[5][6]
Quantitative Performance Comparison
The efficacy of a chelating ligand is primarily evaluated by the stability of the metal-ligand complex it forms and its efficiency in processes like solvent extraction.
Stability of Metal Complexes
The stability constant (log K or log β) is a direct measure of the strength of the interaction between a metal ion and a ligand.[7] Higher values indicate the formation of more stable complexes.[1]
Studies on dithiocarbamate complexes have established a general stability order for several divalent transition metals, which follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[8] The stability of these complexes is also influenced by the alkyl substituents on the nitrogen atom. For Ni(II) and Pd(II) complexes, stability increases in the order: Methyl < Ethyl < n-Propyl < iso-Propyl.[9][10][11]
While extensive tables of stability constants for dithiophosphates are less common in the literature, their performance is well-documented through extraction efficiency studies.[1] It has been noted that related dithiophosphinate collectors form metal complexes that are several orders of magnitude more stable than those formed by dithiophosphates.[12]
Table 1: Stability Constants (log β₂) of Metal-Diethyldithiocarbamate Complexes
| Metal Ion | Stability Constant (log β₂) | Experimental Conditions |
|---|---|---|
| Mn(II) | 6.80 | 60% Ethanol-water, 28°C |
| Fe(II) | 9.00 | 60% Ethanol-water, 28°C |
| Co(II) | 10.75 | 60% Ethanol-water, 28°C |
| Ni(II) | 11.20 | 60% Ethanol-water, 28°C |
| Cu(II) | 13.30 | 60% Ethanol-water, 28°C |
| Zn(II) | 7.90 | 60% Ethanol-water, 28°C |
Source: Compiled from data presented in a study on dithiocarbamate complexes.[8]
Solvent Extraction Efficiency
Solvent extraction is a key application for these ligands, used for separating and concentrating metal ions from aqueous solutions.[13][14] The efficiency is highly dependent on factors like pH, ligand concentration, and the organic solvent used.[13][15]
Dithiophosphates are particularly noted for their excellent performance and hydrolytic stability in acidic conditions, making them highly suitable for industrial applications like hydrometallurgy.[1][13][16] Dithiocarbamates are versatile reagents that form extractable complexes with a wide range of metals, typically at a pH close to neutral.[15][17]
Table 2: Comparative Solvent Extraction Efficiencies
| Ligand | Metal Ion(s) | pH Range | Extraction Efficiency (%) | Reference |
|---|---|---|---|---|
| Dipropyl dithiophosphate | Pb²⁺, Cd²⁺, Cu²⁺, Hg²⁺ | 3 - 6 | > 99.9 | [1][13] |
| Sodium diethyl dithiophosphate | Cd²⁺ | Acidic | 93.1 | [13] |
| Sodium diethyldithiocarbamate (NaDDC) | Cu²⁺ | ~5 to 9 | > 97 | [15][18] |
| Bis(2,4,4-trimethylpentyl) dithiophosphinic acid* | Varies | Acidic | Up to 100 | [16] |
Note: Dithiophosphinic acid is a related, highly effective organophosphorus extractant shown for comparison.[16]
Experimental Protocols
Protocol 1: Determination of Stability Constants via Potentiometric pH Titration
This protocol is based on the Calvin-Bjerrum titration technique as modified by Irving and Rossotti, used to determine the stability constants of metal complexes.[8]
1. Materials and Solutions:
-
Ligand Solution (0.01 M): Prepare by dissolving this compound in 60% ethanol-water medium.[8]
-
Metal Ion Solutions (0.001 M): Prepare by dissolving analytical grade metal salts (e.g., nitrates or chlorides) in CO₂-free double-distilled water and standardize.[8]
-
Standard Acid (0.1 M): Prepare a standard solution of nitric acid.
-
Standard Base (0.1 M): Prepare a carbonate-free solution of sodium hydroxide and standardize.[8]
-
Ionic Strength Adjuster: 0.05 M KNO₃.[8]
2. Titration Procedure:
-
Calibrate a digital pH meter at the experimental temperature (e.g., 28°C) using standard buffers.[8]
-
Prepare the following mixtures in a titration vessel (total volume 50 ml):
-
Mixture A (Acid only): 5 ml of 0.1 M HNO₃ + 30 ml ethanol (B145695) + 15 ml water.
-
Mixture B (Acid + Ligand): Mixture A + 1 ml of 0.01 M ligand solution.
-
Mixture C (Acid + Ligand + Metal): Mixture B + 5 ml of 0.001 M metal ion solution.
-
-
Maintain a constant ionic strength of 0.05 M using KNO₃.
-
Titrate each mixture against the standardized NaOH solution, recording the pH after each addition.
3. Calculation:
-
From the titration curves, calculate the average number of ligands attached per metal ion (n̄) and the free ligand concentration ([L⁻]).
-
Plot n̄ versus pL (where pL = -log[L⁻]).
-
The stepwise stability constants (K₁, K₂) are determined from this formation curve. The overall stability constant (β₂) is the product of the stepwise constants (β₂ = K₁ × K₂).
Protocol 2: Solvent Extraction of Metal Ions
This protocol outlines a general procedure for evaluating the efficiency of a ligand in liquid-liquid extraction of a metal ion (e.g., Cd²⁺) from an aqueous solution.[13]
1. Preparation of Phases:
-
Aqueous Phase: Prepare a stock solution of the target metal ion (e.g., 100 mg/L Cd²⁺) by dissolving a suitable salt in deionized water. Adjust the pH to the desired value using dilute acid or base.[13]
-
Organic Phase: Prepare the extractant solution by dissolving a specific concentration of the ligand (e.g., 0.05 M O,O-Diethyl dithiophosphate) in a water-immiscible organic solvent (e.g., chloroform, kerosene).[13]
2. Extraction Procedure:
-
In a separatory funnel, mix a defined volume of the aqueous phase with a defined volume of the organic phase (e.g., a 1:1 volume ratio).
-
Shake the funnel vigorously for a predetermined contact time (e.g., 10-30 minutes) to ensure equilibrium is reached.[13]
-
Allow the two phases to separate completely.
3. Analysis and Calculation:
-
Carefully separate the aqueous phase (raffinate) from the organic phase.
-
Measure the concentration of the metal ion remaining in the aqueous phase (Cₑ) using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectrometry.[13]
-
Calculate the extraction efficiency (%E) using the formula: %E = [(C₀ - Cₑ) / C₀] × 100 where C₀ is the initial metal concentration in the aqueous phase.[13]
Visualizations
Comparative Discussion
Both dithiocarbamates and dithiophosphates are highly effective chelating agents, but their optimal application domains differ based on their specific properties.
-
Stability and Affinity: Dithiocarbamates are well-characterized and form exceptionally stable complexes with a vast array of transition metals.[3][19] Their stability makes them excellent reagents for gravimetric analysis, complexometric titrations, and as precursors for metal sulfide nanoparticles.[10][20] Dithiophosphates also form stable complexes and are particularly valued for their performance in industrial settings.[4][6]
-
pH Dependence and Selectivity: A key differentiator is their behavior across different pH ranges. Dithiophosphates exhibit remarkable hydrolytic stability and high extraction efficiency in acidic media (pH 3-6), a condition where many other ligands fail.[1][13][16] This makes them ideal for hydrometallurgical processes and treating acidic industrial wastewater.[13][16] Dithiocarbamates are highly effective over a broader range, often peaking near neutral pH, and are widely used in analytical procedures for trace metal analysis.[15][17][18] The selectivity of dithiophosphates for certain minerals over others (like pyrite) is a significant advantage in mineral flotation.[6]
-
Applications:
-
This compound: Widely used in analytical chemistry for the extraction and spectrophotometric determination of metals.[15][17][18] Also employed in the synthesis of metal sulfide nanoparticles, as vulcanization accelerators, and in medical applications due to the biological activity of its complexes.[2][21][22]
-
Dithiophosphates: Dominate specific industrial applications. Zinc dialkyldithiophosphates (ZDDPs) are indispensable anti-wear and antioxidant additives in lubricants for motor oils.[4][5] They are also major reagents (collectors) in the mining industry for the froth flotation of copper, lead, and other non-ferrous metal sulfide ores.[6][23]
-
Conclusion
The choice between this compound and dithiophosphates is not a matter of universal superiority but of application-specific suitability.
-
Choose Dithiophosphates for applications requiring high efficacy and stability in acidic environments , such as industrial-scale solvent extraction in hydrometallurgy or mineral flotation.
-
Choose this compound for applications requiring a versatile and potent chelating agent across a broader pH range (especially near neutral) , such as in sensitive analytical quantification, trace metal remediation, and the synthesis of functional materials.
While both ligand classes are powerful chelators, their distinct pH dependencies, stability profiles, and established industrial uses guide their selection.[1] Further comparative studies under identical conditions would be beneficial to provide a more direct ranking for specific metal ions and applications.
References
- 1. benchchem.com [benchchem.com]
- 2. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
- 4. Transition metal dithiophosphate complex - Wikipedia [en.wikipedia.org]
- 5. Zinc dithiophosphate - Wikipedia [en.wikipedia.org]
- 6. Brief Introduction of Dithiophosphate [cnlitereagent.com]
- 7. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 8. asianpubs.org [asianpubs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, Crystal Structure and Stability Studies of Dithiocarbamate Complexes of Some Transition Elements (M=Co, Ni, Pd) | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals [mdpi.com]
- 15. aidic.it [aidic.it]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. sysrevpharm.org [sysrevpharm.org]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. The Versatility in the Applications of Dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of Ditiocarb and EDTA for Heavy Metal Removal: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in heavy metal remediation and detoxification, the selection of an appropriate chelating agent is a critical decision. This guide provides a detailed comparative analysis of two widely used chelators, Ditiocarb and Ethylenediaminetetraacetic acid (EDTA), for the removal of heavy metals from various matrices. The comparison is supported by experimental data on their performance, detailed experimental protocols, and visualizations of their mechanisms of action.
Introduction to Ditiocarb and EDTA
Ditiocarb, and its salt forms such as sodium diethyldithiocarbamate (B1195824) (DDTC), are potent organosulfur chelating agents.[1] They are known for forming strong, water-insoluble complexes with a wide range of heavy metals.[1] This property makes them particularly effective in precipitating metals from aqueous solutions.
EDTA is a polyaminocarboxylic acid that is one of the most common and versatile chelating agents.[1] It forms stable, water-soluble complexes with a broad spectrum of metal ions.[1][2] Its effectiveness is notably dependent on the pH of the solution.[1]
Mechanism of Action
Ditiocarb functions by utilizing its two sulfur atoms to bind to a metal ion, forming a stable five-membered ring structure.[1] This chelation process typically results in the formation of a dense, insoluble precipitate, which can be easily separated from the liquid phase.[1]
EDTA, being a hexadentate ligand, can form up to six bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups, effectively sequestering the metal in a stable, water-soluble complex.[2][3][4]
Comparative Performance Data
Direct comparative studies of Ditiocarb and EDTA under identical experimental conditions are limited in the scientific literature.[1] However, data from various studies provide valuable insights into their relative performance in removing specific heavy metals from wastewater and soil.
Heavy Metal Removal from Aqueous Solutions (Wastewater)
| Chelating Agent | Target Metal(s) | pH | Removal Efficiency (%) | Reference(s) |
| Ditiocarb (DDTC) | Copper (Cu) | 3-9 | >99% (reduces Cu from stable Cu-EDTA complexes to <0.5 mg/L) | [1] |
| Ditiocarb (DDTC) | Nickel (Ni) | Acidic | High | [5] |
| Ditiocarb | Chromium (Cr), Copper (Cu), Lead (Pb), Zinc (Zn), Cadmium (Cd) | Optimized | Cr: 99.70, Cu: 99.28, Pb: 99.10, Zn: 92.33, Cd: 91.49 | [6] |
| EDTA | Lead (Pb) | Not Specified | 93.9 | [1] |
| EDTA | Cadmium (Cd) | Not Specified | 97.4 | [7] |
| EDTA | Chromium (Cr) | Not Specified | 81.75 | [7] |
Heavy Metal Removal from Contaminated Soil (Soil Washing)
| Chelating Agent | Target Metal(s) | Chelator Concentration | Removal Efficiency (%) | Reference(s) |
| Ditiocarb (DDTC) | Lead (Pb) | Not Specified | More effective than EDTA in lowering whole-body burden in mice | [8] |
| EDTA | Lead (Pb) | 0.05 M | 93.9 | [1] |
| EDTA | Cadmium (Cd) | 0.1 M | 74.05 | [9] |
| EDTA | Copper (Cu) | 0.1 M | 61.95 | [9] |
| EDTA | Zinc (Zn) | 0.1 M | 66.08 | [9] |
pH Dependence
The efficiency of both Ditiocarb and EDTA is influenced by the pH of the medium, although to different extents. Ditiocarb and its derivatives are effective over a broad pH range, typically from 3 to 11, for precipitating heavy metals.[10]
The chelating ability of EDTA is highly pH-dependent. Its effectiveness increases with higher pH as the carboxyl groups deprotonate, making the lone pair of electrons on the nitrogen atoms more available for coordination with metal ions. For many metals, the optimal pH for EDTA chelation is in the neutral to alkaline range. However, the stability of some metal-EDTA complexes can decrease at very high pH due to the formation of metal hydroxides.[11]
Selectivity for Heavy Metals
Both chelators exhibit a broad affinity for various heavy metals. Ditiocarb has a strong affinity for metals such as copper, lead, cadmium, and nickel.[8] It has been shown to be particularly effective at breaking down stable metal-EDTA complexes, indicating a higher affinity for certain metals compared to EDTA.[1]
EDTA forms strong complexes with a wide array of divalent and trivalent metal ions, including lead, cadmium, copper, zinc, and iron.[12] The stability of metal-EDTA complexes generally follows the Irving-Williams series.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective comparison of chelating agents. Below are generalized methodologies for evaluating Ditiocarb and EDTA for heavy metal removal from wastewater and soil.
Protocol 1: Heavy Metal Removal from Wastewater
-
Wastewater Characterization:
-
Obtain a representative sample of the contaminated wastewater.
-
Determine the initial concentrations of the target heavy metals using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Measure the initial pH of the wastewater.
-
-
Chelating Agent Preparation:
-
Prepare stock solutions of Ditiocarb (e.g., sodium diethyldithiocarbamate) and EDTA (e.g., Na₂EDTA) of known concentrations.
-
-
Treatment Procedure (to be performed separately for each chelator):
-
In a series of beakers, add a defined volume of the wastewater.
-
While stirring, add a specific volume of the chelating agent stock solution to achieve the desired molar ratio relative to the initial metal concentration.
-
Adjust the pH of the solution to the desired experimental value using a suitable acid or base.
-
Continue stirring for a predetermined contact time (e.g., 30, 60, 120 minutes).
-
-
Separation:
-
For Ditiocarb: Separate the formed precipitate by filtration or centrifugation.
-
For EDTA: The metal-EDTA complex is typically soluble, so no separation of a precipitate is usually necessary.
-
-
Analysis:
-
Analyze the final concentration of the heavy metal in the filtrate (for Ditiocarb) or the treated solution (for EDTA) using AAS or ICP-OES.
-
Calculate the removal efficiency using the formula: Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
-
Protocol 2: Heavy Metal Removal from Contaminated Soil (Soil Washing)
-
Soil Characterization:
-
Collect a representative soil sample, air-dry it, and sieve it through a 2 mm mesh.
-
Determine the initial total concentration of the target heavy metals via acid digestion followed by AAS or ICP-OES analysis.
-
-
Washing Solution Preparation:
-
Prepare aqueous solutions of Ditiocarb and EDTA at the desired concentrations (e.g., 0.01 M, 0.05 M, 0.1 M).
-
-
Batch Washing Experiment (to be performed separately for each chelator):
-
Place a known mass of the contaminated soil (e.g., 5 g) into a series of centrifuge tubes.
-
Add a specific volume of the washing solution to achieve a desired soil-to-solution ratio (e.g., 1:10).
-
Agitate the tubes for a set period (e.g., 2, 6, 24 hours) at a constant temperature.
-
-
Separation:
-
Centrifuge the tubes to separate the supernatant (leachate) from the soil.
-
-
Analysis:
-
Analyze the concentration of the heavy metal in the leachate using AAS or ICP-OES.
-
Optionally, analyze the residual heavy metal concentration in the washed soil after drying.
-
Calculate the extraction efficiency.
-
Visualizing the Processes
Chelation Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pjoes.com [pjoes.com]
- 8. benchchem.com [benchchem.com]
- 9. eu-opensci.org [eu-opensci.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. interchim.fr [interchim.fr]
Assessing the Selectivity of Diethylammonium Diethyldithiocarbamate for Different Metal Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of Diethylammonium diethyldithiocarbamate (B1195824) (DDTC) for various metal ions, supported by experimental data and detailed protocols. DDTC is a versatile chelating agent with wide-ranging applications, from heavy metal remediation to medicinal chemistry. Understanding its binding preferences is crucial for developing selective analytical methods, therapeutic agents, and separation processes.
Principles of Selectivity
The selectivity of Diethylammonium diethyldithiocarbamate for different metal ions is primarily governed by the Hard and Soft Acids and Bases (HSAB) theory.[1] As a ligand with sulfur donor atoms, DDTC is considered a soft base and therefore exhibits a higher affinity for soft acid metal ions.[1] This principle allows for a predictable degree of selectivity in the presence of multiple metal ions.[1]
A general trend for the stability of metal-dithiocarbamate complexes follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1][2][3] For other heavy metals, a common selectivity order is observed as: Pb(II) ≈ Cu(II) ≈ Ag(I) > Cd(II) > Co(II) > Ni(II) > Zn(II) > Fe(II).[1] It is important to note that this order can be influenced by the specific dithiocarbamate (B8719985) and the experimental conditions.[1]
Quantitative Comparison of Metal Ion Selectivity
The selectivity of DDTC for various metal ions can be quantitatively assessed by comparing the stability constants (log K or log β) of the resulting metal-ligand complexes and the pH at which 50% of the metal ion is extracted (pH₁/₂). Higher stability constants and lower pH₁/₂ values indicate a stronger and more favorable interaction.
| Metal Ion | log K₁ | log K₂ | log β₂ | pH of Half Extraction (pH₁/₂) |
| Mn(II) | 3.55 | 2.85 | 6.40 | - |
| Fe(II) | 4.10 | 3.15 | 7.25 | - |
| Co(II) | 4.70 | 3.80 | 8.50 | - |
| Ni(II) | 4.80 | 3.95 | 8.75 | - |
| Cu(II) | 7.60 | 6.00 | 13.60 | - |
| Zn(II) | 3.90 | 3.10 | 7.00 | - |
| Cd(II) | - | - | - | < 1 |
| Pb(II) | - | - | - | < 1 |
| Hg(II) | - | - | - | < 1 |
| Bi(III) | - | - | - | ~ 1 |
| Tl(I) | - | - | - | ~ 3 |
| As(III) | - | - | - | ~ 4 |
| Se(IV) | - | - | - | ~ 5 |
| Cr(VI) | - | - | - | ~ 5.5 |
| Au(III) | - | - | - | ~ 6 |
Note: Stability constant data is for diethyldithiocarbamate (Dedtc) in a 60% ethanol-water medium at 28°C.[2][3] The pH₁/₂ values are for the extraction of metal ions with DDTC in carbon tetrachloride.[2] A lower pH₁/₂ indicates extraction in more acidic conditions, signifying higher affinity.
Experimental Protocols
Determination of Stability Constants by pH Titration
This method, based on the Calvin-Bjerrum titration technique as modified by Irving and Rossotti, is used to determine the successive stability constants of metal complexes.[2][3]
Materials:
-
Digital pH meter
-
Standard buffer solutions (pH 4.02 and 9.20)
-
0.1 M Nitric acid
-
0.01 M this compound (DDTC) solution in double-distilled water
-
0.001 M Metal ion solutions
-
0.1 M Sodium hydroxide (B78521) solution (carbonate-free)
-
Potassium nitrate (B79036) (for maintaining ionic strength)
Procedure:
-
Standardize the pH meter at 28°C using the buffer solutions.[3]
-
Prepare the following solutions in a total volume of 50 ml, maintaining an ionic strength of 0.05 M with KNO₃ in a 60% ethanol-water medium:[3]
-
Solution A (Acid only): 5 ml of 0.1 M nitric acid + 30 ml of ethanol + 15 ml of water.[3]
-
Solution B (Ligand + Acid): 1 ml of 0.01 M DDTC + 5 ml of 0.01 M nitric acid + 30 ml of ethanol + 14 ml of water.[3]
-
Solution C (Metal + Ligand + Acid): 1 ml of 0.001 M metal solution + 1 ml of 0.01 M DDTC + 5 ml of 0.01 M nitric acid + 30 ml of ethanol + 13 ml of water.[3]
-
-
Titrate each solution against a standard 0.1 M sodium hydroxide solution.[3]
-
Record the pH readings after each addition of NaOH.
-
From the titration curves of solutions A and B, calculate the proton-ligand stability constants.
-
From the titration curves of solutions B and C, calculate the metal-ligand formation constants (log K₁, log K₂, etc.) using the least squares method.[3]
Determination of Selectivity by Solvent Extraction
This protocol allows for the determination of the pH at which 50% of a metal ion is extracted from an aqueous solution into an organic solvent by DDTC.
Materials:
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) spectrometer
-
Aqueous solutions of metal ions (e.g., 10⁻⁴ M) with radioactive tracers if available
-
Buffer solutions (e.g., acetate, borate) to adjust pH
-
This compound (DDTC) solution in a suitable organic solvent (e.g., 5 x 10⁻³ M in carbon tetrachloride or chloroform)[2]
-
Hydrochloric acid and sodium hydroxide solutions for pH adjustment
Procedure:
-
Prepare a series of aqueous solutions containing the metal ion of interest at a known concentration.
-
Adjust the pH of each solution to a different value within a desired range using buffer solutions, HCl, or NaOH.[2]
-
To a separatory funnel, add equal volumes of the aqueous metal ion solution and the organic DDTC solution.
-
Shake the funnel vigorously for a predetermined time (e.g., 5-10 minutes) to ensure equilibrium is reached.[2]
-
Allow the two phases to separate completely.
-
Carefully separate the aqueous and organic phases.
-
Measure the concentration of the metal ion remaining in the aqueous phase using AAS or ICP. If using radioactive tracers, measure the activity in both phases.
-
Calculate the percentage of metal ion extracted into the organic phase at each pH.
-
Plot the percentage of extraction versus the equilibrium pH of the aqueous phase.
-
Determine the pH₁/₂ value, which is the pH at which 50% of the metal ion has been extracted.
Spectrophotometric Determination of Competitive Binding
This method can be used to visually and quantitatively assess the displacement of one metal ion by another from its DDTC complex, providing a direct comparison of their relative affinities.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1.0 cm path length)
-
Solutions of various metal ions (e.g., 10⁻³ M)
-
This compound (DDTC) solution (e.g., 10⁻³ M)
-
Organic solvent (e.g., chloroform (B151607) or carbon tetrachloride)
Procedure:
-
Prepare the DDTC complex of a less strongly binding metal ion (e.g., Zn(DDTC)₂). This can be done by extracting the metal ion from an aqueous solution at an appropriate pH into an organic solvent containing DDTC.
-
Record the UV-Vis absorption spectrum of the initial metal-DDTC complex. For instance, Cu(DDTC)₂ has a characteristic absorption maximum at around 435-440 nm, while many other metal-DDTC complexes are colorless or have different absorption maxima.[4][5]
-
To the solution of the initial metal-DDTC complex, add a solution of a potentially more strongly binding metal ion (e.g., Cu²⁺).
-
Allow the reaction to reach equilibrium.
-
Record the UV-Vis absorption spectrum again. A change in the spectrum, such as the appearance or increase in the absorbance at the characteristic wavelength of the second metal's DDTC complex, indicates the displacement of the first metal ion.
-
The extent of displacement can be quantified by measuring the change in absorbance.
Visualizing Experimental Workflows
Caption: Workflow for determining metal ion selectivity by solvent extraction.
Caption: Logical relationship of competitive metal ion displacement.
References
Safety Operating Guide
Proper Disposal of Diethylammonium Diethyldithiocarbamate: A Step-by-Step Guide
For Immediate Implementation by Laboratory and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and effective disposal of Diethylammonium diethyldithiocarbamate (B1195824) (CAS No. 1518-58-7). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The primary disposal method outlined is chemical degradation through acid hydrolysis, which converts the compound into less harmful substances.
I. Essential Safety and Hazard Information
Diethylammonium diethyldithiocarbamate is a hazardous chemical requiring careful handling. All personnel must be familiar with its properties and the associated risks before commencing any disposal procedures.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing.[2] If on skin, wash with plenty of soap and water.[2] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye and face protection.[2] If in eyes, rinse cautiously with water for several minutes.[2] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[5] | Store away from incompatible materials. |
II. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following personal protective equipment:
-
Gloves: Nitrile rubber gloves.
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[2]
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If significant dust is present or work is not performed in a fume hood, a NIOSH-approved respirator for dusts is recommended.
III. Step-by-Step Disposal Protocol: Acid Hydrolysis
This protocol details the chemical degradation of this compound into diethylamine (B46881) and carbon disulfide through acid hydrolysis. This procedure should be performed in a certified chemical fume hood.
A. Reagents and Equipment:
-
This compound waste
-
Dilute hydrochloric acid (HCl), approximately 2M
-
A suitable reaction vessel (e.g., a three-necked flask) equipped with a stirrer, a dropping funnel, and a condenser.
-
A trap containing a solution to capture any evolved carbon disulfide (e.g., a basic solution).
-
pH indicator strips.
B. Experimental Protocol:
-
Preparation: Set up the reaction apparatus in a chemical fume hood. Ensure all glassware is clean and free of contaminants.
-
Initial Dissolution: Place the this compound waste into the reaction vessel. Add water to dissolve the solid material.
-
Acidification: Slowly add the dilute hydrochloric acid to the stirred solution from the dropping funnel. The addition of acid will initiate the decomposition of the dithiocarbamate (B8719985).[6] Monitor the pH of the solution, aiming for a pH of 2-3 to ensure complete hydrolysis.[7]
-
Reaction: Continue stirring the solution at room temperature. The hydrolysis reaction will produce diethylamine, which will remain in the acidic solution as its hydrochloride salt, and carbon disulfide, which is a volatile and flammable liquid. The reaction progress can be monitored by the cessation of any gas evolution.
-
Neutralization: Once the reaction is complete, slowly neutralize the acidic solution with a suitable base, such as sodium hydroxide, to a pH of approximately 7.
-
Waste Disposal: The final neutralized solution should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on the disposal of the final waste stream.
C. Safe Handling of Carbon Disulfide:
The acid hydrolysis of dithiocarbamates produces carbon disulfide, a highly flammable and toxic substance.[3] All steps of this procedure must be conducted in a chemical fume hood to prevent inhalation of vapors.[8] Any evolved carbon disulfide should be captured in a trap. The contents of the trap should be treated as hazardous waste.
IV. Spill Management
In the event of a spill of this compound:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Personal Protection: Wear the appropriate personal protective equipment as outlined in Section II.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[3]
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Diagram of Disposal Workflow
Caption: Logical workflow for the disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. LCSS: CARBON DISULFIDE [web.stanford.edu]
- 4. studylib.net [studylib.net]
- 5. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 6. epa.gov [epa.gov]
- 7. EP0219757B1 - Détoxification d'eau usée de la fabrication de dithiocarbamate - Google Patents [patents.google.com]
- 8. research.uga.edu [research.uga.edu]
Essential Safety and Operational Guide for Handling Diethylammonium Diethyldithiocarbamate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Diethylammonium diethyldithiocarbamate (B1195824). It outlines the necessary personal protective equipment (PPE), procedural guidance for safe handling and storage, and protocols for disposal and emergency situations.
Hazard Identification and Classification
Diethylammonium diethyldithiocarbamate is classified as a hazardous chemical.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
GHS Hazard Statements:
| Hazard Classification | Category |
| Skin Corrosion/Irritation | Category 2[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2[1][3] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[1][3] |
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves such as nitrile rubber.[3] | To prevent skin contact and irritation.[5][6] |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[2][7] | To protect against dust particles and splashes that can cause serious eye irritation.[8] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat or chemical-resistant suit is recommended.[3][7][8][9] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator if exposure limits are exceeded or if dust is generated.[7][10] | To prevent inhalation of dust which may cause respiratory irritation.[2] |
Note: Always inspect PPE for damage before use and ensure proper fit.[8] Contaminated PPE should be removed carefully to avoid skin contact and disposed of or decontaminated according to established protocols.[3]
Operational and Handling Plan
A systematic approach to handling this compound is crucial for laboratory safety.
Engineering Controls
-
Ventilation: Work in a well-ventilated area.[1][2] Use a chemical fume hood to minimize inhalation of dust.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
Safe Handling Practices
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Read the Safety Data Sheet (SDS) thoroughly.[2]
-
Dispensing: Avoid creating dust when handling the solid material.[1][2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][3]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2] Remove contaminated clothing and wash it before reuse.[1]
Storage Plan
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Atmosphere: Store under an inert atmosphere as the substance is hygroscopic and sensitive to moisture.[1][3]
-
Temperature: Keep refrigerated.[1]
Emergency and Disposal Plan
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][3] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing.[11] If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air.[1][2] If not breathing, give artificial respiration.[1][2] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1][3] Rinse mouth with water.[2] Seek medical attention.[1] |
Spill and Leak Procedures
-
Evacuate: Evacuate personnel from the spill area.[2]
-
Ventilate: Ensure adequate ventilation.[2]
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Clean-up: Sweep up the spilled solid material, avoiding dust formation, and shovel it into a suitable container for disposal.[1][2]
Disposal Plan
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[3]
-
Disposal Method: Dispose of contents/container to an approved waste disposal plant.[1][2] Contact a licensed professional waste disposal service.[2] Do not mix with other waste.[10]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. fishersci.fr [fishersci.fr]
- 4. This compound | C9H22N2S2 | CID 15201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 6. Protect Yourself from Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 9. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
